molecular formula C20H23N9O13P2 B15612267 cAIMP

cAIMP

货号: B15612267
分子量: 659.4 g/mol
InChI 键: SBNULQXUGGEMOY-XPWFQUROSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CAIMP is a useful research compound. Its molecular formula is C20H23N9O13P2 and its molecular weight is 659.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H23N9O13P2

分子量

659.4 g/mol

IUPAC 名称

9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H23N9O13P2/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI 键

SBNULQXUGGEMOY-XPWFQUROSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyclic Adenosine-Inosine Monophosphate (cAIMP): Structure, Chemical Properties, and Biological Activity as a STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine-inosine monophosphate (cAIMP) is a novel synthetic cyclic dinucleotide (CDN) that has garnered significant interest in the field of immunology and drug development. As a potent agonist of the Stimulator of Interferon Genes (STING) pathway, this compound holds considerable promise as a therapeutic agent for a variety of applications, including cancer immunotherapy and as a vaccine adjuvant. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on the data and methodologies relevant to researchers and drug development professionals.

This compound Structure and Chemical Properties

This compound, also known as 3'3'-cAIMP, is an analog of the bacterial second messenger 3'3'-cyclic GMP-AMP (cGAMP). Unlike naturally occurring CDNs that are composed of adenosine (B11128) and/or guanosine, this compound is uniquely constituted of one adenosine and one inosine (B1671953) nucleoside linked by phosphodiester bonds.[1]

Molecular Structure

The canonical form of this compound is 3',3'-cyclic adenosine-inosine monophosphate, where the phosphodiester linkages connect the 3'-hydroxyl group of one nucleoside to the 5'-hydroxyl group of the other. The constituent nucleosides are adenosine and inosine.

Chemical Properties

A summary of the key chemical properties of 3',3'-cAIMP is presented in the table below.

PropertyValueReference
Chemical Formula C₂₀H₂₃N₉O₁₃P₂[2]
Molecular Weight 659.40 g/mol [2]
CAS Number 1507367-51-2[2]
Appearance White to off-white solid[2]
Solubility Soluble in water[2]
Purity Typically ≥95% (LC/MS and NMR)[2]

Biological Activity: STING Pathway Agonism

The primary biological function of this compound is the activation of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key innate immune sensing pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP. 2'3'-cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP STING_ER STING (on ER) cGAMP->STING_ER binds and activates This compound This compound (analog) This compound->STING_ER binds and activates TBK1 TBK1 STING_ER->TBK1 recruits and activates NFkB NF-κB Pathway STING_ER->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates and induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes induces transcription

Figure 1: The cGAS-STING signaling pathway activated by this compound.
Potency of this compound and its Analogs

This compound and its derivatives have been shown to be potent activators of both human and murine STING. The potency is often quantified by the half-maximal effective concentration (EC₅₀) in cell-based reporter assays that measure the activation of the IRF or NF-κB pathways.

CompoundCell LinePathwayEC₅₀ (µM)Reference
3',3'-cAIMP THP1-Dual™ (Human)IRF5.1[3]
3',3'-cAIMP THP1-Dual™ (Human)NF-κB15.9[3]
2',3'-cGAMP THP1-Dual™ (Human)IRF7.2[3]
2',3'-cGAMP THP1-Dual™ (Human)NF-κB39.1[3]
DMXAA THP1-Dual™ (Human)IRF> 100[3]
3',3'-cAIMP RAW-Dual™ (Murine)IRF1.8[3]
3',3'-cAIMP RAW-Dual™ (Murine)NF-κB5.4[3]
DMXAA RAW-Dual™ (Murine)IRF0.8[3]
DMXAA RAW-Dual™ (Murine)NF-κB1.9[3]

Note: DMXAA is a known murine-specific STING agonist.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

STING Reporter Assay

STING reporter cell lines are a crucial tool for screening and characterizing STING agonists. These cell lines are engineered to express a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter that is responsive to either the IRF or NF-κB pathway.

Principle: Upon activation of the STING pathway by an agonist like this compound, the corresponding transcription factor (IRF3 or NF-κB) is activated and drives the expression of the reporter gene. The resulting signal, which can be measured using a luminometer or spectrophotometer, is proportional to the level of STING activation.

Example Protocol using THP1-Dual™ Cells:

  • Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of approximately 100,000 cells per well in 180 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 20 µL of each dilution to the respective wells. Include a vehicle control (e.g., water or DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Gene Assay:

    • For IRF activity (Luciferase): Add a luciferase detection reagent to the wells and measure luminescence using a luminometer.

    • For NF-κB activity (SEAP): Collect the cell culture supernatant and add a SEAP detection reagent. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the reporter signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

STING_Reporter_Assay_Workflow cluster_workflow STING Reporter Assay Workflow start Seed THP1-Dual™ cells in 96-well plate add_compound Add serial dilutions of this compound start->add_compound incubate Incubate for 18-24 hours add_compound->incubate measure_luc Measure IRF activity (Luciferase assay) incubate->measure_luc measure_seap Measure NF-κB activity (SEAP assay) incubate->measure_seap analyze Analyze data and determine EC₅₀ measure_luc->analyze measure_seap->analyze

Figure 2: Workflow for a STING reporter assay.
Cytokine Induction Assay in Human PBMCs

To assess the ability of this compound to induce a functional immune response, cytokine production can be measured in primary human peripheral blood mononuclear cells (PBMCs).

Principle: Activation of the STING pathway in immune cells within the PBMC population leads to the synthesis and secretion of type I interferons and pro-inflammatory cytokines. These cytokines can be quantified using techniques such as ELISA or multiplex bead arrays.

Example Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Seeding: Resuspend the PBMCs in culture medium and seed them into a 96-well plate at a density of approximately 1 x 10⁶ cells per well.

  • Stimulation: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known STING agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6) in the supernatants using a commercially available ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.

Conclusion

Cyclic adenosine-inosine monophosphate (this compound) represents a significant advancement in the development of synthetic STING agonists. Its potent activation of the STING pathway, leading to the induction of type I interferons and pro-inflammatory cytokines, underscores its therapeutic potential. The data and experimental protocols outlined in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound for the development of novel therapies. As research in this area continues, a deeper understanding of the structure-activity relationships of this compound and its analogs will undoubtedly pave the way for the design of next-generation STING-targeted therapeutics with enhanced efficacy and safety profiles.

References

The Mechanism of Action of cAIMP on the STING Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) protein is a central mediator of the innate immune response to cytosolic DNA. Its activation triggers a cascade of signaling events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for anti-viral and anti-tumor immunity. Cyclic GMP-AMP (cGAMP) is the endogenous ligand for STING, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. Recently, synthetic cyclic dinucleotides (CDNs) have emerged as potent STING agonists with therapeutic potential. Among these, cyclic adenosine-inosine monophosphate (cAIMP) has demonstrated significant promise, exhibiting potent activation of the STING pathway, in some cases surpassing the activity of the natural ligand. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the STING protein, including a detailed analysis of the signaling pathway, quantitative data on its activity, and explicit experimental protocols for its characterization.

Core Mechanism: this compound-Mediated STING Activation

Cyclic AIMP (specifically, the 3',3'-linked isomer, hereafter referred to as this compound unless otherwise specified) is a synthetic analog of the bacterial CDN 3'3'-cGAMP. Unlike natural CDNs composed of guanosine (B1672433) and/or adenosine (B11128), this compound contains one adenosine and one inosine (B1671953) nucleoside.[1] The core mechanism of this compound action involves its direct binding to the STING protein, which initiates a series of conformational changes and downstream signaling events.

Upon binding to the ligand-binding domain of the STING dimer located in the endoplasmic reticulum (ER), this compound induces a conformational shift from an 'open' to a 'closed' state. This structural rearrangement is a critical step in STING activation. The activated STING dimer then oligomerizes and translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[2][3][4] Concurrently, the activated STING-TBK1 complex can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines.[1]

Quantitative Data Summary

The potency of this compound and its analogs in activating the STING pathway has been quantified in various cellular assays. The following tables summarize key quantitative data, comparing the activity of this compound with the endogenous human STING agonist, 2',3'-cGAMP.

Table 1: Potency of this compound in Inducing Type I Interferon (IFN-β)

CompoundCell TypeAssayMetricValue (μM)Reference
3',3'-cAIMPHuman PBMCsIFN-α InductionEC506.4[1][2]
2',3'-cGAMPHuman PBMCsIFN-α InductionEC5019.6[1][2]
This compound analog 52Human PBMCsIFN-α InductionEC500.4[1][2]
This compound analog 53Human PBMCsIFN-α InductionEC504.7[1][2]
This compound analog 54Human PBMCsIFN-α InductionEC501.1[1][2]
This compound analog 55Human PBMCsIFN-α InductionEC500.7[1][2]
This compound analog 56Human PBMCsIFN-α InductionEC500.3[1][2]

Table 2: Activation of Downstream Signaling Pathways by this compound

CompoundCell LinePathwayReporter GeneMetricValue (μM)Reference
3',3'-cAIMPTHP1-Dual™IRFLucia LuciferaseEC505.1[5]
2',3'-cGAMPTHP1-Dual™IRFLucia LuciferaseEC507.2[5]
3',3'-cAIMPTHP1-Dual™NF-κBSEAPEC5015.9[5]
2',3'-cGAMPTHP1-Dual™NF-κBSEAPEC5039.1[5]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

cAIMP_STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus This compound This compound STING_dimer_ER STING Dimer (Inactive) This compound->STING_dimer_ER Binding & Conformational Change STING_oligo STING Oligomer (Active) STING_dimer_ER->STING_oligo Oligomerization & Translocation TBK1 TBK1 STING_oligo->TBK1 Recruitment IKK IKK STING_oligo->IKK Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Transcription pIKK p-IKK IKK->pIKK Phosphorylation NFkB_complex IκBα-NF-κB pIKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB NFkB_complex->NFkB NF-κB Release & Translocation Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Transcription

Caption: this compound-induced STING signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_cellular Cellular Activity Assessment cluster_downstream Downstream Readouts cluster_analysis Analysis SPR Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Kd Determine Kd of this compound-STING SPR->Kd Cell_culture Culture relevant cells (e.g., THP-1, PBMCs) Stimulation Stimulate cells with this compound (dose-response) Cell_culture->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_lysate Prepare Cell Lysate Stimulation->Cell_lysate ELISA IFN-β ELISA Supernatant->ELISA Reporter_assay IRF/NF-κB Reporter Assay Cell_lysate->Reporter_assay Western_blot Western Blot for p-IRF3, p-TBK1 Cell_lysate->Western_blot Oligomerization_assay STING Oligomerization Assay (Native PAGE) Cell_lysate->Oligomerization_assay

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

STING Ligand Binding Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for determining the binding affinity (Kd) of this compound to the STING protein using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant purified human STING protein (C-terminal domain, residues 139-379)

  • This compound and control ligands (e.g., 2',3'-cGAMP)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified STING protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Block any remaining active sites by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without STING immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 µM to 50 µM).

    • Inject each concentration of this compound over the STING-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular STING Activation Assay: IFN-β Induction in THP-1 Cells

This protocol describes the measurement of IFN-β secretion from THP-1 cells upon stimulation with this compound.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound and positive control (e.g., 2',3'-cGAMP)

  • Transfection reagent (for intracellular delivery of CDNs, e.g., Lipofectamine 2000) or digitonin (B1670571) for permeabilization

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

Methodology:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in suspension at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Cell Stimulation:

    • Prepare a dilution series of this compound (e.g., from 0.1 µM to 100 µM) in serum-free medium.

    • For transfection-based delivery, complex the this compound dilutions with a suitable transfection reagent according to the manufacturer's instructions.

    • Alternatively, for digitonin permeabilization, wash the cells and resuspend them in a buffer containing a low concentration of digitonin (e.g., 20 µg/mL) and the this compound dilutions for a short period (e.g., 30 minutes).

    • Add the this compound complexes or the permeabilization solution to the cells. Include a vehicle-only negative control and a 2',3'-cGAMP positive control.

    • Incubate the plate for 18-24 hours at 37°C.

  • IFN-β Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided IFN-β standards.

    • Calculate the concentration of IFN-β in each sample.

    • Plot the IFN-β concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

STING Oligomerization Assay

This protocol outlines a method to detect this compound-induced STING oligomerization in cultured cells by non-reducing SDS-PAGE.[3][6]

Materials:

  • HEK293T cells (which lack endogenous STING expression)

  • Expression plasmid for human STING (e.g., with a FLAG or HA tag)

  • Transfection reagent (e.g., FuGENE HD)

  • This compound

  • Digitonin

  • Lysis buffer (e.g., RIPA buffer without reducing agents)

  • Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol or DTT)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-STING antibody (or anti-tag antibody)

Methodology:

  • Transfection and Cell Culture:

    • Seed HEK293T cells in a 6-well plate.

    • Transfect the cells with the STING expression plasmid using a suitable transfection reagent.

    • Allow the cells to express the STING protein for 24-48 hours.

  • STING Activation:

    • Wash the cells with PBS.

    • Permeabilize the cells with a buffer containing digitonin (e.g., 50 µg/mL) and the desired concentration of this compound (e.g., 10 µM) for 30 minutes at 37°C. Include a no-cAIMP control.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the lysates.

    • Mix equal amounts of protein with non-reducing sample buffer and heat at 70°C for 10 minutes.

  • Western Blot Analysis:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against STING.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system. STING oligomers will appear as higher molecular weight bands (dimers, tetramers, etc.) in the this compound-treated samples compared to the monomeric form in the control samples.

Conclusion

This compound has emerged as a potent synthetic agonist of the STING pathway, demonstrating significant potential for therapeutic applications in immuno-oncology and as a vaccine adjuvant. Its mechanism of action closely mirrors that of the endogenous ligand cGAMP, involving direct binding to STING, induction of conformational changes, oligomerization, and subsequent activation of the TBK1-IRF3 and NF-κB signaling axes. The quantitative data presented herein highlights the superior or comparable potency of this compound and its analogs to the natural STING ligand in inducing a robust type I interferon response. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound-STING interactions and to evaluate the efficacy of novel STING agonists in preclinical models. A thorough understanding of the molecular mechanisms and a standardized approach to the characterization of these compounds will be crucial for the successful translation of STING-targeted therapies into the clinic.

References

An In-Depth Technical Guide to the cAIMP Signaling Pathway Downstream of STING

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage and cancer. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response. While cyclic GMP-AMP (cGAMP) is the canonical and most studied STING agonist, recent research has identified novel synthetic cyclic dinucleotides, such as cyclic adenosine-inosine monophosphate (cAIMP), that also potently activate STING. This technical guide provides a comprehensive overview of the this compound signaling pathway downstream of STING, including detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the key molecular events.

The this compound-STING Signaling Cascade

Cyclic adenosine-inosine monophosphate (this compound) represents a class of novel synthetic cyclic dinucleotide agonists of STING.[1][2][3] Upon binding to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum (ER), this compound induces a conformational change in STING. This activation leads to the oligomerization of STING and its translocation from the ER to the Golgi apparatus.[2][4][5]

In the Golgi, the C-terminal tail of STING recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[6]

Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines.[4][5]

Signaling Pathway Diagram

cAIMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_extracellular Extracellular Space This compound This compound STING_dimer STING (dimer) This compound->STING_dimer Binding & Activation STING_oligo STING (oligomer) STING_dimer->STING_oligo Translocation & Oligomerization TBK1 TBK1 STING_oligo->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer Dimerization IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Nuclear Translocation & Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein IFN-β Protein IFNB_mRNA->IFNB_protein Translation & Secretion

Caption: The this compound-induced STING signaling pathway.

Quantitative Data on STING Agonists and Inhibitors

The potency of STING agonists and the efficacy of its inhibitors are crucial parameters in research and drug development. The following tables summarize key quantitative data for this compound analogs and other STING modulators.

AgonistCell TypeAssayReadoutEC50 (µM)Reference
3′,3′-cAIMP (9)Human BloodType I IFN InductionIFN-α/β levels6.4[1]
This compound analog 52Human BloodType I IFN InductionIFN-α/β levels4.7[1]
This compound analog 53Human BloodType I IFN InductionIFN-α/β levels1.8[1]
This compound analog 54Human BloodType I IFN InductionIFN-α/β levels0.4[1]
This compound analog 55Human BloodType I IFN InductionIFN-α/β levels2.1[1]
This compound analog 56Human BloodType I IFN InductionIFN-α/β levels1.3[1]
2′,3′-cGAMPHuman BloodType I IFN InductionIFN-α/β levels19.6[1]
diABZI-a1Human PBMCsIFNβ InductionIFN-β levels0.117[7]
InhibitorCell TypeAssayReadoutIC50 (nM)Reference
diABZI-IHuman PBMCscGAMP-induced IFNβIFN-β levels49[7]
THIQiHuman PBMCscGAMP-induced IFNβIFN-β levels29[7]
SN-011Mouse Embryonic Fibroblasts2′3′-cGAMP-induced IfnbIfnb gene expression127.5[8]
SN-011Mouse Bone Marrow-Derived Macrophages2′3′-cGAMP-induced IfnbIfnb gene expression107.1[8]
SN-011Human Foreskin Fibroblasts2′3′-cGAMP-induced IfnbIfnb gene expression502.8[8]
H-151Mouse Embryonic Fibroblasts2′3′-cGAMP-induced IfnbIfnb gene expression138[8]
H-151Mouse Bone Marrow-Derived Macrophages2′3′-cGAMP-induced IfnbIfnb gene expression109.6[8]
H-151Human Foreskin Fibroblasts2′3′-cGAMP-induced IfnbIfnb gene expression134.4[8]
Astin CMouse Embryonic FibroblastsIntracellular DNA-induced IFN-βIFN-β expression3,420[9]
Astin CHuman Fetal Lung Fibroblasts (IMR-90)Intracellular DNA-induced IFN-βIFN-β expression10,830[9]

Key Experimental Protocols

Accurate and reproducible experimental methods are fundamental to studying the STING pathway. This section provides detailed protocols for key assays.

STING Oligomerization Assay

This assay is critical for assessing the initial step of STING activation.

Principle: Upon activation, STING monomers dimerize and then form higher-order oligomers. These oligomers can be visualized by non-reducing SDS-PAGE or Blue Native PAGE (BN-PAGE), where the protein complexes are separated based on their size.

Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293T cells (which lack endogenous STING) in a 12-well plate.

    • Transfect cells with a STING-expressing plasmid.

    • After 24 hours, treat the cells with the desired concentration of this compound or other STING agonists for the specified time (e.g., 3 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 1% digitonin (B1670571) lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation and Electrophoresis:

    • For Non-reducing SDS-PAGE: Mix the supernatant with a non-reducing sample buffer (lacking β-mercaptoethanol or DTT).

    • For BN-PAGE: Mix the supernatant with a sample buffer containing Coomassie Blue G-250.

    • Load the samples onto the appropriate gel (standard SDS-PAGE gel for non-reducing conditions or a native gradient gel for BN-PAGE).

    • Perform electrophoresis according to standard procedures.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against STING.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

Workflow Diagram:

STING_Oligomerization_Workflow A Seed & Transfect HEK293T with STING B Treat with This compound A->B C Cell Lysis (Non-denaturing) B->C D Sample Prep (Non-reducing or Native) C->D E PAGE (SDS or Native) D->E F Western Blot (anti-STING) E->F G Visualize Oligomers F->G

Caption: Workflow for the STING oligomerization assay.

IFN-β Promoter Luciferase Reporter Assay

This assay quantifies the transcriptional activation of the IFN-β gene, a direct downstream target of the STING-IRF3 axis.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter is co-transfected with a STING expression vector. Activation of STING leads to IRF3-mediated transcription of the luciferase gene, and the resulting luminescence is measured. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected for normalization.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with:

      • IFN-β promoter-firefly luciferase reporter plasmid.

      • A constitutively active Renilla luciferase plasmid (for normalization).

      • STING expression plasmid.

    • Incubate for 24 hours.

  • Cell Treatment:

    • Treat the transfected cells with various concentrations of this compound or other agonists for 18-24 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

    • Transfer the lysate to a luminometer plate.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction relative to untreated control cells.

Workflow Diagram:

Luciferase_Assay_Workflow A Co-transfect HEK293T with: - IFN-β-Luc Reporter - Renilla-Luc Control - STING Plasmid B Treat with This compound A->B C Cell Lysis B->C D Measure Firefly & Renilla Luminescence C->D E Normalize & Calculate Fold Induction D->E

Caption: Workflow for the IFN-β promoter luciferase reporter assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted IFN-β

This assay directly measures the amount of IFN-β protein secreted by cells following STING activation.

Principle: A sandwich ELISA is used, where a capture antibody specific for IFN-β is coated on a microplate. The cell culture supernatant is added, and any IFN-β present binds to the capture antibody. A detection antibody, also specific for IFN-β and conjugated to an enzyme (e.g., HRP), is then added to form a "sandwich." Finally, a substrate is added, which is converted by the enzyme to produce a colored product, the intensity of which is proportional to the amount of IFN-β.

Protocol:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., THP-1 monocytes or primary immune cells) in a 96-well plate.

    • Treat the cells with this compound or other STING agonists for a specified duration (e.g., 24 hours).

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Follow the manufacturer's protocol for the specific human or mouse IFN-β ELISA kit.

    • Typically, this involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating to allow IFN-β to bind.

      • Washing the plate.

      • Adding the detection antibody.

      • Incubating and washing.

      • Adding the enzyme conjugate (e.g., streptavidin-HRP).

      • Incubating and washing.

      • Adding the substrate and incubating for color development.

      • Adding a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve using the known concentrations of the IFN-β standards.

    • Determine the concentration of IFN-β in the samples by interpolating from the standard curve.

Workflow Diagram:

ELISA_Workflow A Seed & Treat Cells with this compound B Collect Supernatant A->B C Add to Antibody- Coated Plate B->C D Incubate, Wash, Add Detection Ab C->D E Add Enzyme Conjugate & Substrate D->E F Read Absorbance E->F G Calculate IFN-β Concentration F->G

Caption: Workflow for the IFN-β ELISA.

Western Blot for Phosphorylated TBK1 and IRF3

This assay detects the phosphorylation of key downstream signaling molecules, TBK1 and IRF3, which is indicative of STING pathway activation.

Principle: Cell lysates are separated by SDS-PAGE, and the proteins are transferred to a membrane. The membrane is then probed with antibodies specific to the phosphorylated forms of TBK1 (p-TBK1) and IRF3 (p-IRF3). Antibodies against the total forms of these proteins are used as loading controls.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate.

    • Treat with this compound or other agonists for a shorter time course (e.g., 0, 30, 60, 120 minutes) to capture the transient phosphorylation events.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate with primary antibodies against p-TBK1, total TBK1, p-IRF3, and total IRF3. A loading control antibody (e.g., anti-β-actin) should also be used.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescent substrate.

Workflow Diagram:

Western_Blot_Workflow A Seed & Treat Cells with this compound B Cell Lysis (Denaturing) A->B C Protein Quantification B->C D SDS-PAGE & Transfer C->D E Probe with Antibodies (p-TBK1, p-IRF3, Total, Loading Control) D->E F Visualize Bands E->F

References

An In-depth Technical Guide on the Discovery and Synthesis of cAIMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic AMP-IMP (cAIMP) has emerged as a significant synthetic cyclic dinucleotide (CDN) analog with potent agonist activity for the Stimulator of Interferon Genes (STING) pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the chemical synthesis protocols, summarizes key quantitative data on its activity, and illustrates the signaling pathway it modulates. This document is intended to serve as a core resource for researchers in immunology, oncology, and drug development interested in leveraging the therapeutic potential of STING agonists.

Introduction: The Advent of a Novel STING Agonist

The discovery of cyclic GMP-AMP (cGAMP) as the endogenous ligand for the STING protein unveiled a critical pathway in innate immunity. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-viral and anti-tumor response. This has spurred the development of synthetic STING agonists as potential immunotherapeutic agents.

Cyclic AMP-IMP (this compound) was designed and synthesized as a novel analog of the bacterial CDN 3'3'-cGAMP.[1] Unlike natural CDNs composed of adenosine (B11128) and guanosine, this compound incorporates an inosine (B1671953) monophosphate, a strategic modification aimed at exploring the structure-activity relationship of STING ligands and potentially improving their therapeutic properties.[1] The seminal work by Lioux et al. in 2016 described the synthesis and biological evaluation of a series of this compound analogs, establishing 3',3'-cAIMP as a potent activator of both human and murine STING.[2]

Chemical Synthesis of 3',3'-cAIMP

The chemical synthesis of 3',3'-cAIMP is a multi-step process involving the preparation of protected adenosine and inosine building blocks, their coupling to form a linear dinucleotide, and subsequent intramolecular cyclization. The following protocol is based on the methods described by Lioux et al. (2016).

Experimental Protocol: Synthesis of 3',3'-cAIMP

Step 1: Preparation of N6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)adenosine 3'-(H-phosphonate)

  • Protection of Adenosine: Commercially available adenosine is first protected at the N6 position with a benzoyl (Bz) group, at the 5'-hydroxyl with a dimethoxytrityl (DMT) group, and at the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group.

  • H-phosphonylation: The 3'-hydroxyl group of the protected adenosine is then reacted with a phosphitylating agent, such as salicylchlorophosphite, followed by hydrolysis to yield the 3'-(H-phosphonate) monoester.

Step 2: Preparation of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)inosine

Step 3: Assembly of the Linear Dinucleotide

  • Coupling: The adenosine 3'-(H-phosphonate) derivative from Step 1 is coupled with the TIPS-protected inosine from Step 2 in the presence of an activating agent, typically a phosphonium (B103445) salt like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), and a base such as N,N-diisopropylethylamine (DIPEA). This forms a linear dinucleotide with a H-phosphonate linkage.

Step 4: Cyclization and Deprotection

  • Oxidation and Cyclization: The linear H-phosphonate dinucleotide is subjected to an intramolecular oxidative cyclization. This is typically achieved using an oxidizing agent like iodine in the presence of a base in a dilute solution to favor intramolecular reaction.

  • Deprotection: The protecting groups (DMT, TBDMS, Bz, and TIPS) are removed in a stepwise or one-pot procedure. The DMT group is removed under acidic conditions. The silyl (B83357) protecting groups (TBDMS and TIPS) are removed using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF). Finally, the benzoyl group is removed under basic conditions, typically with aqueous ammonia.

Step 5: Purification

  • HPLC Purification: The final crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure 3',3'-cAIMP.

Synthesis Workflow

G cluster_adenosine Adenosine Pathway cluster_inosine Inosine Pathway cluster_assembly Assembly and Cyclization A Adenosine A_prot Protected Adenosine (N6-Bz, 5'-DMT, 2'-TBDMS) A->A_prot Protection A_phos Adenosine 3'-(H-phosphonate) A_prot->A_phos H-phosphonylation Linear Linear Dinucleotide A_phos->Linear I Inosine I_prot Protected Inosine (3',5'-TIPS) I->I_prot Protection I_prot->Linear Coupling Cyclic_prot Protected this compound Linear->Cyclic_prot Cyclization This compound 3',3'-cAIMP Cyclic_prot->this compound Deprotection Purification HPLC Purification This compound->Purification

Caption: Chemical synthesis workflow for 3',3'-cAIMP.

Biological Activity and Signaling Pathway

This compound exerts its biological effects by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum (ER). This initiates a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.

STING Signaling Pathway

STING_Pathway This compound This compound STING STING (on ER) This compound->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment IKK IKK Complex STING->IKK Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I IFN Genes Nucleus->IFN Transcription Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines Transcription NFkB NF-κB IKK->NFkB Phosphorylation pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocation

Caption: this compound-induced STING signaling pathway.

Quantitative Data on Biological Activity

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key data from Lioux et al. (2016).

Table 1: Activation of IRF and NF-κB Pathways in THP-1 Reporter Cells

CompoundLinkageIRF Activation (EC50, µM)NF-κB Activation (EC50, µM)
3',3'-cAIMP 3'-5'/3'-5'5.115.9
2',3'-cAIMP 2'-5'/3'-5'1.67.8
2',3'-cGAMP (human) 2'-5'/3'-5'7.239.1
DMXAA (murine) N/A> 100> 100

Data from Lioux et al. (2016). EC50 values were determined using THP-1 Lucia™ cells for IRF activation and THP-1 Blue™ cells for NF-κB activation.

Table 2: Induction of Type I Interferon in Human PBMCs

CompoundLinkageIFN-α Induction (EC50, µM)
3',3'-cAIMP 3'-5'/3'-5'6.4
2',3'-cAIMP 2'-5'/3'-5'10.6
2',3'-cGAMP 2'-5'/3'-5'19.6

Data from Lioux et al. (2016). EC50 values were determined by measuring IFN-α production in human peripheral blood mononuclear cells (PBMCs).

Table 3: Enzymatic Stability of this compound Analogs

Compound% Hydrolysis by PDE
3',3'-cAIMP > 95%
2',3'-cGAMP ~50%

Data from Lioux et al. (2016). Stability was assessed by incubating the compounds with a phosphodiesterase and measuring the percentage of hydrolysis.

Experimental Protocols for Biological Assays

3.3.1. IRF and NF-κB Reporter Gene Assays

  • Cell Culture: THP-1 Lucia™ (for IRF) or THP-1 Blue™ (for NF-κB) cells are cultured in appropriate media.

  • Stimulation: Cells are seeded in 96-well plates and treated with serial dilutions of this compound analogs or control compounds.

  • Incubation: Plates are incubated for a specified period (e.g., 24 hours) at 37°C.

  • Detection:

    • For IRF activation, the supernatant is collected, and luciferase activity is measured using a luminometer and a suitable substrate.

    • For NF-κB activation, a chromogenic substrate for secreted embryonic alkaline phosphatase (SEAP) is added to the supernatant, and the absorbance is measured at a specific wavelength.

  • Data Analysis: EC50 values are calculated from the dose-response curves.

3.3.2. Cytokine Induction Assay in Human PBMCs

  • PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cell Culture and Stimulation: PBMCs are seeded in 96-well plates and treated with various concentrations of this compound analogs.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Quantification: The concentration of IFN-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

  • Data Analysis: EC50 values are determined from the resulting dose-response curves.

3.3.3. Enzymatic Stability Assay

  • Reaction Setup: this compound analogs are incubated with a specific phosphodiesterase (e.g., from bovine brain) in a suitable reaction buffer.

  • Incubation: The reaction is allowed to proceed for a set time at 37°C.

  • Analysis: The reaction mixture is analyzed by HPLC to separate the intact compound from its hydrolyzed product.

  • Quantification: The percentage of hydrolysis is calculated by comparing the peak areas of the intact and hydrolyzed forms.

Conclusion and Future Directions

The discovery and synthesis of this compound have provided a valuable tool for studying the STING pathway and a promising scaffold for the development of novel immunotherapies. Its potent activation of both the IRF and NF-κB pathways, leading to robust type I interferon production, underscores its therapeutic potential in oncology and infectious diseases. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future work will likely focus on optimizing the structure of this compound to enhance its metabolic stability, cell permeability, and in vivo efficacy, ultimately translating the promise of STING agonism into effective clinical treatments.

References

A Technical Guide to the Role of Cyclic Dinucleotides in Activating the Innate Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the first line of defense against pathogenic invasion and cellular damage. A critical component of this system is the ability to detect misplaced self-DNA or foreign DNA in the cytoplasm, a hallmark of viral infection, bacterial infiltration, or tumorigenesis. This detection is orchestrated by a signaling pathway involving cyclic dinucleotides that function as second messengers. While the term "cAIMP" is not widely associated with this pathway, the structurally similar and well-characterized molecules, cyclic GMP-AMP (cGAMP) and bacterial-derived cyclic di-AMP (c-di-AMP), are the central players. This technical guide provides an in-depth exploration of the mechanisms by which these cyclic dinucleotides, particularly cGAMP, activate the innate immune response through the cGAS-STING pathway. It details the molecular signaling cascade, presents quantitative data from key studies, outlines experimental protocols for investigating this pathway, and discusses the therapeutic implications for drug development.

Introduction: Cyclic Dinucleotides as Second Messengers in Innate Immunity

The recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) is a fundamental principle of innate immunity.[1] Cytosolic double-stranded DNA (dsDNA) is a potent DAMP and PAMP that signals cellular danger or infection. The cell employs the cyclic GMP-AMP (cGAMP) synthase (cGAS) to detect this misplaced DNA.[2] Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[2][3] This molecule is the primary endogenous ligand for the Stimulator of Interferon Genes (STING) protein.[3][4]

It is important to clarify the nomenclature. The central molecule in the mammalian innate immune response to cytosolic DNA is 2'3'-cGAMP.[3] Other cyclic dinucleotides, such as c-di-AMP, which is produced by bacteria, are also potent activators of the STING pathway and are considered critical PAMPs. While the specific molecule 3'3'-cAIMP has been noted in some contexts, such as reducing tumor size in certain models, its role as a primary activator of the mainstream innate immune response is not established.[5] Therefore, this guide will focus on the well-documented roles of cGAMP and c-di-AMP in activating the STING-dependent innate immune response.

The cGAS-STING Pathway: The Core of Cytosolic DNA Sensing

The cGAS-STING pathway is the principal mechanism for detecting cytosolic DNA in mammalian cells.[2][5] The pathway is initiated by the binding of cGAS to dsDNA, which triggers a conformational change in the enzyme, activating its nucleotidyl transferase function.[5]

Signaling Cascade:

  • DNA Recognition: cGAS directly binds to cytosolic dsDNA.

  • cGAMP Synthesis: Activated cGAS synthesizes 2'3'-cGAMP from GTP and ATP.[5]

  • STING Activation: cGAMP binds to STING, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[2][4] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5]

  • TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[5]

  • IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][5]

  • Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons (IFN-α, IFN-β) and other IFN-stimulated genes (ISGs).[2][5]

  • NF-κB Activation: Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Bacterial-derived cyclic dinucleotides, such as c-di-AMP, can also directly bind to and activate STING, triggering a similar downstream cascade. This makes the STING pathway a crucial sensor for both viral and intracellular bacterial infections.

Experimental_Workflow Figure 2: General Experimental Workflow for Studying STING Activation cluster_analysis 4. Downstream Analysis A 1. Cell Culture (e.g., THP-1 monocytes, BMDMs) B 2. Stimulation - STING Agonist (cGAMP) - Pathogen (HSV-1) - Test Compound A->B C 3. Sample Collection (Supernatant, Cell Lysate, RNA) B->C D4 Reporter Assay (Promoter Activity) B->D4 For Reporter Assays, stimulation follows transfection D1 ELISA (Cytokine Protein) C->D1 D2 qRT-PCR (Gene Expression) C->D2 D3 Western Blot (Protein Phosphorylation, e.g., p-IRF3, p-STING) C->D3 E 5. Data Analysis & Interpretation D1->E D2->E D3->E D4->E

References

cAIMP: A Synthetic Cyclic Dinucleotide Analog Activating the STING Pathway - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic GMP-AMP synthase (cGAS) and the stimulator of interferon genes (STING) pathway are central to innate immunity, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response. This has made STING an attractive target for therapeutic intervention, particularly in immuno-oncology. Cyclic dinucleotides (CDNs) are the natural ligands for STING. cAIMP (cyclic adenosine-inosine monophosphate) is a novel synthetic CDN analog of the bacterial second messenger 3'3'-cGAMP. It is a potent agonist of the STING pathway, demonstrating enhanced activity and stability compared to natural ligands. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.

Introduction to this compound

This compound, also known as CL592, is a synthetic cyclic dinucleotide composed of one adenosine (B11128) and one inosine (B1671953) nucleoside. Unlike the canonical 2',3'-cGAMP produced by mammalian cGAS, this compound is an analog of the bacterial 3'3'-cGAMP. This structural distinction, along with further chemical modifications, contributes to its unique activity profile. The chemical structure of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Name Cyclic (adenosine monophosphate- inosine monophosphate)
Synonyms CL592
CAS Number 1507367-51-2
Molecular Formula C₂₀H₂₃N₉O₁₃P₂
Molecular Weight 659.40 g/mol

Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of STING, a transmembrane protein localized in the endoplasmic reticulum (ER). The binding of this compound to the ligand-binding domain of STING induces a conformational change in the STING dimer. This conformational change is crucial for the subsequent downstream signaling events.

The activation of STING by this compound leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).

Simultaneously, STING activation can also trigger the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The dual activation of IRF3 and NF-κB pathways results in a robust innate immune response, which is critical for anti-tumor and anti-viral immunity.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_ER STING (ER) This compound->STING_ER Binds to STING_Active Activated STING (Golgi) STING_ER->STING_Active Translocates to Golgi TBK1 TBK1 STING_Active->TBK1 Recruits IKK IKK STING_Active->IKK Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization Type1_IFN Type I Interferon Genes (IFN-α, IFN-β) pIRF3->Type1_IFN Induces Transcription NFkB NF-κB IKK->NFkB Phosphorylates IκB pNFkB p-NF-κB NFkB->pNFkB Translocates Pro_inflammatory Pro-inflammatory Cytokine Genes (TNF-α, IL-6) pNFkB->Pro_inflammatory Induces Transcription

Figure 1. This compound-mediated STING signaling pathway.

Quantitative Data

This compound and its analogs have been shown to be more potent than the natural mammalian STING agonist 2',3'-cGAMP in inducing type I interferons and activating downstream signaling pathways.[1] A summary of the available quantitative data is presented in the tables below.

Table 2: In Vitro Potency of this compound and Analogs

CompoundAssayCell LineReadoutEC₅₀ (µM)Reference
3',3'-cAIMP (9) Type I IFN InductionHuman BloodIFN-α6.4[1]
2',3'-cGAMP Type I IFN InductionHuman BloodIFN-α19.6[1]
3',3'-cAIMP (9) IRF ActivationTHP1-Dual™Lucia™ Luciferase5.1[2]
2',3'-cGAMP IRF ActivationTHP1-Dual™Lucia™ Luciferase7.2[2]
3',3'-cAIMP (9) NF-κB ActivationTHP1-Dual™SEAP15.9[2]
2',3'-cGAMP NF-κB ActivationTHP1-Dual™SEAP39.1[2]
This compound Difluor (52) Type I IFN InductionHuman BloodIFN-α4.7[1]
This compound bisphosphorothioate (56) Type I IFN InductionHuman BloodIFN-α0.4[1]

Table 3: Calculated Binding Free Energies of this compound Analogs to STING

CompoundBinding Free Energy (kcal/mol)Reference
cAIMP2 -45.35[2]
cAIMP3 -47.68[2]
cAIMP4 -50.11[2]
cAIMP5 -54.23[2]
2',3'-cGAMP -42.87[2]
Note: These values are based on molecular dynamics simulations and represent calculated binding affinities.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

STING Activation Assay in THP-1 Dual™ Reporter Cells

This protocol describes the use of a commercially available THP-1 reporter cell line that expresses two reporter genes, Lucia luciferase under the control of an IRF-inducible promoter and secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.

THP1_Assay_Workflow start Start seed_cells Seed THP-1 Dual™ cells in 96-well plate start->seed_cells prepare_agonists Prepare serial dilutions of this compound and controls seed_cells->prepare_agonists treat_cells Add agonists to cells prepare_agonists->treat_cells incubate Incubate for 24 hours treat_cells->incubate measure_nfkb Measure SEAP activity (NF-κB activation) incubate->measure_nfkb measure_irf Measure Lucia luciferase activity (IRF activation) incubate->measure_irf analyze Analyze data and determine EC₅₀ values measure_nfkb->analyze measure_irf->analyze end End analyze->end

Figure 2. Workflow for STING activation assay in THP-1 Dual™ cells.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine

  • This compound and other STING agonists

  • QUANTI-Blue™ Solution (InvivoGen)

  • QUANTI-Luc™ (InvivoGen)

  • 96-well plates

  • Spectrophotometer and luminometer

Procedure:

  • Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in 180 µL of culture medium.

  • Agonist Preparation: Prepare serial dilutions of this compound and control agonists in culture medium.

  • Cell Treatment: Add 20 µL of the agonist dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • NF-κB Activation Measurement (SEAP):

    • Add 20 µL of the cell culture supernatant to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • IRF Activation Measurement (Lucia Luciferase):

    • Add 20 µL of the cell culture supernatant to a white 96-well plate.

    • Add 50 µL of QUANTI-Luc™ reagent to each well.

    • Measure the luminescence immediately using a luminometer.

  • Data Analysis: Calculate the EC₅₀ values for both NF-κB and IRF activation by plotting the dose-response curves.

Cytokine Induction Measurement by ELISA

This protocol describes the quantification of cytokines, such as IFN-β, TNF-α, and IL-6, secreted by immune cells upon stimulation with this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells

  • RPMI 1640 medium

  • This compound

  • ELISA kits for the cytokines of interest

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed PBMCs at a density of 1 x 10⁶ cells per well in a 96-well plate.

  • Cell Treatment: Add this compound at various concentrations to the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor activity of this compound in a syngeneic mouse tumor model.

InVivo_Workflow start Start implant_tumors Implant tumor cells subcutaneously in mice start->implant_tumors monitor_growth Monitor tumor growth implant_tumors->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Administer this compound (e.g., intratumorally) randomize->treat measure_tumors Measure tumor volume and body weight treat->measure_tumors analyze_efficacy Analyze tumor growth inhibition and survival measure_tumors->analyze_efficacy end End analyze_efficacy->end

Figure 3. Workflow for in vivo antitumor efficacy study.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Immuno-competent mice (e.g., C57BL/6)

  • This compound formulated in a suitable vehicle

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound).

  • Treatment: Administer this compound, typically via intratumoral injection, at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of protected adenosine and inosine phosphoramidites, followed by their coupling and subsequent cyclization. A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the primary literature.[1] The general synthetic strategy involves solid-phase synthesis to construct the linear dinucleotide, followed by a solution-phase cyclization step.

Conclusion and Future Directions

This compound and its analogs represent a promising new class of STING agonists with enhanced potency and stability. Their ability to robustly activate the innate immune system makes them attractive candidates for development as cancer immunotherapies and vaccine adjuvants. Further research is warranted to fully elucidate their pharmacokinetic and pharmacodynamic properties and to optimize their therapeutic potential through the development of targeted delivery systems and combination therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this exciting field.

References

Unraveling the Messengers: A Technical Guide to the Structural Divergence of c-di-AMP and cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dinucleotides (CDNs) have emerged as critical second messengers in both prokaryotic and eukaryotic signaling, governing a diverse array of cellular processes from bacterial biofilm formation to mammalian innate immunity. Among these, cyclic di-adenosine monophosphate (c-di-AMP or cAIMP) and cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) are central players, yet their subtle structural distinctions lead to profoundly different biological roles and therapeutic potentials. This technical guide provides an in-depth exploration of the core structural differences between c-di-AMP and cGAMP, offering a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate these vital signaling molecules.

At the Core: The Chemical Architecture

The fundamental difference between c-di-AMP and cGAMP lies in their constituent nucleobases and the phosphodiester linkages that form their cyclic structure.

c-di-AMP (c-di-adenosine monophosphate) is a homodimer of adenosine (B11128) monophosphate, meaning it is composed of two adenine (B156593) nucleobases. These are linked by two 3'–5' phosphodiester bonds, creating a symmetrical molecule.

cGAMP (cyclic guanosine monophosphate-adenosine monophosphate) , in contrast, is a heterodimer containing one guanine (B1146940) and one adenine nucleobase. The complexity of cGAMP is further enhanced by the existence of different linkage isomers, which have significant biological implications:

  • 2',3'-cGAMP: This is the canonical form produced in mammalian cells. It possesses a unique mixed-linkage structure with one 2'–5' and one 3'–5' phosphodiester bond.

  • 3',3'-cGAMP: This isomer, found in bacteria, contains two canonical 3'–5' phosphodiester bonds, similar to c-di-AMP.

The seemingly minor variation in a single phosphodiester bond between 2',3'-cGAMP and 3',3'-cGAMP dramatically impacts their interaction with downstream effectors, particularly the mammalian innate immune sensor, STING (Stimulator of Interferon Genes).

The Architects: Biosynthesis and the Synthesizing Enzymes

The distinct structures of c-di-AMP and cGAMP are a direct consequence of their synthesis by different classes of enzymes.

c-di-AMP Synthesis: In bacteria, c-di-AMP is synthesized by diadenylate cyclases (DACs) , such as CdaA and DisA . These enzymes utilize two molecules of ATP as substrates to catalyze the formation of the two 3'–5' phosphodiester bonds, releasing two pyrophosphate molecules in the process.

cGAMP Synthesis: In mammalian cells, the primary synthase of 2',3'-cGAMP is cyclic GMP-AMP synthase (cGAS) . Upon binding to cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection or cellular damage, cGAS becomes activated. It then catalyzes a two-step reaction using one molecule of ATP and one molecule of GTP to produce 2',3'-cGAMP. Bacterial cGAMP synthases, on the other hand, produce the 3',3'-cGAMP isomer.

The following table summarizes the key kinetic parameters of these synthesizing enzymes.

EnzymeOrganism/ClassSubstrate(s)K_mk_catReference(s)
cGAS HumanATP393.0 ± 15.3 µM2.4 ± 0.3 min⁻¹[1]
GTP94.2 ± 11.1 µM2.6 ± 0.2 min⁻¹[1]
DisA/CdaA BacterialATPVaries by species and enzymeVaries by species and enzyme[2]

The Gatekeepers: Receptor Recognition and Binding Affinity

The structural nuances of c-di-AMP and cGAMP dictate their specific recognition by and binding affinity to downstream receptor proteins, which is the cornerstone of their distinct signaling outputs.

STING: The Mammalian Innate Immune Sensor

In mammals, the primary receptor for cyclic dinucleotides is STING . The binding of cGAMP to STING induces a conformational change that triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines. The subtle difference in the phosphodiester linkage of cGAMP isomers has a profound impact on STING binding affinity.

LigandReceptorK_d (Dissociation Constant)Experimental MethodReference(s)
2',3'-cGAMP Human STING (WT)0.11 µMIsothermal Titration Calorimetry[3]
3',3'-cGAMP Human STING (WT)Varies, generally weaker than 2',3'-cGAMPIsothermal Titration Calorimetry[3]
c-di-AMP Human STING (WT)Weaker than cGAMP isomersIsothermal Titration Calorimetry[4]

As the data indicates, the endogenous mammalian 2',3'-cGAMP binds to human STING with significantly higher affinity than the bacterial 3',3'-cGAMP and c-di-AMP. This highlights the co-evolution of the ligand and its receptor to ensure a highly specific and potent innate immune response.

Bacterial Receptors: A Diverse Landscape

In bacteria, c-di-AMP and cGAMP are recognized by a wider array of effector proteins and RNA riboswitches, controlling processes such as ion transport, cell wall homeostasis, and gene expression.

Riboswitches are structured RNA elements in the 5' untranslated region of mRNAs that can directly bind to small molecules, thereby regulating gene expression. Both c-di-AMP and cGAMP-sensing riboswitches have been identified.

LigandReceptorK_d (Dissociation Constant)Experimental MethodReference(s)
c-di-AMP ydaO riboswitch (B. subtilis)~10 nMIn-line probing
3',3'-cGAMP GEMM-I riboswitch (G. sulfurreducens)~530 pMIn-line probing

The high affinity and specificity of these riboswitches for their respective ligands allow for precise control of gene expression in response to changes in intracellular cyclic dinucleotide concentrations.

Signaling Pathways: Divergent Cellular Responses

The structural differences between c-di-AMP and cGAMP, and their subsequent differential receptor recognition, culminate in the activation of distinct downstream signaling pathways.

The cGAMP-STING Pathway: A Linear Cascade to Immunity

The cGAMP-STING signaling pathway is a well-defined cascade central to innate immunity.

cGAMP_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING binds & activates STING_active STING (Golgi) STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 (dimer) IRF3->IRF3_p dimerizes Nucleus Nucleus IRF3_p->Nucleus translocates to IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN induces transcription of

Caption: The cGAMP-STING signaling pathway.

c-di-AMP Signaling: A Network of Diverse Effectors

In contrast to the linear cGAMP-STING pathway, c-di-AMP signaling in bacteria is more of a hub-and-spoke network, with c-di-AMP acting as a central regulator that interacts with multiple, distinct effector proteins and riboswitches to control a wide range of cellular processes.

c_di_AMP_Signaling_Pathway cluster_effectors Effector Proteins & Riboswitches CdaA_DisA CdaA / DisA cdiAMP c-di-AMP CdaA_DisA->cdiAMP synthesize ATP 2 ATP ATP->CdaA_DisA IonTransporters Ion Transporters (e.g., KtrA) cdiAMP->IonTransporters Enzymes Enzymes (e.g., PII-like proteins) cdiAMP->Enzymes TranscriptionFactors Transcription Factors cdiAMP->TranscriptionFactors Riboswitches Riboswitches (e.g., ydaO) cdiAMP->Riboswitches Osmoregulation Osmoregulation IonTransporters->Osmoregulation regulate CellWall Cell Wall Homeostasis Enzymes->CellWall regulate GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulate Riboswitches->GeneExpression regulate Virulence Virulence GeneExpression->Virulence

Caption: Overview of c-di-AMP signaling pathways in bacteria.

Experimental Protocols for Characterization

A thorough understanding of the structural and functional differences between c-di-AMP and cGAMP relies on a suite of robust experimental techniques.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique for the direct measurement of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of interaction between a cyclic dinucleotide and its receptor.

Methodology Outline:

  • Sample Preparation:

    • Purify the receptor protein (e.g., STING) and synthesize or purchase high-purity cyclic dinucleotides.

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES or Tris, 150 mM NaCl, pH 7.5.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the protein into the sample cell of the calorimeter and the cyclic dinucleotide into the injection syringe.

    • Perform a series of small, timed injections of the ligand into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the K_d, n, and ΔH.

ITC_Workflow start Start prep Sample Preparation (Protein & Ligand in matched buffer) start->prep itc ITC Experiment (Titration) prep->itc data Data Acquisition (Heat change per injection) itc->data analysis Data Analysis (Fitting binding isotherm) data->analysis results Results (Kd, n, ΔH) analysis->results

Caption: General workflow for Isothermal Titration Calorimetry.

Enzyme Kinetics using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method to determine the kinetic parameters (K_m and k_cat) of cyclic dinucleotide synthases.

Methodology Outline:

  • Reaction Setup:

    • Prepare reaction mixtures containing a fixed concentration of the purified enzyme (e.g., cGAS or CdaA), varying concentrations of the nucleotide substrates (ATP and/or GTP), and the necessary cofactors (e.g., Mg²⁺, dsDNA for cGAS).

    • Incubate the reactions at a constant temperature for a set period.

  • Reaction Quenching and Sample Preparation:

    • Stop the reactions at different time points by adding a quenching solution (e.g., EDTA or by heat inactivation).

    • Centrifuge the samples to remove precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Separate the substrate and product using an appropriate mobile phase gradient.

    • Detect the nucleotides by their UV absorbance (typically at 254 nm).

  • Data Analysis:

    • Quantify the amount of product formed at each substrate concentration by integrating the peak areas and comparing them to a standard curve.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max (from which k_cat can be calculated).

HPLC_Enzyme_Kinetics_Workflow start Start setup Reaction Setup (Enzyme, varying [Substrate]) start->setup incubation Incubation (Time course) setup->incubation quench Reaction Quenching incubation->quench hplc HPLC Analysis (Separation & Detection) quench->hplc analysis Data Analysis (Michaelis-Menten plot) hplc->analysis results Results (Km, kcat) analysis->results

Caption: Workflow for determining enzyme kinetics using HPLC.

X-ray Crystallography for Structural Determination

X-ray crystallography provides atomic-level insights into the three-dimensional structure of cyclic dinucleotides and their complexes with receptor proteins, revealing the precise molecular interactions that govern their specificity.

Methodology Outline:

  • Protein Expression and Purification:

    • Overexpress the target protein (e.g., the catalytic domain of cGAS or the ligand-binding domain of STING) in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using a series of chromatography steps.

  • Crystallization:

    • For co-crystallization, incubate the purified protein with a molar excess of the cyclic dinucleotide.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-ordered crystals.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron).

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model into the resulting electron density map and refine it to obtain the final structure.

Xray_Crystallography_Workflow start Start purification Protein Expression & Purification start->purification crystallization Crystallization (with ligand) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution model Atomic Model structure_solution->model

Caption: General workflow for X-ray crystallography.

Conclusion and Future Directions

The structural distinctions between c-di-AMP and cGAMP, though subtle, are the foundation of their diverse and critical roles in cellular signaling. From the composition of their nucleobases and the nature of their phosphodiester bonds to their specific synthesis by distinct enzymes and recognition by different receptors, every aspect of their molecular architecture contributes to their unique biological functions. For researchers in basic science and drug development, a deep understanding of these structural differences is paramount. It enables the design of specific inhibitors for bacterial synthases as novel antibiotics, the development of potent and selective STING agonists for cancer immunotherapy and vaccine adjuvants, and the exploration of the broader landscape of cyclic dinucleotide signaling in health and disease. As our knowledge of these fascinating second messengers continues to expand, so too will our ability to harness their power for therapeutic benefit.

References

binding affinity of cAIMP to STING variants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the binding dynamics between cyclic GMP-AMP (cGAMP)-Inosine Monophosphate (cAIMP) analogs and variants of the Stimulator of Interferon Genes (STING) protein is critical for the development of novel immunotherapies. This technical guide provides a comprehensive overview of the this compound-STING interaction, summarizing quantitative binding data, detailing experimental protocols for affinity measurement, and illustrating key biological and experimental pathways.

The cGAS-STING Signaling Pathway

The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes the second messenger 2',3'-cGAMP from ATP and GTP.[1][2] This cyclic dinucleotide (CDN) then binds to the STING protein, an obligate homodimer located on the endoplasmic reticulum (ER) membrane.[1][3]

Ligand binding induces significant conformational changes in the STING dimer, causing it to translocate from the ER through the Golgi apparatus.[3][4][5] During this transit, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][4] Activated TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (IFN-I) and other inflammatory cytokines, mounting an effective immune response.[2][4]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING Dimer (Inactive) cGAMP->STING_inactive Binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active STING Dimer (Active) STING_inactive->STING_active Translocates & Activates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Transcription Transcription of Type I IFNs & Cytokines pIRF3->Transcription Induces

Diagram of the cGAS-STING signaling pathway.

Binding Affinity of this compound Analogs to STING Variants

This compound, or cyclic adenosine-inosine monophosphate, represents a class of synthetic CDN analogs designed to activate the STING pathway.[7] Unlike the endogenous ligand 2',3'-cGAMP, this compound contains an inosine (B1671953) nucleoside instead of a guanosine.[7] These analogs, along with others, are being explored for their therapeutic potential due to enhanced stability and, in some cases, higher potency in activating STING compared to natural ligands.[8][9]

The binding affinity of these ligands is a key determinant of their efficacy. It is often quantified by the equilibrium dissociation constant (KD), where a lower KD value indicates a stronger binding interaction.[10] Functional activation is also measured by the half-maximal effective concentration (EC50) in cell-based assays.

The table below summarizes publicly available quantitative data for the binding and activation of STING by this compound analogs and other reference CDNs. It is important to note that different human STING variants (haplotypes), such as the common R232H variant, can exhibit different binding affinities for various ligands.[11][12]

LigandSTING VariantMethodValueUnitReference
cAIMP2 hSTING (in THP-1 cells)IRF Activation Assay5.1µM (EC50)[13]
cAIMP3 hSTING (in THP-1 cells)IRF Activation Assay1.6µM (EC50)[13]
cAIMP4 hSTING (in THP-1 cells)IRF Activation Assay1.1µM (EC50)[13]
cAIMP5 hSTING (in THP-1 cells)IRF Activation Assay0.3µM (EC50)[13]
2',3'-cGAMP hSTING (in THP-1 cells)IRF Activation Assay7.2µM (EC50)[13]
2',3'-cGAMP hSTING (WT, R232)SPR3.0nM (KD)[14]
2',3'-cGAMP hSTING (A162 variant)SPR1.5nM (KD)[14]
Compound 8d hSTINGSPR0.038µM (KD)[15]
2',3'-cGAMP hSTINGSPR0.543µM (KD)[15]
diABZI agonist-1 hSTING (WT, R232)SPR0.05nM (KD)[14]

Note: EC50 values represent the concentration for half-maximal functional response, not direct binding affinity.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity requires robust biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold-standard, label-free methods for quantifying molecular interactions.[10][16]

General Experimental Workflow

The process of measuring the binding affinity between a ligand like this compound and a protein like STING follows a structured workflow, from sample preparation to data analysis.

Experimental_Workflow cluster_P1 cluster_P2 cluster_P3 cluster_P4 P1 1. Sample Preparation P1_A Recombinant STING Expression & Purification P1_B Ligand (this compound) Synthesis & Characterization P1_C Buffer Preparation & Degassing P2 2. Assay Setup P1->P2 P2_A SPR: STING Immobilization on Sensor Chip P2_B ITC: Loading STING into Sample Cell & this compound into Syringe P3 3. Data Acquisition P2->P3 P3_A SPR: Inject this compound Series (Analyte) over Chip P3_B ITC: Titrate this compound into STING Solution P4 4. Data Analysis P3->P4 P4_A SPR: Sensorgram Processing (Association/Dissociation Curves) P4_B ITC: Integration of Heat Bursts (Binding Isotherm) P5 5. Determination of Binding Constants P4->P5

Generalized workflow for binding affinity determination.
Surface Plasmon Resonance (SPR) Protocol

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[17] It provides kinetic data (kon, koff) in addition to the equilibrium constant (KD).[10]

  • Ligand Immobilization :

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).[10]

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[10]

    • Inject the purified STING protein (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration and covalent immobilization via primary amine groups.[17]

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.[10] A reference channel should be prepared similarly but without the STING protein to allow for background subtraction.

  • Analyte Binding Assay :

    • Prepare a series of dilutions of the this compound analog (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject each concentration of the analyte over both the STING-immobilized surface and the reference surface at a constant flow rate.[10]

    • Monitor the association phase during the injection, followed by the dissociation phase where only running buffer flows over the chip.[10]

    • Between cycles, regenerate the sensor surface using a pulse of a specific solution (e.g., low pH glycine (B1666218) or high salt) to remove bound analyte without denaturing the immobilized ligand.

  • Data Analysis :

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the resulting sensorgrams (Response Units vs. time) to a suitable binding model, such as a 1:1 Langmuir model.[10]

    • This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[10]

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment (KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[16]

  • Sample Preparation :

    • Express and purify the STING protein to a high degree.

    • Precisely determine the concentrations of both the STING protein and the this compound ligand.

    • Both protein and ligand must be in identical, extensively dialyzed buffer to minimize heats of dilution.[18] A common buffer is PBS or HEPES, sometimes containing a low percentage of DMSO if required for ligand solubility.[18]

    • Degas all solutions immediately prior to the experiment to prevent bubble formation.

  • ITC Experiment :

    • Load the STING protein solution into the sample cell of the calorimeter (typically at a concentration of 5-20 µM).[18]

    • Load the this compound solution into the injection syringe at a concentration 10-20 times that of the protein in the cell.[18]

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the this compound solution into the STING solution while maintaining a constant temperature.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.[19]

  • Data Analysis :

    • Integrate the area of each heat burst peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model).[16]

    • The fit directly yields the binding affinity (KA, from which KD = 1/KA), the reaction stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[19]

References

An In-depth Technical Guide to cAIMP-Induced Type I Interferon Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A key signaling pathway in this system is the cGAS-STING pathway, which is responsible for detecting cytosolic DNA, a hallmark of many viral and bacterial infections. Upon activation, this pathway culminates in the production of type I interferons (IFN-α/β), potent antiviral cytokines that orchestrate a broad antimicrobial response. Cyclic GMP-AMP (cGAMP) is the natural second messenger that activates the STING (Stimulator of Interferon Genes) protein.

Recently, synthetic analogs of cGAMP have been developed to modulate this pathway for therapeutic purposes, including vaccine adjuvants and cancer immunotherapy. One such promising analog is cyclic adenosine-inosine monophosphate (cAIMP), a novel STING-activating cyclic dinucleotide.[1] This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced type I interferon production, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

The this compound-STING Signaling Pathway

This compound is a synthetic cyclic dinucleotide analog of the bacterial CDN 3'3'-cGAMP.[1] Unlike natural CDNs, this compound contains one adenine (B156593) and one inosine (B1671953) nucleoside.[1] It potently activates STING, leading to the induction of type I interferons and pro-inflammatory cytokines through the IRF3 and NF-κB pathways, respectively.[1][2]

The signaling cascade is initiated by the binding of this compound to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and trafficking from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). Activated TBK1 then phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription.[4][5]

cAIMP_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_ER STING (inactive) on ER This compound->STING_ER Binding STING_active STING (active) on Golgi STING_ER->STING_active Conformational Change & Translocation TBK1 TBK1 STING_active->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Binding IFNB_gene IFN-β Gene ISRE->IFNB_gene Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_protein IFN-β Protein (Secreted) IFNB_mRNA->IFN_protein Translation

Caption: this compound-induced STING signaling pathway leading to IFN-β production.

Quantitative Analysis of this compound Activity

The potency of this compound and its analogs in inducing type I interferon production has been quantified in various studies. The following table summarizes key data, primarily from ex vivo stimulation of human peripheral blood mononuclear cells (PBMCs).

CompoundTargetAssayEC50 (µM)Reference
3',3'-cAIMP (9) Human STINGIFN-α/β production in human blood6.4[6][7]
2',3'-cGAMP Human STINGIFN-α/β production in human blood19.6[6][7]
This compound analog 52 Human STINGIFN-α/β production in human blood0.4[6][7]
This compound analog 53 Human STINGIFN-α/β production in human blood4.7[6][7]
This compound analog 54 Human STINGIFN-α/β production in human blood1.1[6][7]
This compound analog 55 Human STINGIFN-α/β production in human blood0.8[6][7]
This compound analog 56 Human STINGIFN-α/β production in human blood1.9[6][7]

EC50 values represent the concentration of the compound that induces a half-maximal response.

Detailed Experimental Protocols

Cell Culture and Differentiation of THP-1 Cells

The human monocytic cell line THP-1 is a commonly used model to study STING activation.

THP1_Differentiation THP1_monocytes THP-1 Monocytes (Suspension) PMA_treatment PMA Treatment (e.g., 25-100 ng/mL, 48h) THP1_monocytes->PMA_treatment Differentiated_macrophages Differentiated Macrophages (Adherent) PMA_treatment->Differentiated_macrophages Resting Resting Period (PMA-free media, 24h) Differentiated_macrophages->Resting Ready_for_stimulation Cells Ready for This compound Stimulation Resting->Ready_for_stimulation

Caption: Workflow for the differentiation of THP-1 monocytes into macrophages.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well tissue culture plates

Protocol:

  • Culture THP-1 monocytes in suspension in complete RPMI-1640 medium.

  • To differentiate, seed THP-1 cells at a density of 5 x 10^5 cells/mL in tissue culture plates.

  • Add PMA to a final concentration of 25-100 ng/mL.

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator. The cells will become adherent.

  • After 48 hours, gently aspirate the PMA-containing medium and wash the cells once with fresh RPMI-1640.

  • Add fresh, PMA-free complete RPMI-1640 medium and incubate for another 24 hours to rest the cells.

  • The differentiated, adherent macrophages are now ready for stimulation with this compound.

This compound Stimulation and Analysis of Type I IFN Production

a) Luciferase Reporter Assay for IRF Activation

This assay measures the activation of the IRF3 transcription factor.

Materials:

  • Differentiated THP-1 cells stably expressing an ISRE-luciferase reporter construct

  • This compound

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the differentiated THP-1 reporter cells in a 96-well plate.

  • Prepare a stock solution of this compound in sterile water.

  • For each well, dilute the desired amount of this compound and the transfection reagent in separate tubes of Opti-MEM.

  • Combine the this compound and transfection reagent dilutions and incubate for 20 minutes at room temperature to allow complex formation.

  • Add the this compound-transfection reagent complexes to the cells.

  • Incubate for 6-24 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

b) IFN-β ELISA

This assay quantifies the amount of secreted IFN-β protein in the cell culture supernatant.

Materials:

  • Differentiated THP-1 cells

  • This compound

  • Human IFN-β ELISA kit

  • Microplate reader

Protocol:

  • Seed differentiated THP-1 cells in a 96-well plate.

  • Stimulate the cells with varying concentrations of this compound for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the IFN-β ELISA according to the manufacturer's protocol. Briefly:

    • Add standards and samples to the pre-coated plate.

    • Incubate and wash.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme conjugate.

    • Incubate and wash.

    • Add the substrate and incubate for color development.

    • Add the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IFN-β in the samples by comparing to the standard curve.

c) Western Blot for Phosphorylated Signaling Proteins

This technique detects the activation of key signaling proteins by identifying their phosphorylated forms.

Materials:

  • Differentiated THP-1 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3 (Ser396), and antibodies against the total forms of these proteins.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Stimulate differentiated THP-1 cells with this compound for various time points (e.g., 0, 1, 3, 6 hours).

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent synthetic activator of the STING pathway, leading to robust type I interferon production. This guide provides the fundamental knowledge and detailed experimental frameworks necessary for researchers to investigate the mechanism of action of this compound and to explore its therapeutic potential. The provided quantitative data serves as a valuable benchmark for comparative studies of novel STING agonists. As research in this field continues to evolve, these standardized protocols will be crucial for ensuring the reproducibility and accuracy of findings in the development of new immunomodulatory therapies.

References

The Role of cAIMP in Pro-inflammatory Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine-inosine monophosphate (cAIMP) has emerged as a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of the STING pathway by this compound triggers a robust inflammatory response, characterized by the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the function of this compound in pro-inflammatory cytokine release, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support research and development in immunology and drug discovery.

Introduction

The innate immune system provides the first line of defense against invading pathogens and cellular damage. The STING pathway plays a pivotal role in this process by detecting the presence of cytosolic DNA, a danger signal that can originate from viruses, bacteria, or damaged host cells. Upon activation, STING initiates a signaling cascade that culminates in the transcription of genes encoding for type I IFNs and other pro-inflammatory cytokines, which orchestrate an anti-pathogen and anti-tumor immune response.

This compound is a synthetic cyclic dinucleotide (CDN) analog that has been shown to be a potent activator of the STING pathway.[1] Unlike the endogenous STING ligand 2'3'-cGAMP, this compound contains an inosine (B1671953) monophosphate in place of a guanosine (B1672433) monophosphate. This modification confers unique properties to this compound, including in some cases, enhanced potency in activating STING-dependent signaling pathways compared to natural agonists.[2] This guide will delve into the mechanisms by which this compound induces pro-inflammatory cytokine release and provide the necessary technical details for its study.

The this compound-STING Signaling Pathway

This compound exerts its pro-inflammatory effects by directly binding to and activating the STING protein, which resides on the membrane of the endoplasmic reticulum. This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).

Activated TBK1 then phosphorylates two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and the components of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β. Simultaneously, the activation of the NF-κB pathway leads to the nuclear translocation of NF-κB dimers, which induce the transcription of a broad range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

cAIMP_STING_Pathway This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds to STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB_complex IκB-NF-κB TBK1->NFkB_complex Activates IKK (not shown) leading to pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IRF3_nuc p-IRF3 pIRF3->IRF3_nuc Translocates NFkB NF-κB NFkB_complex->NFkB IκB degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IFN_genes Type I IFN Genes (e.g., IFN-β) IRF3_nuc->IFN_genes Induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) NFkB_nuc->Cytokine_genes Cytokines_out Type I IFNs & Pro-inflammatory Cytokines Released

Caption: this compound-induced STING signaling pathway.

Quantitative Data on Cytokine Release

The activation of the STING pathway by this compound leads to a quantifiable release of pro-inflammatory cytokines. The following tables summarize the in vitro and ex vivo data on cytokine production induced by this compound and its analogs.

Table 1: this compound-Induced IRF and NF-κB Pathway Activation in Reporter Cell Lines

Cell LineReporter PathwayThis compound AnalogEC50 (µM)Reference AgonistEC50 (µM)
THP1-Dual™IRF (Luciferase)3',3'-cAIMP~102',3'-cGAMP~20
THP1-Dual™NF-κB (SEAP)3',3'-cAIMP~152',3'-cGAMP~30
RAW-Lucia™ ISGIRF (Luciferase)3',3'-cAIMP~5DMXAA>100

Data is estimated from graphical representations in Lioux et al., 2016. EC50 values represent the concentration required to achieve 50% of the maximal response.

Table 2: Type I Interferon Induction by this compound Analogs in Human Whole Blood (ex vivo) [2]

This compound AnalogLinkageModificationsIFN-α EC50 (µM)
3',3'-cAIMP (Compound 9) 3',3'None6.4
2',3'-cGAMP (Reference)2',3'None19.6
Analog 523',3'2'-F on both nucleosides4.7
Analog 533',3'2'-F on adenosine1.8
Analog 543',3'2'-F on inosine0.4
Analog 553',3'Bis-phosphorothioate1.1
Analog 563',3'2'-F on inosine, Bis-phosphorothioate0.5

EC50 values were determined by measuring IFN-α production in human whole blood stimulated for 24 hours.

Note: While the primary literature focuses heavily on Type I IFN induction, the activation of the NF-κB pathway strongly indicates the concurrent release of pro-inflammatory cytokines such as TNF-α and IL-6. Quantitative data for these specific cytokines following this compound stimulation is an area for further investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's function. The following are protocols for key experiments cited in the literature.

In Vitro STING Activation using Reporter Cell Lines

This protocol describes the use of THP1-Dual™ cells, which are engineered to express secreted reporters for both the IRF (Lucia luciferase) and NF-κB (SEAP) pathways.[3]

Experimental Workflow:

Reporter_Assay_Workflow start Seed THP1-Dual™ cells (180 µL at 5-7 x 10^5 cells/mL) in a 96-well plate differentiate Differentiate with PMA (e.g., 100 ng/mL) for 3 hours start->differentiate stimulate Stimulate with this compound analogs (20 µL, various concentrations) for 24 hours differentiate->stimulate supernatant Collect supernatant stimulate->supernatant read_irf Measure IRF activation (Lucia luciferase) using QUANTI-Luc™ reagent supernatant->read_irf read_nfkb Measure NF-κB activation (SEAP) using QUANTI-Blue™ reagent supernatant->read_nfkb analyze Analyze luminescence and absorbance data read_irf->analyze read_nfkb->analyze

Caption: Workflow for this compound activity reporter assay.

Materials:

  • THP1-Dual™ Cells (InvivoGen)

  • RPMI 1640 medium, 10% FBS, Penicillin-Streptomycin, 2 mM L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound and other STING agonists

  • QUANTI-Luc™ and QUANTI-Blue™ Solution (InvivoGen)

  • 96-well flat-bottom plates

  • Luminometer and spectrophotometer

Procedure:

  • Cell Seeding and Differentiation: Seed THP1-Dual™ cells at a density of 5-7 x 10^5 cells/mL in a 96-well plate (180 µL per well). Add PMA to a final concentration of 20-50 ng/mL and incubate for 3 hours at 37°C, 5% CO2 to induce differentiation into macrophage-like cells.

  • Stimulation: Prepare serial dilutions of this compound and control agonists. Add 20 µL of the agonist solutions to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Reporter Gene Assays:

    • IRF Pathway (Lucia Luciferase): Transfer 20 µL of supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ reagent and immediately measure luminescence.

    • NF-κB Pathway (SEAP): Transfer 20 µL of supernatant to a flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ solution and incubate at 37°C for 1-3 hours. Measure absorbance at 620-655 nm.

  • Data Analysis: Calculate the fold induction relative to the vehicle-treated control.

Ex Vivo Cytokine Release in Human Whole Blood

This protocol is for measuring cytokine production in a more physiologically relevant setting.

Experimental Workflow:

Whole_Blood_Assay_Workflow start Collect fresh human blood in heparinized tubes stimulate Add this compound analogs (various concentrations) to whole blood start->stimulate incubate Incubate for 24 hours at 37°C, 5% CO2 stimulate->incubate separate Centrifuge to separate plasma incubate->separate measure Measure cytokine levels (e.g., IFN-α, TNF-α, IL-6) in plasma using ELISA or multiplex bead array separate->measure analyze Analyze cytokine concentrations measure->analyze

Caption: Workflow for ex vivo human blood stimulation.

Materials:

  • Freshly drawn human blood in sodium heparin tubes

  • RPMI 1640 medium

  • This compound and other STING agonists

  • 96-well round-bottom plates

  • Centrifuge

  • ELISA kits or multiplex bead array kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Blood Collection: Collect blood from healthy donors in vacutainer tubes containing sodium heparin.

  • Stimulation: In a 96-well plate, add diluted this compound analogs to whole blood.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Plasma Collection: Centrifuge the plate at 1500 x g for 10 minutes. Carefully collect the plasma supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the plasma using a commercially available ELISA or multiplex bead array kit, following the manufacturer's instructions.

  • Data Analysis: Plot cytokine concentration against agonist concentration to determine dose-response curves and EC50 values.

Conclusion and Future Directions

This compound is a powerful tool for probing the STING signaling pathway and understanding its role in innate immunity. Its ability to potently induce type I interferons and pro-inflammatory cytokines highlights its potential as a vaccine adjuvant and immunotherapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and its analogs.

Future research should focus on obtaining a more comprehensive quantitative profile of the pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) released in response to this compound stimulation in various cell types and in vivo models. Additionally, elucidating the downstream effects of this compound-induced cytokine release on adaptive immunity will be crucial for the development of novel this compound-based therapeutics for cancer and infectious diseases. The detailed experimental protocols provided herein should facilitate these future investigations and contribute to the advancement of STING-targeted immunotherapies.

References

An In-depth Technical Guide on the cAIMP-Mediated Activation of the TBK1-IRF3 Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. A key signaling pathway in this response is initiated by the detection of cyclic dinucleotides (CDNs), which are second messengers produced by bacteria or by the host enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. These CDNs bind to and activate the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. Activated STING then orchestrates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Central to this cascade is the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other IFN-stimulated genes.

Cyclic adenosine (B11128) monophosphate-inosine monophosphate (cAIMP) is a synthetic analog of the natural CDN cGAMP.[1][2] It has garnered significant interest as a potent activator of the STING pathway, demonstrating comparable or even enhanced activity compared to natural ligands.[2] This technical guide provides a comprehensive overview of the molecular interactions governing the this compound-induced activation of TBK1 and phosphorylation of IRF3, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Data Presentation: Quantitative Analysis of Molecular Interactions

The following tables summarize the available quantitative data for the key binding events in the this compound-STING-TBK1-IRF3 signaling pathway. While a direct binding affinity for this compound to STING is not explicitly available in the reviewed literature, data for closely related cGAMP analogs provide a strong indication of its high-affinity interaction. The interaction between TBK1 and IRF3 is known to be transient and dependent on phosphorylation, making a direct equilibrium dissociation constant (Kd) measurement challenging.

Ligand Receptor Method Dissociation Constant (Kd) Reference
cGAMPHuman STINGSurface Plasmon Resonance (SPR)0.543 µM[3]
cGAMP analog (compound 8d)Human STINGSurface Plasmon Resonance (SPR)0.038 µM[3]
c-di-GMPHuman STING (CTD)Isothermal Titration Calorimetry (ITC)~4.4 µM

Table 1: Binding Affinities of Cyclic Dinucleotides to STING.

Interacting Proteins Method Dissociation Constant (Kd) Reference
Human STING (various truncated forms) with human or mouse TBK1Surface Plasmon Resonance (SPR)Kd values were determined by fitting the binding data to a one-site binding model.[4]

Table 2: Binding Affinity of STING and TBK1.

Compound Assay Cell Line EC50 Reference
cAIMP2IRF InductionTHP-15.1 µM[1]
cAIMP3IRF InductionTHP-11.6 µM[1]
cAIMP4IRF InductionTHP-11.1 µM[1]
cAIMP5IRF InductionTHP-10.3 µM[1]
2',3'-cGAMPIRF InductionTHP-17.2 µM[1]
cAIMP2NF-κB InductionTHP-115.9 µM[1]
cAIMP3NF-κB InductionTHP-17.8 µM[1]
cAIMP4NF-κB InductionTHP-115.4 µM[1]
cAIMP5NF-κB InductionTHP-11.6 µM[1]
2',3'-cGAMPNF-κB InductionTHP-139.1 µM[1]

Table 3: Bioactivity of this compound Analogs in Cellular Assays.

Signaling Pathway and Experimental Workflows

This compound-STING-TBK1-IRF3 Signaling Pathway

Upon entering the cytoplasm, this compound binds to the ligand-binding domain of dimeric STING, inducing a conformational change. This activation leads to the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it oligomerizes. These STING oligomers serve as a scaffold to recruit TBK1. The proximity of TBK1 molecules within this complex facilitates their trans-autophosphorylation and activation. Activated TBK1 then phosphorylates the C-terminal tail of STING, creating a docking site for IRF3.[5] STING, acting as a scaffold, brings IRF3 into close proximity with activated TBK1, which then phosphorylates IRF3 at multiple serine residues in its C-terminal regulatory domain.[6][7] This phosphorylation event induces the dimerization of IRF3. The IRF3 dimer then translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, most notably the IFN-β gene, to initiate their transcription.[8]

cAIMP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_dimer STING (dimer) ER Resident This compound->STING_dimer Binding & Activation STING_active Activated STING (Oligomerized) Golgi Associated STING_dimer->STING_active Translocation & Oligomerization TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 STING_active->IRF3 Recruitment (Scaffold) TBK1_active Activated TBK1 (p-TBK1) TBK1->TBK1_active Trans-autophosphorylation TBK1_active->STING_active Phosphorylation TBK1_active->IRF3 Phosphorylation IRF3_p Phosphorylated IRF3 (p-IRF3) IRF3->IRF3_p IRF3_dimer IRF3 Dimer IRF3_p->IRF3_dimer Dimerization IRF3_dimer_nuc IRF3 Dimer IRF3_dimer->IRF3_dimer_nuc Nuclear Translocation ISRE ISRE IRF3_dimer_nuc->ISRE Binding IFNB IFN-β Gene ISRE->IFNB Transcription Transcription IFNB->Transcription CoIP_Workflow start Start: Cell Culture (e.g., HEK293T expressing tagged STING) stimulate Stimulate with this compound (or vehicle control) start->stimulate lyse Cell Lysis (Non-denaturing buffer) stimulate->lyse preclear Pre-clear lysate (with control beads) lyse->preclear ip Immunoprecipitation (with anti-tag antibody conjugated to beads) preclear->ip wash Wash beads (to remove non-specific binders) ip->wash elute Elute protein complexes wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis end End: Detect TBK1 in STING immunoprecipitate analysis->end Kinase_Assay_Workflow start Start: Purify Recombinant Proteins (Active TBK1, IRF3 substrate) setup Set up kinase reaction (TBK1, IRF3, ATP, Kinase Buffer) start->setup incubate Incubate at 30°C setup->incubate stop Stop reaction (e.g., with SDS-PAGE sample buffer) incubate->stop analysis Analyze by SDS-PAGE and Western Blot stop->analysis detect Detect phosphorylated IRF3 (using anti-phospho-IRF3 antibody) analysis->detect end End: Quantify IRF3 phosphorylation detect->end Luciferase_Assay_Workflow start Start: Cell Culture (e.g., HEK293T) transfect Co-transfect with plasmids: - IFN-β promoter-luciferase reporter - Renilla luciferase (control) start->transfect stimulate Stimulate with this compound transfect->stimulate lyse Cell Lysis stimulate->lyse measure Measure Firefly and Renilla luciferase activities lyse->measure normalize Normalize Firefly to Renilla activity measure->normalize end End: Quantify IFN-β promoter activity normalize->end

References

An In-depth Technical Guide to the Cellular Localization of cAIMP after Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative data and detailed experimental protocols for the cellular localization of cAIMP (cyclic Adenosine-Inosine Monophosphate) are not extensively available in the public domain. This guide is constructed based on the broader class of cyclic dinucleotide (CDN) STING (Stimulator of Interferon Genes) agonists and established methodologies for studying the intracellular trafficking of small molecules. The provided experimental protocols are illustrative and would require optimization for specific applications.

Introduction: The Challenge of Intracellular Delivery of this compound

This compound is a synthetic cyclic dinucleotide that potently activates the STING pathway, a critical component of the innate immune system.[1] STING is a transmembrane protein located on the endoplasmic reticulum (ER).[1] Therefore, for this compound to exert its therapeutic effect, it must first traverse the cell membrane and reach the cytosol to interact with STING. This presents a significant challenge, as this compound, like other CDNs, is an anionic and water-soluble molecule, which generally prevents it from passively diffusing across the lipid bilayer of the cell membrane.[2] Furthermore, its uptake via endocytosis is inefficient.[2] Consequently, the efficacy of exogenously delivered this compound is heavily dependent on strategies that enhance its intracellular delivery and subsequent localization to the cytosol.

The primary barriers to effective this compound delivery include:

  • Low membrane permeability: The charged phosphate (B84403) backbone of this compound hinders its ability to cross the nonpolar cell membrane.

  • Inefficient endocytosis: Without a carrier, this compound is not readily taken up by cells through endocytic pathways.

  • Endosomal entrapment: Even if endocytosed, this compound can become trapped within endosomes and subsequently degraded in lysosomes, preventing it from reaching the cytosolic STING.

  • Enzymatic degradation: Once in the extracellular or intracellular environment, this compound may be susceptible to degradation by phosphodiesterases.

To overcome these challenges, various delivery systems are being explored to improve the bioavailability and cytosolic delivery of STING agonists like this compound.[3][4][5][6][7]

Presumed Cellular Trafficking and Localization Pathway of this compound

The generally accepted intracellular pathway for a delivered STING agonist such as this compound, particularly when formulated with a delivery vehicle, is a multi-step process.

Experimental Workflow for this compound Delivery and Localization

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cAIMP_formulation This compound Formulation (e.g., in Lipid Nanoparticles) Endosome Endosome cAIMP_formulation->Endosome Endocytosis Free_this compound Free Cytosolic this compound STING_ER STING on ER Free_this compound->STING_ER Binding and Activation Activated_STING Activated STING Complex STING_ER->Activated_STING Golgi Golgi Apparatus Activated_STING->Golgi Translocation Plasma_Membrane Plasma Membrane Endosome->Free_this compound Endosomal Escape Lysosome Lysosome (Degradation) Endosome->Lysosome Endo-lysosomal Pathway

Caption: Presumed intracellular trafficking pathway of this compound.

  • Cellular Uptake: this compound, typically encapsulated in a nanocarrier such as a lipid nanoparticle (LNP) or polymersome, is taken up by the cell.[3][8] The primary mechanism for this uptake is endocytosis.[3][8]

  • Endosomal Escape: This is a critical step. The delivery vehicle is often designed to be pH-sensitive or to otherwise disrupt the endosomal membrane, allowing the encapsulated this compound to be released into the cytosol.[2][4] Without successful endosomal escape, the this compound would be trafficked to lysosomes for degradation.

  • Cytosolic Localization and STING Binding: Once in the cytosol, this compound is free to diffuse and bind to its target, the STING protein, which resides on the membrane of the endoplasmic reticulum.[1][3]

  • STING Activation and Translocation: The binding of this compound induces a conformational change in STING, leading to its activation. The activated STING complex then traffics from the ER to the Golgi apparatus, where it recruits and activates other signaling molecules to initiate the downstream immune response.[3]

Quantitative Data on Subcellular Distribution

As previously stated, specific quantitative data for this compound is not publicly available. The following tables are therefore hypothetical , based on expected outcomes from experiments with a successful delivery system for a generic CDN. They are intended to serve as a template for how such data would be presented.

Table 1: Hypothetical Subcellular Distribution of Fluorescently-Labeled this compound in Macrophages 4 hours Post-Delivery

Delivery Method% in Endosomes/Lysosomes% in Cytosol% in Nucleus% Other/Membrane-associated
Free this compound> 95%< 5%< 1%< 1%
This compound in LNP60%35%< 5%< 1%
This compound in Endosomolytic Polymersome40%55%< 5%< 1%

Table 2: Hypothetical Quantification of Intracellular this compound Concentration

Delivery MethodExtracellular Conc. (µM)Intracellular Conc. (nM)Estimated Cytosolic Bioavailability
Free this compound1050< 0.5%
This compound in LNP101,50015%
This compound in Endosomolytic Polymersome102,50025%

Detailed Methodologies for Key Experiments

Here we provide detailed, albeit generalized, protocols for key experiments that would be used to determine the cellular localization of this compound.

Experiment 1: Visualization of this compound Cellular Uptake and Subcellular Localization by Confocal Microscopy

Objective: To visualize the intracellular localization of this compound and determine its co-localization with specific organelles.

Signaling Pathway for this compound Visualization

G Fluorescent_this compound Fluorescently-labeled this compound Cells Target Cells (e.g., Macrophages) Fluorescent_this compound->Cells Incubation Incubation (Time course) Cells->Incubation Fix_Permeabilize Fixation & Permeabilization Incubation->Fix_Permeabilize Staining Organelle Staining (e.g., LysoTracker, ER-Tracker) Fix_Permeabilize->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Image Analysis (Co-localization) Imaging->Analysis

Caption: Experimental workflow for visualizing this compound localization.

Materials:

  • Fluorescently-labeled this compound (e.g., conjugated to a fluorophore like Cy5 or Alexa Fluor 647).

  • Target cells (e.g., THP-1 monocytes, bone marrow-derived macrophages).

  • Cell culture medium and supplements.

  • Confocal microscopy dishes.

  • Paraformaldehyde (PFA) for fixation.

  • Saponin (B1150181) or Triton X-100 for permeabilization.

  • Organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).

  • DAPI for nuclear staining.

  • Confocal microscope.

Protocol:

  • Cell Seeding: Seed target cells onto confocal microscopy dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently-labeled this compound (either free or encapsulated in a delivery vehicle) at a predetermined concentration. Include an untreated control.

  • Incubation: Incubate the cells for various time points (e.g., 30 min, 2h, 6h, 24h) to observe the kinetics of uptake and trafficking.

  • Live-Cell Imaging (Optional): For dynamic tracking, image the cells live during the incubation period. This is particularly useful with organelle trackers that work in live cells.

  • Staining for Fixed-Cell Imaging:

    • At each time point, wash the cells with PBS.

    • If using an endosome/lysosome tracker (B12436777) like LysoTracker, incubate the live cells with the dye according to the manufacturer's protocol before fixation.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% saponin or Triton X-100 in PBS for 10 minutes (saponin is gentler and preferred for maintaining membrane integrity).

    • If staining for the ER after fixation, incubate with an antibody against an ER-resident protein (e.g., Calreticulin) followed by a fluorescently-labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging: Acquire z-stack images using a confocal microscope with appropriate laser lines for DAPI, the this compound fluorophore, and the organelle stain.

  • Analysis: Analyze the images using software like ImageJ or Imaris. Quantify the co-localization of the this compound signal with the signals from the different organelle markers using Pearson's correlation coefficient or Mander's overlap coefficient.

Experiment 2: Quantification of Intracellular this compound by Enzyme Immunoassay

Objective: To quantify the total amount of this compound that has entered the cells after delivery.

Materials:

  • This compound.

  • Target cells and culture reagents.

  • Multi-well plates (e.g., 24-well or 96-well).

  • Cell lysis buffer.

  • A competitive enzyme immunoassay (EIA) kit for a related cyclic nucleotide (e.g., cAMP). Note: A specific this compound EIA kit may not be commercially available, so cross-reactivity and standard curve generation with pure this compound would be essential.[9] A similar principle to cAMP quantification kits could be applied.[10][11][12][13]

  • Protein assay kit (e.g., BCA).

  • Plate reader.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate at a high density. Treat with this compound (free or delivered) at various concentrations and for different durations.

  • Cell Lysis:

    • At the end of the incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular this compound.

    • Lyse the cells directly in the wells using the lysis buffer provided with the EIA kit or a compatible buffer.

  • Enzyme Immunoassay:

    • Perform the competitive EIA according to the manufacturer's instructions, using the cell lysates as the sample.

    • The principle involves the competition between the this compound in the sample and a fixed amount of enzyme-labeled cyclic nucleotide for binding to a limited number of antibody-coated wells.

    • After incubation and washing, a substrate is added, and the color development is inversely proportional to the amount of this compound in the sample.

  • Standard Curve: Generate a standard curve using known concentrations of pure this compound to allow for the accurate quantification of this compound in the cell lysates.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay.

  • Data Normalization: Normalize the amount of this compound measured (in pmol) to the total amount of protein (in mg) for each sample. This allows for comparison across different conditions.

Experiment 3: Assessing Cytosolic Delivery using a STING Activation Reporter Assay

Objective: To functionally assess the amount of this compound that has reached the cytosol by measuring the activation of the STING pathway.

Logical Relationship for STING Reporter Assay

G Cytosolic_this compound Cytosolic this compound STING_Activation STING Activation Cytosolic_this compound->STING_Activation IRF3_Phosphorylation IRF3 Phosphorylation STING_Activation->IRF3_Phosphorylation ISG_Promoter ISG Promoter Activation IRF3_Phosphorylation->ISG_Promoter Reporter_Expression Reporter Gene Expression (e.g., Luciferase) ISG_Promoter->Reporter_Expression Measurable_Signal Measurable Signal (Luminescence) Reporter_Expression->Measurable_Signal

Caption: Logic diagram for the STING reporter assay.

Materials:

  • A reporter cell line that expresses a reporter gene (e.g., Luciferase or SEAP) under the control of an interferon-stimulated gene (ISG) promoter. THP1-Dual™ cells from InvivoGen are a common example.

  • This compound formulations.

  • Cell culture reagents.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the this compound formulations. Include positive (e.g., another known STING agonist) and negative controls.

  • Incubation: Incubate the cells for a sufficient period for the signaling cascade and reporter gene expression to occur (typically 18-24 hours).

  • Reporter Assay:

    • For a luciferase reporter, lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The intensity of the reporter signal is directly proportional to the amount of STING activation, which in turn reflects the amount of this compound that successfully reached the cytosol. Plot the reporter signal against the this compound concentration to determine the effective concentration for STING activation for each delivery formulation.

Conclusion

The cellular localization of this compound is a critical determinant of its therapeutic activity. While direct visualization and quantification of this compound remain challenging and not widely reported, a combination of advanced microscopy techniques, biochemical assays, and functional reporter assays can provide a comprehensive understanding of its intracellular fate. The development of effective delivery systems that can overcome the cell membrane barrier and ensure endosomal escape is paramount to realizing the full therapeutic potential of this compound and other cyclic dinucleotide STING agonists. Future research focusing on the direct tracking of this compound will be invaluable for optimizing these delivery strategies and advancing this compound towards clinical applications.

References

Understanding the Enzymatic Stability of cGAMP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP), specifically the 2'3'-cGAMP isomer, is a critical second messenger in the innate immune system. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[1] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This pathway is pivotal for host defense and has significant implications for immunotherapy and the treatment of autoimmune diseases. However, the therapeutic potential of cGAMP is influenced by its enzymatic stability. This guide provides a comprehensive overview of the enzymes that degrade cGAMP, quantitative data on its stability, and detailed protocols for assessing its enzymatic degradation.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is a central component of the innate immune response to cytosolic DNA.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds and activates TBK1 TBK1 STING_ER->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes translocates and activates transcription TLC_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Enzyme Source, 32P-cGAMP) start->prep_reaction incubation Incubate at 37°C (Time course: 0, 1, 4, 8, 24h) prep_reaction->incubation stop_reaction Stop Reaction (e.g., Heat Inactivation) incubation->stop_reaction spot_tlc Spot Reaction Products onto TLC Plate stop_reaction->spot_tlc develop_tlc Develop TLC Plate in Running Buffer spot_tlc->develop_tlc visualize Visualize by Autoradiography or Phosphorimager develop_tlc->visualize end End visualize->end Cell_Lysate_Workflow start Start prep_lysate Prepare Cell Lysate start->prep_lysate setup_reaction Set up Reaction (Lysate + cGAMP) prep_lysate->setup_reaction incubation Incubate at 37°C (Collect aliquots at time points) setup_reaction->incubation sample_prep Sample Preparation (Protein Precipitation) incubation->sample_prep quantify Quantify Remaining cGAMP (e.g., LC-MS/MS) sample_prep->quantify analyze Data Analysis (Determine half-life) quantify->analyze end End analyze->end

References

Theoretical Modeling of cGAMP-STING Interaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP (cGAMP)-STING (Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. The interaction between the second messenger cGAMP and the endoplasmic reticulum-resident protein STING is the central event that triggers this cascade. A deep understanding of the molecular intricacies of this interaction is paramount for the rational design of novel therapeutics that can modulate this pathway for the treatment of cancers, infectious diseases, and autoimmune disorders. This technical guide provides a comprehensive overview of the theoretical modeling of the cGAMP-STING interaction, integrating quantitative biophysical data with detailed experimental and computational protocols.

The cGAMP-STING Signaling Pathway

Upon recognition of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated, catalyzing the synthesis of 2'3'-cGAMP.[1] This cyclic dinucleotide then binds to the ligand-binding domain (LBD) of a STING homodimer. This binding event induces a significant conformational change in STING, leading to its activation.[2] Activated STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.

Below is a diagram illustrating the core signaling cascade.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING Dimer cGAMP->STING_inactive Binds and Activates STING_active Active STING Oligomer STING_inactive->STING_active Translocates and Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes Induces Transcription Transcription Transcription IFN_genes->Transcription

Caption: The cGAS-STING signaling pathway.

Quantitative Analysis of cGAMP-STING Binding

The affinity of cGAMP and its analogs for STING is a critical determinant of signaling potency. Various biophysical techniques are employed to quantify this interaction, with Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) being the most common. The equilibrium dissociation constant (Kd) is the primary metric, with lower values indicating a stronger binding affinity.

LigandSTING VariantKd ValueExperimental Method(s)
2'3'-cGAMPWild Type Human3.79 nM - 9.23 nMITC, SPR
2'2'-cGAMPWild Type Human287 nMNot Specified
cGAMP Analog 8dWild Type Human0.038 µMSPR[4]
Natural cGAMPWild Type Human0.543 µMSPR[4]
diABZIWild Type Human~1.6 nMNot Specified[1]
SN-011 (inhibitor)Wild Type Human4.03 nMSPR[2]

Experimental Protocols for Studying cGAMP-STING Interaction

A multi-faceted approach combining protein biochemistry, biophysics, and structural biology is necessary to fully characterize the cGAMP-STING interaction.

Expression and Purification of STING Protein

High-purity, soluble STING protein is a prerequisite for in vitro binding and structural studies. The C-terminal domain (CTD), which contains the ligand-binding pocket, is often expressed for these purposes.

  • Expression System: The DNA sequence encoding the cytosolic domain of human STING is typically cloned into an expression vector (e.g., pTB146) with an N-terminal affinity tag, such as a His-tag.[5] The protein is then expressed in E. coli strains like BL21(DE3).

  • Lysis and Affinity Chromatography: Cells are harvested and lysed, and the protein is purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Size-Exclusion Chromatography: To obtain a homogenous, dimeric protein sample and remove aggregates, the protein is further purified using size-exclusion chromatography on a column such as a Superdex 200 (GE Healthcare).[5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Sample Preparation: Purified STING protein is dialyzed extensively against the desired buffer (e.g., 20 mM HEPES, pH 8.0).[6] The ligand (cGAMP) is dissolved in the same dialysis buffer to minimize heat of dilution effects.

  • Experimental Setup: The protein solution (e.g., 50-60 µM) is placed in the sample cell of the calorimeter.[6] The ligand solution (typically 10-fold higher concentration) is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand into the protein solution is performed. The heat change after each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Chip Preparation: A sensor chip (e.g., CM5) is functionalized, and purified STING protein is immobilized on the surface.[7]

  • Binding Measurement: A solution containing cGAMP (the analyte) is flowed over the chip surface at various concentrations.[7] The binding of cGAMP to the immobilized STING causes a change in the refractive index, which is recorded as a sensorgram (response units vs. time).[8]

  • Data Analysis: The association (kon) and dissociation (koff) rates are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[7]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the structure of full-length STING in its apo and cGAMP-bound states, revealing the significant conformational changes upon ligand binding.[9][10]

  • Sample Preparation: Purified, full-length STING protein is mixed with cGAMP.

  • Grid Preparation: A small volume of the protein-ligand complex is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope. Thousands of images of individual particles are collected.

  • Image Processing and 3D Reconstruction: The particle images are classified and averaged to generate a high-resolution 3D reconstruction of the STING-cGAMP complex.[9]

Below is a diagram outlining a general workflow for these experimental procedures.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_biophysical Biophysical Characterization cluster_structural Structural Biology Cloning Cloning STING CTD into Expression Vector Expression Protein Expression in E. coli Cloning->Expression Purification Affinity & Size-Exclusion Chromatography Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR CryoEM Cryo-Electron Microscopy (Cryo-EM) Purification->CryoEM Binding_Data Binding Affinity (Kd) Thermodynamics ITC->Binding_Data SPR->Binding_Data Structure 3D Structure of STING-cGAMP Complex CryoEM->Structure

Caption: A typical experimental workflow.

Theoretical Modeling and Computational Protocols

Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic nature of the cGAMP-STING interaction and the mechanism of STING activation.

Homology Modeling and System Setup
  • Model Building: For full-length STING simulations, if a complete experimental structure is unavailable, homology modeling can be used to build the missing regions using templates from solved structures (e.g., PDB ID: 4F5D).[11]

  • Membrane Integration: Since STING is a membrane protein, the full-length model is embedded in a lipid bilayer (e.g., 1,2-didecanoyl-sn-glycero-3-phosphocholine (B58096) - DCPC) using tools like CHARMM-GUI.[12]

  • Solvation and Ionization: The system is solvated with a water model (e.g., TIP3P) and neutralized with ions (e.g., potassium ions).[11]

Molecular Dynamics (MD) Simulations

MD simulations are used to explore the conformational landscape and dynamics of STING in its apo and cGAMP-bound states.

  • Force Fields and Software: Simulations are typically performed using software packages like GROMACS or NAMD, with force fields such as CHARMM36 for the protein, lipids, and ions, and CGenFF for the cGAMP ligand.[12][13]

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the structure. This involves gradually removing restraints on different components of the system (protein, ligand, lipids, water).[12]

  • Production Runs: Production simulations are then run for hundreds of nanoseconds under constant temperature and pressure (NPT ensemble) to generate trajectories for analysis.[11]

Analysis of MD Trajectories
  • Conformational Changes: Analysis of the trajectories can reveal key conformational changes, such as the rotation of the ligand-binding domain relative to the transmembrane domain upon cGAMP binding.[14]

  • Inter-residue Interactions: The simulations can identify critical residues involved in ligand binding and allosteric communication within the protein through the analysis of hydrogen bonds, salt bridges, and non-bonded interaction energies.

  • Flexibility and Dynamics: Root Mean Square Fluctuation (RMSF) analysis can pinpoint flexible regions of the protein, such as the activation loop, and how their dynamics change upon ligand binding.

Below is a diagram representing a common workflow for theoretical modeling.

Computational_Workflow cluster_setup System Preparation cluster_simulation Molecular Dynamics Simulation cluster_analysis Trajectory Analysis Modeling Homology Modeling of Full-Length STING Membrane Embedding in Lipid Bilayer Modeling->Membrane Solvation Solvation and Ionization Membrane->Solvation Equilibration Energy Minimization & Equilibration Solvation->Equilibration Production Production MD Run (NPT Ensemble) Equilibration->Production Trajectory Atomic Trajectory Production->Trajectory Conformational Conformational Changes (e.g., LBD Rotation) Trajectory->Conformational Interactions Inter-residue Interactions & Binding Energetics Trajectory->Interactions Dynamics Flexibility Analysis (RMSF) Trajectory->Dynamics Insights Mechanistic Insights Conformational->Insights Interactions->Insights Dynamics->Insights

Caption: A common workflow for theoretical modeling.

Conclusion

The theoretical modeling of the cGAMP-STING interaction, supported by robust experimental data, provides an invaluable framework for understanding the molecular basis of innate immunity. The detailed protocols and quantitative data presented in this guide offer a starting point for researchers aiming to dissect this critical signaling pathway further. By integrating computational and experimental approaches, the scientific community can accelerate the development of novel STING-modulating therapeutics with the potential to revolutionize the treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Cyclic Adenosine-Inosine Monophosphate (cAIMP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic adenosine-inosine monophosphate (cAIMP) is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Unlike naturally occurring CDNs such as cGAMP, this compound contains an inosine (B1671953) nucleoside in place of guanosine, a modification that can influence its binding affinity and stability.[2][4] As an activator of the STING pathway, this compound induces the production of type I interferons and pro-inflammatory cytokines, making it and its analogs valuable tools for research into innate immunity and for the development of novel cancer immunotherapies and vaccine adjuvants.[1][2][5]

These application notes provide detailed protocols for both the enzymatic and chemical synthesis of this compound, along with methods for its purification and characterization.

Synthesis Methodologies

Two primary routes for the synthesis of this compound and its analogs are employed in the laboratory: enzymatic synthesis and multi-step chemical synthesis.

Enzymatic Synthesis Protocol

This method utilizes a promiscuous dinucleotide cyclase, such as DncV from Vibrio cholerae, which can accept various nucleotide triphosphates to generate cyclic dinucleotides.[6][7] This approach avoids the need for protecting groups and organic solvents, offering a simpler and more environmentally friendly process.[7] The protocol involves the incubation of the enzyme with adenosine (B11128) triphosphate (ATP) and inosine triphosphate (ITP).

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following reagents in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂):

      • Adenosine Triphosphate (ATP): 1 mM final concentration.

      • Inosine Triphosphate (ITP): 1 mM final concentration.

      • Purified DncV enzyme: 5-10 µM final concentration.

      • Dithiothreitol (DTT): 1 mM final concentration.

    • Bring the total reaction volume to 100 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 30 min, 1 hr, 2.5 hrs) and analyzing them via High-Performance Liquid Chromatography (HPLC). The synthesis of some analogs can take up to 2.5 hours to convert approximately half of the starting material.[6]

  • Reaction Termination:

    • Stop the reaction by heating the mixture to 95°C for 5 minutes to denature and inactivate the DncV enzyme.

    • Centrifuge the tube at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

  • Purification:

  • Characterization and Quantification:

    • Confirm the identity of the purified product using mass spectrometry (MS) to verify the correct molecular weight (this compound: 659.40 g/mol ).[3]

    • Quantify the yield using UV-Vis spectrophotometry based on the molar extinction coefficient of the nucleotides.

Chemical Synthesis Outline

Chemical synthesis is a more complex, multi-step process suitable for generating a wide variety of this compound analogs with modified sugars, bases, or phosphate (B84403) backbones.[1][4] This approach provides greater control over the final molecular structure, which is critical in drug development for fine-tuning potency and metabolic stability.[5] The synthesis generally follows principles of phosphoramidite (B1245037) chemistry used for oligonucleotides.

General Workflow for Chemical Synthesis:

  • Preparation of Protected Monomers: Adenosine and inosine nucleosides are chemically modified with protecting groups (e.g., dimethoxytrityl, benzoyl) to prevent unwanted side reactions.

  • Solid-Phase or Solution-Phase Synthesis: The protected monomers are sequentially coupled to form a linear dinucleotide.

  • Phosphorylation: The linear dinucleotide is phosphorylated at the appropriate hydroxyl groups.

  • Cyclization: An intramolecular reaction is induced to form the cyclic phosphodiester bond.

  • Deprotection: All protecting groups are removed to yield the final this compound product.

  • Purification and Characterization: The final compound is purified by HPLC and its structure confirmed by NMR and high-resolution mass spectrometry.

Data Presentation

Quantitative data from synthesis and biological evaluation are crucial for comparing different analogs and optimizing protocols.

Table 1: Yields of Enzymatically Synthesized Phosphorothioate this compound Analogs. (Data adapted from a study on related cyclic dinucleotides to illustrate typical yields after HPLC purification)[6]

AnalogStarting SubstratesYield (%)
c-(RₚRₚ)-AₚₛGₚₛSₚ-ATP-α-S + Sₚ-GTP-α-S13%
c-(RₚSₚ)-AₚₛGₚₛSₚ-ATP-α-S + Rₚ-GTP-α-S12%
c-(SₚRₚ)-AₚₛGₚₛRₚ-ATP-α-S + Sₚ-GTP-α-S19%
c-(SₚSₚ)-AₚₛGₚₛRₚ-ATP-α-S + Rₚ-GTP-α-S5%

Table 2: Biological Activity of Chemically Synthesized this compound Analogs in Human Cells. (Data represents the concentration required for half-maximal activity (EC₅₀) in inducing Type I Interferons in human peripheral blood mononuclear cells).[1]

CompoundModificationsEC₅₀ (µM)
2',3'-cGAMP (Reference)Natural Agonist19.6
3',3'-cAIMP (Parent)Inosine substitution6.4
Analog 522'-Fluoro on both sugars4.7
Analog 542'-Fluoro on both sugars, bis-phosphorothioate0.4
Analog 562'-Fluoro on inosine, bis-phosphorothioate1.1

Visualization of Workflows and Pathways

Diagrams are provided to illustrate the synthesis workflow and the relevant biological signaling pathway.

G cluster_0 Synthesis Routes cluster_1 Purification & Analysis ATP ATP & ITP Enzymatic Enzymatic Reaction (37°C, 1-3 hrs) ATP->Enzymatic DncV Enzyme (e.g., DncV) DncV->Enzymatic Heat Heat Inactivation & Centrifugation Enzymatic->Heat Protected Protected Adenosine & Inosine Monomers Chemical Multi-Step Chemical Synthesis Protected->Chemical HPLC HPLC Purification (C18 Column) Chemical->HPLC Crude Crude this compound Mixture Heat->Crude Crude->HPLC Pure Pure this compound HPLC->Pure Analysis Characterization (Mass Spec, NMR) Pure->Analysis

Caption: Workflow for this compound Synthesis and Purification.

G cluster_0 Cytosol cluster_1 ER Membrane cluster_2 Signaling Cascade DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING binds & activates This compound This compound (Synthetic Agonist) This compound->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Genes (IFN-β) Nucleus->IFN induces transcription

Caption: this compound Activation of the cGAS-STING Signaling Pathway.

References

Purifying Synthetic cGAMP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of Synthetic Cyclic GMP-AMP (cGAMP)

For researchers and professionals in drug development, the purity of synthetic cyclic GMP-AMP (cGAMP) is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the purification of synthetic cGAMP, a key second messenger in the cGAS-STING signaling pathway. The methods described herein are designed to yield high-purity cGAMP suitable for a range of downstream applications, from in vitro assays to preclinical studies.

Introduction to cGAMP and the STING Pathway

Cyclic GMP-AMP (cGAMP) is a pivotal signaling molecule in the innate immune system. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of cGAMP from ATP and GTP.[1][2][3] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-bound receptor.[1][3][4] This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-viral or anti-tumor immune response.[1][3] Given its central role in immunity, cGAMP and its analogs are of significant interest as potential immunotherapeutics and vaccine adjuvants.[5][6][7]

The following diagram illustrates the cGAS-STING signaling pathway:

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (ER Membrane) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of

Caption: The cGAS-STING signaling pathway.

Purification of Synthetic cGAMP

While both chemical and enzymatic synthesis methods can produce cGAMP, purification is a critical step to remove unreacted precursors, byproducts, and endotoxins, particularly when the product is intended for cellular or in vivo use.[5][6][7][8] The most common methods for purifying synthetic cGAMP are anion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).

General Workflow for cGAMP Purification

The following diagram outlines a general workflow for the purification of cGAMP, which can be adapted based on the specific synthesis method and desired final purity.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_downstream Downstream Processing synthesis Chemical or Enzymatic Synthesis of cGAMP initial_purification Primary Purification (e.g., Anion-Exchange Chromatography) synthesis->initial_purification fraction_collection Fraction Collection initial_purification->fraction_collection purity_analysis Purity Analysis (e.g., HPLC) fraction_collection->purity_analysis polishing Polishing Step (Optional) (e.g., Reverse-Phase HPLC) purity_analysis->polishing final_product High-Purity cGAMP purity_analysis->final_product If purity is sufficient polishing->final_product concentration Concentration (e.g., Vacuum Centrifugation) final_product->concentration endotoxin_removal Endotoxin (B1171834) Removal (e.g., 3 kDa MWCO Filtration) concentration->endotoxin_removal lyophilization Lyophilization endotoxin_removal->lyophilization

Caption: General experimental workflow for cGAMP purification.

Purification Protocols

Protocol 1: Anion-Exchange Chromatography (AEC)

Anion-exchange chromatography is a robust method for purifying cGAMP, particularly from complex mixtures such as bacterial culture supernatants or enzymatic synthesis reactions.[5][6][8] This technique separates molecules based on their net negative charge.

Materials:

  • Anion-exchange column (e.g., a strong anion exchanger)

  • Buffer A: 20 mM Tris, pH 7.5[5]

  • Buffer B: 20 mM Tris, with a salt gradient (e.g., 50-125 mM NaCl), pH 7.5[5]

  • HPLC system for analysis

  • Sample containing crude cGAMP

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Sample Loading: Dilute the cGAMP-containing sample and load it onto the equilibrated column.[5]

  • Washing: Wash the column with Buffer A to remove unbound impurities.

  • Elution: Elute the bound cGAMP using a linear gradient of Buffer B, increasing the salt concentration. cGAMP is expected to elute at a specific salt concentration.[5][9]

  • Fraction Collection: Collect fractions during the elution step.

  • Analysis: Analyze the collected fractions for the presence and purity of cGAMP using HPLC at 256 nm.[5][9]

  • Pooling and Concentration: Pool the fractions containing pure cGAMP and concentrate them, for example, using a vacuum centrifuge.[5]

Quantitative Data for AEC Purification:

ParameterValueReference
Yield 60 ± 2 mg/L[5][6][8]
Endotoxin Level < 20 EU/mL (<0.3 EU/μg)[5][6][8]
Purity High, as determined by HPLC[5][9]
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the final polishing of cGAMP to achieve very high purity.[5] It separates molecules based on their hydrophobicity.

Materials:

  • C18 reverse-phase HPLC column[10]

  • Mobile Phase A: 5 mM Ammonium Acetate in water[5]

  • Mobile Phase B: Acetonitrile[5]

  • HPLC system with a UV detector

  • Partially purified cGAMP sample

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 1.5% Mobile Phase B and 98.5% Mobile Phase A) at a flow rate of 1 mL/min until a stable baseline is observed.[5]

  • Sample Injection: Inject the cGAMP sample (e.g., 20 µL) onto the column.[5]

  • Elution Gradient: Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

    • Increase to 10% B over 7.5 minutes.[5]

    • Increase to 30% B at 10 minutes.[5]

    • Return to 1.5% B at 12.5 minutes to re-equilibrate the column.[5]

  • Detection: Monitor the elution profile at 256 nm.

  • Fraction Collection: Collect the peak corresponding to cGAMP.

  • Post-Purification Processing: The collected fractions can be lyophilized to obtain the purified cGAMP as a solid.

Quantitative Data for RP-HPLC Purification:

ParameterValueReference
Purity >96% to >99%[10]
Yield >26 to >82 mg/L of culture (as part of a multi-step purification)[10]
Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction can be employed as a rapid clean-up step, often prior to HPLC, or for the purification of related oligonucleotides.[11][12][13] For cyclic dinucleotides, weak anion exchange SPE can be used to enrich the sample.[11]

Materials:

  • Weak anion-exchange SPE cartridge

  • Conditioning and equilibration solutions

  • Wash solution

  • Elution buffer

  • Sample containing crude cGAMP

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Equilibration: Equilibrate the cartridge with a buffer similar to the sample matrix.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge to remove weakly bound impurities.

  • Elution: Elute the purified cGAMP using an appropriate elution buffer.

  • Further Processing: The eluate can be further purified by HPLC or directly used if the purity is sufficient.

Summary of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Anion-Exchange Chromatography Separation based on net negative charge.High capacity, effective for initial cleanup from complex mixtures, good for endotoxin removal.[5][6][8]May have lower resolution compared to RP-HPLC.
Reverse-Phase HPLC Separation based on hydrophobicity.High resolution, excellent for final polishing to achieve high purity.[10]Lower sample loading capacity, may require prior purification steps.
Solid-Phase Extraction Adsorption onto a solid phase.Rapid, can be automated for high throughput.[12]Typically used for sample cleanup rather than high-resolution purification.

Conclusion

The choice of purification method for synthetic cGAMP depends on the initial purity of the crude product and the requirements of the downstream application. For many research purposes, a single-step anion-exchange chromatography protocol can provide sufficient purity with good yield and low endotoxin levels.[5][6] For applications requiring the highest purity, a multi-step approach involving an initial anion-exchange or solid-phase extraction step followed by reverse-phase HPLC is recommended. The protocols and data presented here provide a comprehensive guide for researchers to purify synthetic cGAMP effectively and reproducibly.

References

Application Notes and Protocols for In Vitro Delivery of cAIMP to Primary Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine-inosine monophosphate (cAIMP) is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The activation of the STING pathway in immune cells is a critical area of research for the development of novel immunotherapies and vaccine adjuvants. However, due to its charged nature, this compound is generally membrane-impermeable and requires effective delivery methods to reach its cytosolic target, STING. This document provides detailed application notes and protocols for the in vitro delivery of this compound to primary human immune cells, including T cells, B cells, macrophages, and dendritic cells.

Data Presentation

The following tables summarize quantitative data on the efficiency of various this compound delivery methods and the resulting immunological responses. It is important to note that direct comparative data for this compound across all cell types and methods is limited in the literature. The presented data is a compilation from studies using this compound or the closely related molecule, cGAMP.

Delivery MethodPrimary Immune Cell TypeTransfection Efficiency (%)Viability (%)This compound/cGAMP ConcentrationReference
Lipid-Based Transfection
Lipofectamine 3000Human Primary T Cells~5-15% (for plasmids)>80%1-5 µM[1]
C14-4 Lipid NanoparticlesActivated Primary Human T CellsDose-dependentHigh125-500 ng/mL (mRNA)[2]
Electroporation
Neon™ Transfection SystemPrimary Human NK Cells~30% (for plasmids)Variable, often lower than lipofectionNot Specified[3]
Optimized ElectroporationMurine Bone Marrow-Derived Dendritic Cells~70-80% (for mRNA)HighNot Specified
Cell-Penetrating Peptides (CPPs)
Not SpecifiedGeneral Primary CellsVariableGenerally HighNot Specified

Table 1: Comparison of Delivery Efficiencies for this compound/cGAMP in Primary Immune Cells. Note: Data for this compound is limited; efficiencies are often extrapolated from studies with other nucleic acids.

Primary Immune Cell TypeStimulusKey Cytokines InducedReference
Human PBMCscGAMPIFN-β, TNF-α, IL-6, IL-1β[4]
Human Dendritic CellsCD40LIL-12, IL-10
Human MacrophagescGAMPIFN-β, TNF-α, IL-6
Human T CellscGAMP (with TCR stimulation)IFN-γ

Table 2: Cytokine Profiles Induced by this compound/cGAMP in Primary Immune Cells.

Signaling Pathways and Experimental Workflows

This compound-STING Signaling Pathway

Upon successful delivery into the cytosol of a primary immune cell, this compound binds directly to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5][6]

cAIMP_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds STING_active Activated STING (Dimerized) STING_ER->STING_active Dimerization & Translocation to Golgi TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Transcription Gene Transcription pIRF3->Transcription Translocates & Induces Cytokines Type I IFNs & Cytokines Transcription->Cytokines

This compound-induced STING signaling pathway.
General Experimental Workflow for this compound Delivery

The following diagram outlines a general workflow for the in vitro delivery of this compound to primary immune cells and subsequent analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_delivery This compound Delivery cluster_analysis Downstream Analysis Isolation Isolate Primary Immune Cells (e.g., PBMCs, T cells) Culture Culture & Optional Activation Isolation->Culture Delivery Deliver this compound to Cells Culture->Delivery Method Select Delivery Method (Lipofection, Electroporation, CPPs) Method->Delivery Viability Assess Cell Viability (e.g., Trypan Blue, MTT) Delivery->Viability Uptake Quantify Intracellular this compound (e.g., LC-MS/MS) Delivery->Uptake Signaling Analyze STING Pathway Activation (e.g., Western Blot for p-IRF3/p-TBK1) Delivery->Signaling Cytokine Measure Cytokine Production (e.g., ELISA, Flow Cytometry) Delivery->Cytokine

References

Application Notes and Protocols for In Vivo Administration of cGAMP in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic GMP-AMP (cGAMP) is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of the cGAS-STING pathway by cGAMP triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells. This immune-stimulatory property makes cGAMP a promising agent in cancer immunotherapy and as a vaccine adjuvant. This document provides detailed application notes and protocols for the in vivo administration of cGAMP in mouse models, intended for researchers, scientists, and drug development professionals.

I. cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), often a sign of viral infection or cellular damage. The enzyme cyclic GMP-AMP Synthase (cGAS) binds to dsDNA and synthesizes the second messenger cGAMP.[1] cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to its activation. This triggers a downstream signaling cascade, culminating in the transcription of type I interferons and other immune-stimulatory genes.[1]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Diagram 1: The cGAS-STING signaling pathway.

II. Summary of In Vivo Administration Routes

The choice of administration route for cGAMP in mice depends on the desired outcome, whether it be local tumor control or systemic immune activation. The following table summarizes common administration routes with their typical dosage, volume, and frequency.

Administration RouteTypical DosageInjection VolumeTypical FrequencyPrimary Application
Intratumoral (i.t.) 2.5 - 10 µ g/mouse [1]25 - 50 µLEvery 3-5 days[1]Local tumor immunotherapy[1][2]
Intraperitoneal (i.p.) 200 nmol/mouse[1]100 - 200 µLAs per experimental designSystemic immune activation[1][3]
Intravenous (i.v.) 5 - 20 mg/kgAs per experimental designDaily for extended periods[4][5]Systemic tumor therapy[4][5]
Subcutaneous (s.c.) VariesAs per experimental designAs per experimental designVaccine adjuvant[6]
Intranasal (i.n.) 5 - 10 µ g/mouse [1]20 - 30 µLAs per experimental designMucosal immunity, needle-free vaccination[1][7]

III. Experimental Protocols

  • Reconstitution : Reconstitute lyophilized 2'3'-cGAMP in sterile, endotoxin-free phosphate-buffered saline (PBS) to a stock concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage : Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution : On the day of injection, thaw an aliquot and dilute it with sterile PBS to the final desired concentration for injection. Ensure the final solution is sterile; filter if necessary.[1]

This protocol is designed for the direct injection of cGAMP into a solid tumor to stimulate a local anti-tumor immune response.

Intratumoral_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis Tumor_Implant Implant tumor cells (s.c.) in flank of mice Tumor_Establish Allow tumors to establish (e.g., 50-100 mm³) Tumor_Implant->Tumor_Establish cGAMP_Inject Inject cGAMP solution (2.5-10 µg in 25-50 µL) directly into tumor Tumor_Establish->cGAMP_Inject Repeat_Inject Administer subsequent injections (e.g., every 3-5 days) cGAMP_Inject->Repeat_Inject Tumor_Measure Measure tumor volume every 2-3 days Repeat_Inject->Tumor_Measure Survival_Monitor Monitor animal survival Repeat_Inject->Survival_Monitor Immune_Analysis Harvest tumors/lymph nodes for flow cytometry or IHC Survival_Monitor->Immune_Analysis

Diagram 2: Experimental workflow for intratumoral cGAMP administration.
  • Tumor Implantation : Implant tumor cells (e.g., B16F10, CT26, 4T1) subcutaneously into the flank of the mice.[1]

  • Tumor Growth : Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). This typically takes 5-7 days.[1]

  • Injection :

    • Gently restrain the mouse.

    • Using an insulin (B600854) syringe (e.g., 29-31G), slowly inject the prepared cGAMP solution (2.5-10 µg in 25-50 µL) directly into the center of the tumor mass.[1]

    • Administer subsequent injections according to the experimental schedule (e.g., every 3-5 days).[1]

    • Include a control group receiving vehicle (PBS) only.[1]

  • Endpoint Analysis :

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).[1]

    • Monitor animal survival.[1]

    • At the study endpoint, tumors and draining lymph nodes can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry (IHC).[1]

This route is used for systemic delivery of cGAMP to study broad activation of the innate immune system.

  • Dosage Preparation : Prepare the cGAMP solution to deliver a typical dose of 200 nmol per mouse in a final injection volume of 100-200 µL.[1]

  • Injection :

    • Securely restrain the mouse, placing it in dorsal recumbency with the head tilted slightly downward.

    • Identify the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27G needle (bevel up) at a ~30-45 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly and withdraw the needle.

    • Return the animal to its cage and monitor for any adverse reactions.[1]

Intravenous injection allows for rapid and systemic distribution of cGAMP.

  • Dosage Preparation : Doses can range from 5 to 20 mg/kg.[4][5] Prepare the appropriate concentration in sterile PBS.

  • Injection :

    • Place the mouse in a restrainer to expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Inject the cGAMP solution into a lateral tail vein using an insulin syringe.

    • Monitor the animal for any immediate adverse reactions.

This protocol is for mucosal delivery, particularly for studies on respiratory immunity or as a needle-free vaccination strategy.[1]

  • Dosage Preparation : A typical dose for intranasal delivery is 5-10 µg in a total volume of 20-30 µL.[1]

  • Administration :

    • Lightly anesthetize the mouse (e.g., with isoflurane).

    • Hold the mouse in a supine position.

    • Using a micropipette, slowly dispense half of the total volume as a droplet onto one nostril, allowing the mouse to inhale it.

    • Repeat for the other nostril with the remaining volume.[1]

IV. Expected Outcomes and Analysis

Administration of cGAMP is expected to induce a potent anti-tumor immune response. Key outcomes to analyze include:

  • Tumor Growth Inhibition : A significant delay in tumor growth and improved survival in cGAMP-treated mice compared to controls.[8]

  • Immune Cell Infiltration : Increased infiltration of immune cells such as macrophages, neutrophils, and CD8+ T cells into the tumor microenvironment.[2][9] This can be quantified using flow cytometry or IHC.

  • Cytokine Production : Elevated levels of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines in the serum or tumor microenvironment, which can be measured by ELISA or qRT-PCR.[4][10]

  • Systemic Immunity : In the context of intratumoral injection, evidence of a systemic anti-tumor response can be observed by the regression of untreated, distal tumors.[11]

V. Concluding Remarks

The in vivo administration of cGAMP is a powerful tool for studying and modulating the innate immune system in mice. The choice of administration route is critical and should be tailored to the specific research question. The protocols provided herein offer a starting point for designing and executing experiments involving cGAMP. It is essential to include appropriate controls and perform comprehensive endpoint analyses to accurately interpret the results. The inherent instability of cGAMP in vivo due to enzymatic degradation is a factor to consider, and various delivery systems like nanoparticles are being explored to enhance its pharmacokinetic properties.[10][12][13]

References

STING Activation Assay Using cAIMP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a robust inflammatory response, including the production of type I interferons (IFNs) and other cytokines, which are essential for anti-viral and anti-tumor immunity. This has positioned STING as a promising target for cancer immunotherapy and vaccine adjuvant development.

Cyclic AMP-IMP (cAIMP), also known as CL592, is a potent, synthetic cyclic dinucleotide (CDN) analog of the bacterial CDN 3'3'-cGAMP. Unlike natural CDNs that are composed of adenosine (B11128) and/or guanosine, this compound contains one adenosine and one inosine (B1671953) nucleoside. It is a powerful tool for studying the STING pathway, demonstrating comparable potency to the endogenous human STING agonist 2'3'-cGAMP and greater potency than the murine-specific agonist DMXAA in cellular assays.[1] This document provides detailed protocols for assessing STING activation using this compound in various cell-based assays.

Principle of the Assay

This compound directly binds to the STING protein located on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.[2] During this process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Concurrently, the NF-κB signaling pathway can also be activated.[3] The phosphorylated IRF3 forms dimers, translocates to the nucleus, and, along with NF-κB, initiates the transcription of target genes, including Type I interferons (IFNB1) and numerous other interferon-stimulated genes (ISGs) and pro-inflammatory cytokines.[3][4]

The activation of the STING pathway by this compound can be quantified by several methods:

  • Reporter Gene Assays: Using cell lines engineered to express a reporter gene (e.g., Luciferase, SEAP) under the control of an IRF- or NF-κB-inducible promoter.

  • Cytokine Measurement (ELISA): Quantifying the secretion of key cytokines such as IFN-β into the cell culture supernatant.

  • Gene Expression Analysis (RT-qPCR): Measuring the upregulation of ISG mRNA transcripts (e.g., IFNB1, CXCL10, ISG15).

  • Protein Phosphorylation Analysis (Western Blot): Detecting the phosphorylation status of key signaling proteins like STING, TBK1, and IRF3.

Data Presentation: Potency of this compound and Analogs

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and related STING agonists from studies measuring Type I IFN induction in human peripheral blood mononuclear cells (PBMCs) or using human monocytic reporter cell lines. Lower EC50 values indicate higher potency.

CompoundDescriptionAssay SystemEC50 (µM)Reference
3',3'-cAIMP (CL592) Adenosine-Inosine CDNType I IFN Induction (Human Blood)6.4[5][6]
2',3'-cGAMP Natural Human STING AgonistType I IFN Induction (Human Blood)19.6[5][6]
c-[2'FdAMP(S)-2'FdIMP(S)] Modified this compound AnalogType I IFN Induction (Human Blood)0.4[6]
2',3'-cGAMP Natural Human STING AgonistIRF-Luciferase Reporter (THP-1 Cells)10.6

Visualizations

Signaling Pathway

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound This compound STING STING (Dimer) This compound->STING Binds STING_Active STING Oligomerization & Translocation STING->STING_Active Activates TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISG Type I IFN & Cytokine Genes pIRF3->ISG Induces Transcription

Caption: this compound-mediated activation of the STING signaling pathway.

Experimental Workflow

Assay_Workflow cluster_workflow Reporter Assay Workflow A 1. Seed Reporter Cells (e.g., THP1-Dual™) B 2. Add this compound (or other agonists) A->B C 3. Incubate (e.g., 18-24 hours) B->C D 4. Collect Supernatant C->D E 5. Add Reporter Substrate (e.g., QUANTI-Luc™) D->E F 6. Read Luminescence E->F

Caption: Workflow for a STING activation reporter gene assay.

Experimental Protocols

Protocol 1: STING Activation using a Reporter Cell Line

This protocol is designed for THP1-Dual™ cells (InvivoGen), which express an inducible secreted luciferase reporter gene under the control of an IRF-inducible promoter.

A. Materials and Reagents

  • THP1-Dual™ Cells (or similar IRF reporter line)

  • Cell culture medium: RPMI 1640, 10% FBS, 1% Pen-Strep, 2 mM L-glutamine

  • Selection antibiotics (e.g., Zeocin™, Normocin™)

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free water

  • 96-well flat-bottom cell culture plates (white, opaque for luminescence)

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

B. Method

  • Cell Preparation:

    • Culture THP1-Dual™ cells according to the supplier's instructions, maintaining the appropriate selection antibiotics.

    • The day before the assay, centrifuge cells, remove the supernatant, and resuspend in fresh culture medium without selection antibiotics.

    • Count the cells and adjust the density to 5 x 10⁵ cells/mL.

    • Add 180 µL of the cell suspension to each well of a 96-well plate (90,000 cells/well).

  • Agonist Preparation and Stimulation:

    • Reconstitute lyophilized this compound in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C.

    • Prepare serial dilutions of this compound in cell culture medium. A typical final concentration range for an EC50 determination would be 0.1 µM to 100 µM.

    • Add 20 µL of each this compound dilution (or control medium) to the wells containing cells. The final volume should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Detection:

    • Equilibrate the luciferase detection reagent to room temperature.

    • Collect 20 µL of the cell culture supernatant from each well and transfer to a white 96-well detection plate.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence values (Relative Light Units, RLU) against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Assessment of STING Pathway Activation by Western Blot

This protocol describes the detection of phosphorylated STING (p-STING) and IRF3 (p-IRF3) in response to this compound stimulation.

A. Materials and Reagents

  • THP-1 or RAW 264.7 cells

  • 6-well cell culture plates

  • This compound

  • Digitonin (B1670571) (for cell permeabilization, if needed)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-Actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

B. Method

  • Cell Seeding and Stimulation:

    • Seed 2 x 10⁶ THP-1 cells per well in a 6-well plate. For adherent cells like RAW 264.7, seed to achieve 80-90% confluency.

    • Stimulate cells with this compound at a final concentration of 10-20 µM for a time course (e.g., 0, 1, 2, 4 hours).

    • Note: For some cell lines, permeabilization with a low concentration of digitonin (e.g., 10-20 µg/mL) for 30 minutes may be required to deliver this compound into the cytoplasm.[4]

  • Cell Lysis and Protein Quantification:

    • After stimulation, wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and measure protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Perform SDS-PAGE to separate proteins, then transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities for p-STING and p-IRF3 relative to their total protein or a loading control.

References

Application Notes and Protocols for Measuring IFN-β Response to cAIMP Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine-inosine monophosphate (cAIMP) is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Activation of STING by this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs), most notably IFN-beta (IFN-β).[2][3] IFN-β plays a crucial role in antiviral defense, anti-tumor immunity, and the modulation of inflammatory responses.[4][5] Therefore, accurately measuring the IFN-β response to this compound stimulation is essential for immunology research and the development of novel therapeutics targeting the STING pathway.

These application notes provide detailed protocols for quantifying the IFN-β response to this compound stimulation in cell culture, including methods for measuring IFN-β protein secretion, gene expression, and the activation of key signaling proteins.

Signaling Pathway of this compound-Induced IFN-β Production

Upon introduction into the cytoplasm, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum.[1][2] This binding induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter region of the IFNB1 gene, driving the transcription of IFN-β.[6][7] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, which further contributes to the inflammatory response.[2]

cAIMP_IFN_beta_Pathway This compound-STING Signaling Pathway for IFN-β Production This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds and Activates STING_Golgi Activated STING (in Golgi) STING_ER->STING_Golgi Trafficking TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 (Dimer) pIRF3->pIRF3_nuc ISRE ISRE pIRF3_nuc->ISRE Binds to IFNB1 IFNB1 Gene ISRE->IFNB1 Activates Transcription IFNB_mRNA IFN-β mRNA IFNB1->IFNB_mRNA IFN_beta_protein Secreted IFN-β Protein IFNB_mRNA->IFN_beta_protein Translation

This compound-STING Signaling Pathway for IFN-β Production

Experimental Workflow

A typical workflow for measuring the IFN-β response to this compound stimulation involves cell culture and stimulation, followed by sample collection and analysis using various molecular biology techniques.

Experimental_Workflow Experimental Workflow for Measuring IFN-β Response start Start: Seed Cells stimulate Stimulate with this compound start->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells_rna Lyse Cells for RNA stimulate->lyse_cells_rna lyse_cells_protein Lyse Cells for Protein stimulate->lyse_cells_protein elisa ELISA for IFN-β Protein collect_supernatant->elisa rna_extraction RNA Extraction lyse_cells_rna->rna_extraction protein_extraction Protein Extraction lyse_cells_protein->protein_extraction data_analysis Data Analysis elisa->data_analysis cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis western_blot Western Blot for p-IRF3/IRF3 protein_extraction->western_blot qPCR qPCR for IFNB1 mRNA cDNA_synthesis->qPCR western_blot->data_analysis qPCR->data_analysis

Experimental Workflow for Measuring IFN-β Response

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols.

Table 1: IFN-β Protein Secretion Measured by ELISA

Treatment GroupThis compound Concentration (µg/mL)Incubation Time (hours)IFN-β Concentration (pg/mL)Fold Change vs. Control
Vehicle Control024< 25 (Below Limit of Detection)1.0
This compound124200 - 10008 - 40
This compound5241000 - 500040 - 200
This compound1024> 5000> 200

Table 2: IFNB1 Gene Expression Measured by qPCR

Treatment GroupThis compound Concentration (µg/mL)Incubation Time (hours)Relative IFNB1 mRNA Expression (Fold Change)
Vehicle Control061.0
This compound1650 - 200
This compound56200 - 1000
This compound106> 1000

Table 3: IRF3 Phosphorylation Measured by Western Blot

Treatment GroupThis compound Concentration (µg/mL)Incubation Time (hours)p-IRF3 / Total IRF3 Ratio (Densitometry)
Vehicle Control020.1
This compound522.5
This compound1025.0

Experimental Protocols

Protocol 1: Cell Culture and this compound Stimulation
  • Cell Seeding: Seed human or murine myeloid cells (e.g., THP-1 monocytes, bone marrow-derived macrophages) in appropriate cell culture plates at a density that will result in 70-80% confluency at the time of stimulation.

  • Cell Culture: Culture cells in complete medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Stimulation: Prepare a stock solution of this compound in sterile water or a suitable buffer. Dilute the this compound stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 2-6 hours for protein phosphorylation and gene expression analysis, 12-24 hours for protein secretion analysis).

Protocol 2: Quantification of Secreted IFN-β by ELISA

This protocol is a general guideline; always refer to the specific instructions provided with your ELISA kit.[8][9][10]

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Reconstitute the IFN-β standard to create a standard curve.[9]

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant and centrifuge to remove any cells or debris. The supernatant can be used immediately or stored at -80°C.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[10]

    • Incubate the plate as recommended by the manufacturer (e.g., 1-2 hours at 37°C).

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the detection antibody to each well and incubate.

    • Wash the wells again.

    • Add 100 µL of the HRP-conjugated secondary antibody or streptavidin-HRP and incubate.[8]

    • Wash the wells a final time.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.[8]

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-β in your samples.

Protocol 3: Quantification of IFNB1 mRNA by Real-Time Quantitative PCR (qPCR)

This protocol provides a general outline for SYBR Green-based qPCR.[4][11]

  • RNA Extraction:

    • After this compound stimulation, lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol or a kit-based lysis buffer).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Typically, 1 µg of total RNA is used per reaction.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green, DNA polymerase, dNTPs, and forward and reverse primers for human or mouse IFNB1 and a housekeeping gene (e.g., ACTB, GAPDH).

    • Add the master mix and cDNA to a qPCR plate.

  • qPCR Program:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for IFNB1 and the housekeeping gene in both control and this compound-treated samples.

    • Calculate the relative expression of IFNB1 using the ΔΔCt method.[11]

Protocol 4: Detection of IRF3 Phosphorylation by Western Blot

This is a general protocol for Western blotting; optimization may be required.[12][13]

  • Protein Extraction:

    • After stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples onto a polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-IRF3 to total IRF3.

References

Application Notes and Protocols: NF-kB Reporter Assay for cAIMP Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and cyclic dinucleotides (CDNs), leading to the production of type I interferons and other pro-inflammatory cytokines. The activation of the transcription factor Nuclear Factor-kappa B (NF-kB) is a key downstream event in STING signaling, playing a pivotal role in inflammation, immunity, and cell survival.

Cyclic Adenosine monophosphate-Inosine monophosphate (cAIMP) is a synthetic cyclic dinucleotide that acts as a potent agonist of STING. Understanding the activity of this compound and other STING modulators on the NF-kB pathway is crucial for drug discovery and development in the fields of oncology, infectious diseases, and autoimmune disorders. This document provides a detailed protocol for a robust and sensitive NF-kB luciferase reporter assay to quantify the activity of this compound.

Signaling Pathway

The activation of NF-kB by this compound is initiated by the direct binding of this compound to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the IKK (Inhibitor of NF-kB Kinase) complex, which in turn phosphorylates the inhibitor of NF-kB, IkBα. The phosphorylation of IkBα targets it for ubiquitination and subsequent proteasomal degradation. The degradation of IkBα releases the NF-kB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-kB binds to specific DNA response elements in the promoter regions of target genes, including the reporter gene in this assay, driving the expression of luciferase.

cAIMP_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi Translocates & Dimerizes TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IKK IKK Complex TBK1->IKK Phosphorylates IkB IkBα IKK->IkB Phosphorylates NFkB_IkB NF-kB/IkBα (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_inactive NF-kB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-kB (Active) NFkB_inactive->NFkB_active Translocates NFkB_IkB->NFkB_inactive NFkB_RE NF-kB Response Element NFkB_active->NFkB_RE Binds Luciferase Luciferase Gene NFkB_RE->Luciferase Activates Transcription Light Light (Luminescence) Luciferase->Light Produces

Caption: this compound-mediated NF-kB signaling pathway.

Experimental Workflow

The experimental workflow for the NF-kB reporter assay involves several key steps. First, HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-kB response element are seeded in a 96-well plate. After an overnight incubation to allow for cell attachment, the cells are treated with various concentrations of this compound, as well as positive and negative controls. Following a specific incubation period to allow for NF-kB activation and luciferase expression, the cells are lysed. Finally, a luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to NF-kB activity, is measured using a luminometer.

NFkB_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed NF-kB Reporter HEK293 Cells (96-well plate) B 2. Incubate Overnight A->B C 3. Treat with this compound, Positive & Negative Controls B->C D 4. Incubate (e.g., 6-24 hours) C->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G

Caption: NF-kB reporter assay workflow.

Data Presentation

The following table provides a representative summary of quantitative data that can be obtained from an NF-kB reporter assay assessing this compound activity. The values presented are for illustrative purposes and may vary depending on the specific experimental conditions, cell line passage number, and reagents used.

TreatmentConcentration RangeEC50 / IC50 (µM)Max Fold InductionZ' Factor
This compound (Agonist) 0.1 - 100 µM~5 - 1550 - 200 fold≥ 0.5
TNF-α (Positive Control) 1 - 100 ng/mL~10 ng/mL100 - 500 fold≥ 0.7
H-151 (STING Inhibitor) 0.1 - 50 µM~1 - 5N/AN/A
Vehicle (Negative Control) N/AN/A1 (baseline)N/A

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing a luciferase reporter gene driven by an NF-kB response element (e.g., InvivoGen's HEK-Blue™ NF-kB cells or similar).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Selection Antibiotic: As required for the specific stable cell line (e.g., Puromycin, Hygromycin B).

  • This compound: Lyophilized powder, to be reconstituted in sterile water or a suitable buffer.

  • Positive Control: Tumor Necrosis Factor-alpha (TNF-α), human recombinant.

  • Negative Control (STING-specific): STING inhibitor H-151.

  • Vehicle Control: Sterile water or the solvent used to dissolve this compound and H-151.

  • Assay Plate: White, opaque 96-well cell culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega's ONE-Glo™ Luciferase Assay System or similar).

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.

Cell Culture and Seeding
  • Culture the NF-kB reporter HEK293 cells in T-75 flasks with complete culture medium containing the appropriate selection antibiotic.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the experiment, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, antibiotic-free culture medium and perform a cell count.

  • Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in a volume of 100 µL.

  • Incubate the plate overnight at 37°C with 5% CO2.

Compound Preparation and Cell Treatment
  • Prepare a stock solution of this compound in sterile water (e.g., 10 mM).

  • Prepare a stock solution of TNF-α in sterile water or PBS containing 0.1% BSA (e.g., 10 µg/mL).

  • Prepare a stock solution of H-151 in DMSO (e.g., 10 mM).

  • On the day of the experiment, prepare serial dilutions of this compound, TNF-α, and H-151 in antibiotic-free culture medium.

  • For the inhibitor studies, pre-incubate the cells with H-151 for 1-2 hours before adding this compound.

  • Gently remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Include wells with vehicle control (medium with the same concentration of solvent as the highest concentration of the test compounds).

  • Incubate the plate for 6 to 24 hours at 37°C with 5% CO2. The optimal incubation time should be determined empirically.

Luciferase Assay
  • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

  • Following the manufacturer's instructions for the chosen luciferase assay system, add the luciferase reagent to each well (typically 100 µL).

  • Incubate the plate at room temperature for 10-15 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the average background luminescence from cell-free wells from all other readings.

  • Normalize the data by calculating the fold induction of luciferase activity for each treatment relative to the vehicle control (Fold Induction = RLU_treated / RLU_vehicle).

  • For inhibitor studies, calculate the percentage of inhibition relative to the this compound-only treated cells.

  • Plot the dose-response curves and determine the EC50 (for agonists) or IC50 (for inhibitors) values using a suitable software (e.g., GraphPad Prism).

  • The Z' factor can be calculated to assess the quality of the assay for high-throughput screening using the formula: Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|], where the positive control is a high concentration of this compound or TNF-α and the negative control is the vehicle. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Application Notes and Protocols for Developing a Dose-Response Curve for cAIMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic Adenosine-Inosine Monophosphate (cAIMP) is a synthetic cyclic dinucleotide that has been identified as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a signal of viral or bacterial infection as well as cellular damage.[2] Upon activation by ligands such as this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[3][4] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.[2][6] STING activation also leads to the activation of the NF-κB pathway, further contributing to the inflammatory response.[1][6]

Given its role in activating the STING pathway, this compound and its analogs are of significant interest in drug development, particularly for applications in cancer immunotherapy and as vaccine adjuvants. Therefore, the ability to accurately quantify the cellular response to this compound is crucial for its preclinical and clinical development. A key method for characterizing the potency of this compound is the generation of a dose-response curve, from which parameters such as the half-maximal effective concentration (EC50) can be determined.

These application notes provide detailed protocols for two common methods to generate a dose-response curve for this compound: a competitive immunoassay for direct measurement of a downstream second messenger and a reporter gene assay for measuring downstream transcriptional activation.

Signaling Pathway

cAIMP_STING_Signaling_Pathway This compound/STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_ER STING (on ER) This compound->STING_ER binds & activates STING_Golgi Activated STING (translocates to Golgi) STING_ER->STING_Golgi translocation TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB pTBK1->NFkB activates IKK (not shown) pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerization Nucleus Nucleus pIRF3->Nucleus Type_I_IFN Type I Interferon Genes pIRF3->Type_I_IFN induces transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Cytokines Pro-inflammatory Cytokine Genes pNFkB->Cytokines induces transcription

Caption: this compound/STING Signaling Pathway.

Protocol 1: Competitive Immunoassay (HTRF/LANCE TR-FRET)

This protocol describes a general method for generating a this compound dose-response curve using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These assays indirectly measure the activation of the STING pathway by quantifying a downstream signaling molecule. For this protocol, we will focus on the induction of a secondary messenger as the readout.

Principle: This assay is based on the competition between the analyte (in this case, a downstream product of STING activation, which for simplicity we will model on cAMP assays) in the cell lysate and a labeled tracer for a limited number of specific antibodies.[7][8] The more analyte produced by the cells in response to this compound, the less tracer will bind to the antibody, resulting in a decreased FRET signal.[9][10]

Note: This protocol is adapted from established cAMP assays. Researchers will need to source or develop this compound-specific antibodies and a labeled this compound tracer for direct measurement, or more commonly, use an assay that measures a downstream product like IFN-β. For the purpose of this protocol, we will proceed with the general workflow of a competitive immunoassay.

Experimental Workflow

Competitive_Immunoassay_Workflow Competitive Immunoassay Workflow Start Start Cell_Prep Cell Preparation (e.g., THP-1 cells) Start->Cell_Prep Cell_Seeding Cell Seeding (96- or 384-well plate) Cell_Prep->Cell_Seeding Stimulation Cell Stimulation (add this compound dilutions) Cell_Seeding->Stimulation cAIMP_Prep This compound Serial Dilution cAIMP_Prep->Stimulation Incubation Incubation (e.g., 30 min at 37°C) Stimulation->Incubation Lysis_Detection Cell Lysis & Addition of Detection Reagents Incubation->Lysis_Detection Detection_Incubation Incubation (e.g., 60 min at RT) Lysis_Detection->Detection_Incubation Read_Plate Read Plate (TR-FRET reader) Detection_Incubation->Read_Plate Data_Analysis Data Analysis (Dose-Response Curve) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Competitive Immunoassay Workflow.

Materials
ReagentSupplierCat. No.
THP-1 cellsATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
This compoundInvivoGentlrl-caimp
DMSOSigma-AldrichD2650
Assay Buffer (e.g., HBSS)Gibco14025092
PDE Inhibitor (e.g., IBMX)Sigma-AldrichI5879
Competitive Immunoassay Kite.g., Cisbio, PerkinElmerVaries
384-well white platesCorning3707
Protocol
  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in assay buffer to create a range of concentrations. A typical starting range for STING agonists is 0.1 µM to 50 µM.[11] It is recommended to perform an 8- to 12-point dilution series.

  • Cell Stimulation:

    • Harvest and wash the cells with assay buffer.

    • Resuspend the cells in assay buffer, optionally containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent degradation of cyclic nucleotides.

    • Dispense the cell suspension into a 384-well white plate (e.g., 5,000 cells/well in 10 µL).

    • Add the this compound serial dilutions to the wells (e.g., 5 µL).

    • Incubate the plate for 30 minutes at 37°C.[9][10]

  • Detection:

    • Following the manufacturer's instructions for the competitive immunoassay kit, add the detection reagents. This typically involves adding a labeled tracer and a specific antibody.[12]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[12]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader.

Data Presentation
This compound Conc. (µM)Raw Signal (Ratio)% Inhibition
0 (Vehicle)100000
0.0195005
0.03850015
0.1600040
0.3350065
1150085
3100090
1090091

Protocol 2: Luciferase Reporter Gene Assay

This protocol describes the use of a luciferase reporter gene assay to measure the transcriptional activation of IRF3 or NF-κB, which are downstream effectors of STING signaling.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for IRF3 (e.g., ISRE - Interferon-Stimulated Response Element) or NF-κB.[1][13] Upon activation of the STING pathway by this compound, the respective transcription factor translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon addition of luciferin (B1168401) is proportional to the activity of the signaling pathway.

Experimental Workflow

Reporter_Assay_Workflow Reporter Gene Assay Workflow Start Start Cell_Seeding Seed Cells (e.g., HEK293T) Start->Cell_Seeding Transfection Transfect with Reporter Plasmids Cell_Seeding->Transfection Incubation1 Incubate (24h) Transfection->Incubation1 Stimulation Cell Stimulation (add this compound dilutions) Incubation1->Stimulation cAIMP_Prep This compound Serial Dilution cAIMP_Prep->Stimulation Incubation2 Incubate (6-24h) Stimulation->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Read_Plate Read Plate (Luminometer) Luciferase_Assay->Read_Plate Data_Analysis Data Analysis (Dose-Response Curve) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Reporter Gene Assay Workflow.

Materials
ReagentSupplierCat. No.
HEK293T cellsATCCCRL-3216
DMEMGibco11965092
ISRE/NF-κB Luciferase Reporter Plasmide.g., Promega, InvivoGenVaries
Control Renilla Luciferase PlasmidPromegaE2241
Transfection Reagente.g., Lipofectamine 3000L3000015
Dual-Luciferase Reporter Assay SystemPromegaE1910
96-well clear bottom white platesCorning3610
Protocol
  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the ISRE or NF-κB firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Cell Stimulation:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Replace the medium on the cells with the medium containing the this compound dilutions.

    • Incubate for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.[14]

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.[14]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

Data Presentation
This compound Conc. (µM)Normalized Luciferase Activity (RLU)Fold Induction
0 (Vehicle)1001.0
0.011501.5
0.033003.0
0.1100010.0
0.3250025.0
1400040.0
3450045.0
10460046.0

Data Analysis and Interpretation

The data obtained from either protocol can be used to generate a dose-response curve by plotting the response (e.g., % inhibition or fold induction) against the logarithm of the this compound concentration. The resulting sigmoidal curve can be fitted to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response. This analysis can be performed using software such as GraphPad Prism. It is important to note that high concentrations of STING agonists can sometimes lead to a bell-shaped dose-response curve due to negative feedback mechanisms or cytotoxicity.[11] Therefore, a wide range of concentrations should be tested.

References

Application Notes and Protocols: Utilizing cAIMP as a Potent Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern vaccine development, adjuvants are critical components for enhancing the immunogenicity of subunit, recombinant, and inactivated vaccines. A promising class of adjuvants are cyclic dinucleotides (CDNs), which act as potent innate immune stimulators. cAIMP (cyclic adenosine-inosine monophosphate), a synthetic analog of the bacterial CDN 3'3'-cGAMP, has emerged as a powerful adjuvant candidate. It functions as a direct agonist for the Stimulator of Interferon Genes (STING) pathway, a key mediator of innate immunity. Activation of STING by this compound triggers the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, which effectively shape and amplify the adaptive immune response to co-administered antigens. These application notes provide a comprehensive overview of this compound's mechanism of action, summarize its efficacy with quantitative data, and offer detailed protocols for its application in preclinical vaccine studies.

Mechanism of Action: STING Pathway Activation

This compound exerts its adjuvant effect by directly activating the STING signaling cascade. Upon entering the cytoplasm of an antigen-presenting cell (APC), such as a dendritic cell, this compound binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for Type I interferons (e.g., IFN-α, IFN-β). Simultaneously, the STING-TBK1 complex can activate the IKK complex, leading to the activation of the NF-κB transcription factor, which also moves to the nucleus to promote the expression of pro-inflammatory cytokines like TNF-α and IL-6. This robust innate immune activation creates a local immuno-competent environment, enhancing antigen presentation, and promoting the development of a strong and durable antigen-specific adaptive immune response.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds STING_Golgi Activated STING (in Golgi) STING_ER->STING_Golgi Translocates to Golgi TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes (IFN-α, IFN-β) pIRF3->IFN_genes Drives Transcription IKK IKK NFkB NF-κB IKK->NFkB Activates Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokine_genes Drives Transcription STING_Golgi->TBK1 Recruits & Activates STING_Golgi->IKK Activates

Figure 1: this compound-mediated STING signaling pathway.

Data Presentation: Immunogenicity of CDN Adjuvants

The use of this compound and its analogs as adjuvants significantly enhances both humoral and cellular immune responses compared to antigen alone or vaccines formulated with traditional adjuvants like alum. The following tables summarize quantitative data from preclinical studies.

Table 1: Enhancement of Humoral Immunity (Antibody Titers)

AntigenAdjuvant (Dose)IgG1 Titer (Endpoint)IgG2a/c Titer (Endpoint)IgA (Nasal Wash)Animal ModelSource
β-Galactosidase (15 µg)None~1.0 x 10⁵~1.0 x 10³Not AssessedMouse,
β-Galactosidase (15 µg)Alum3.6 x 10⁶~4.0 x 10⁴Not AssessedMouse,
β-Galactosidase (15 µg)c-di-AMP (5 µg)3.3 x 10⁶3.0 x 10⁵Not AssessedMouse,
β-Galactosidase (15 µg)Alum + c-di-AMP (5 µg)>1.0 x 10⁷ >1.0 x 10⁶ Not AssessedMouse,
Ovalbumin (OVA) (20 µg)cGAMP (5 µg)~1.2 x 10⁵~1.0 x 10⁴PositiveMouse
Influenza HA (MNP)None~100~100Not AssessedAged Mouse
Influenza HA (MNP)Quil-A + cGAMP (2.5 µg)~10,000 ~1,000 Not AssessedAged Mouse

Note: c-di-AMP and cGAMP are close structural and functional analogs of this compound that also act via STING activation.

Table 2: Enhancement of Cellular Immunity (T-Cell Responses)

AntigenAdjuvantImmune ReadoutResponse (Spot Forming Cells / 10⁶ splenocytes)Animal ModelSource
β-GalactosidaseNoneIFN-γ (Th1)< 50Mouse,
β-GalactosidaseAlumIFN-γ (Th1)~150Mouse,
β-Galactosidasec-di-AMPIFN-γ (Th1)~400Mouse,
β-GalactosidaseAlum + c-di-AMPIFN-γ (Th1)~800 Mouse,
β-GalactosidaseAlum + c-di-AMPIL-2 (Th1)~600 Mouse,
β-GalactosidaseAlum + c-di-AMPIL-4 (Th2)~250 Mouse,
β-GalactosidaseAlum + c-di-AMPIL-17 (Th17)~150 Mouse,

Experimental Workflow

A typical preclinical vaccine study to evaluate this compound as an adjuvant follows a standardized workflow from

Application Notes: Leveraging cGAMP-Mediated STING Activation in Preclinical Cancer Immunotherapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy. As a key sensor of cytosolic DNA, the cGAS-STING pathway, once activated, orchestrates a robust innate immune response, characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response effectively bridges innate and adaptive immunity, leading to the priming of tumor-specific T cells and the remodeling of the tumor microenvironment (TME) from an immunologically "cold" to a "hot" state. Cyclic GMP-AMP (cGAMP), the endogenous ligand for STING, and its synthetic analogues are at the forefront of this therapeutic approach. This document provides detailed application notes and protocols for utilizing cGAMP and other STING agonists in preclinical cancer immunotherapy models.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) present in the cytoplasm—a common feature in cancer cells due to genomic instability. This binding activates cGAS to synthesize the second messenger cGAMP.[1][2] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons and other inflammatory cytokines.[3][4] These cytokines are crucial for recruiting and activating dendritic cells (DCs), which then prime cytotoxic CD8+ T cells for a targeted anti-tumor attack.[5][6]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_ER STING (on ER) cGAMP->STING_ER Binds & Activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc Translocates Genes IFN-β & Cytokine Genes pIRF3_nuc->Genes Induces Transcription Transcription Genes->Transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines Transcription->Cytokines Expression & Secretion Immune_Response Anti-Tumor Immune Response (DC & T Cell Activation) Cytokines->Immune_Response Mediates

Caption: The cGAS-STING signaling pathway leading to anti-tumor immunity.

Data Presentation: Efficacy of STING Agonists in Preclinical Models

The following tables summarize quantitative data from representative preclinical studies investigating the anti-tumor efficacy of STING agonists.

Table 1: In Vivo Anti-Tumor Efficacy of cGAMP in Syngeneic Mouse Models

Cancer Model Mouse Strain Treatment Dosage & Schedule Tumor Growth Inhibition (%) Reference
CT26 Colon Carcinoma BALB/c cGAMP (i.t.) 2.5 µ g/dose , days 5 & 10 Significant Delay [7]
B16F10 Melanoma C57BL/6 cGAMP (i.t.) 50 µ g/dose Potent Inhibition [7]

| Colon 26 Adenocarcinoma | BALB/c | cGAMP (i.v.) | 20 mg/kg, daily for 20 days | ~62% reduction in tumor volume |[8] |

Table 2: Immunomodulatory Effects of STING Agonist Treatment

Cancer Model Treatment Key Immunological Change Magnitude of Change Reference
Pancreatic Cancer DMXAA (i.p.) Increased CD8+ T cells in tumor Significant increase vs. control [9]
Pancreatic Cancer DMXAA (i.p.) Decreased Foxp3+ Tregs in tumor Significant reduction vs. control [9]
Ovarian Cancer STING Agonist Increased Plasma CXCL10 Significantly elevated at days 1, 8, 28 [10]
Ovarian Cancer STING Agonist Increased Plasma CCL5 Significantly elevated at days 1, 8, 28 [10]

| B16F10 Melanoma | cGAMP (i.t.) | Macrophage Accumulation in TME | Significantly increased vs. WT |[11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific experimental contexts.

Protocol 1: In Vivo STING Agonist Efficacy Study in a Syngeneic Mouse Model

This protocol details the intratumoral administration of a STING agonist to evaluate its anti-tumor effects.

1. Materials and Reagents

  • Tumor cells (e.g., CT26, B16F10)

  • Syngeneic mice (e.g., BALB/c, C57BL/6)

  • STING agonist (e.g., 2'3'-cGAMP)

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

  • Syringes (1 mL) with needles (27-30G)

  • Calipers

  • Anesthetic (e.g., isoflurane)

2. Procedure

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[8][12]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). This typically takes 5-7 days.[7] Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[3]

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (e.g., Vehicle, STING Agonist).

  • Dosing Preparation: Reconstitute lyophilized STING agonist in sterile PBS to a stock concentration (e.g., 1 mg/mL). On the day of injection, dilute with sterile PBS to the final working concentration. A typical dose for intratumoral injection is 2.5-50 µg in a volume of 25-50 µL.[7][11] Keep the solution on ice.

  • Intratumoral Injection:

    • Lightly anesthetize the mouse if necessary.

    • Gently restrain the mouse.

    • Carefully insert the needle into the center of the tumor mass.

    • Slowly inject the STING agonist solution.

    • Withdraw the needle slowly to prevent leakage.[3]

  • Dosing Schedule: Administer treatment according to a predetermined schedule (e.g., on days 5 and 10 post-tumor implantation).[11]

  • Monitoring and Endpoint:

    • Continue to monitor tumor growth and the overall health of the mice (body weight, behavior) throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of morbidity are observed.

    • At the endpoint, tumors can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).[12]

InVivo_Workflow Start Start Implant Implant Tumor Cells (Subcutaneous) Start->Implant Monitor_Tumor Monitor Tumor Growth (e.g., to 100 mm³) Implant->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat Administer STING Agonist (e.g., Intratumoral) Randomize->Treat Monitor_Efficacy Monitor Tumor Volume & Mouse Health Treat->Monitor_Efficacy Endpoint Endpoint Analysis (Tumor Excision) Monitor_Efficacy->Endpoint Analysis Flow Cytometry, IHC, etc. Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for an in vivo STING agonist efficacy study.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and analysis of immune cells from tumor tissue to assess the impact of STING agonist treatment on the TME.

1. Materials and Reagents

  • Excised tumor tissue

  • RPMI 1640 medium

  • Digestion Buffer: RPMI 1640 with Collagenase IV, Hyaluronidase, and DNase I[13]

  • 70 µm cell strainer

  • ACK lysis buffer (for red blood cell lysis)

  • FACS Buffer (e.g., PBS with 1% BSA)

  • Fc block (e.g., anti-CD16/CD32)

  • Fluorescently conjugated antibodies for immune cell markers (e.g., anti-CD45, -CD3, -CD8, -CD4, -Foxp3, -CD11b)

  • Flow cytometer

2. Procedure

  • Tumor Dissociation:

    • Mechanically mince the freshly harvested tumor tissue.

    • Digest the tissue in the prepared Digestion Buffer for 30-60 minutes at 37°C with gentle agitation.[13][14]

    • Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[13][14]

  • Cell Preparation:

    • Wash the cells with RPMI 1640.

    • If necessary, lyse red blood cells using ACK lysis buffer.[13]

    • Wash the cells with FACS buffer and perform a cell count.

  • Antibody Staining:

    • Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer.

    • Add Fc block and incubate for 10 minutes to prevent non-specific antibody binding.[15]

    • Add the cocktail of fluorescently conjugated antibodies for surface markers.

    • Incubate for 30 minutes on ice in the dark.[13]

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (Optional):

    • For intracellular targets like Foxp3 or cytokines (e.g., IFN-γ), fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol before adding the intracellular antibodies.[13]

  • Data Acquisition:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Analyze the acquired data using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells).[15]

Protocol 3: Cytokine Analysis by ELISA

This protocol is for quantifying the concentration of specific cytokines (e.g., IFN-β, CXCL10) in serum or cell culture supernatants following STING agonist treatment.

1. Materials and Reagents

  • Serum samples or cell culture supernatants from treated and control groups

  • Commercially available ELISA kit for the cytokine of interest (e.g., Mouse IFN-β ELISA kit)

  • Microplate reader

2. Procedure

  • Sample Preparation:

    • Collect blood from mice via methods such as tail bleed or cardiac puncture at desired time points post-treatment. Process to obtain serum.

    • Alternatively, collect supernatants from in vitro cell cultures.[16]

    • Centrifuge samples to remove any cellular debris. Store at -80°C if not used immediately.[17]

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer’s instructions provided with the kit. This typically involves:

      • Preparing standard dilutions.

      • Adding standards and samples to the pre-coated microplate.

      • Incubating with a biotin-conjugated detection antibody.

      • Incubating with a streptavidin-HRP conjugate.

      • Adding a TMB substrate solution for color development.

      • Stopping the reaction with a stop solution.[17]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[17]

    • Generate a standard curve from the absorbance values of the standards.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values against the standard curve.[17]

Conclusion

The strategic activation of the STING pathway using agonists like cGAMP represents a highly promising avenue for cancer immunotherapy. The protocols and data presented here provide a foundational framework for researchers to design and execute preclinical studies aimed at evaluating the efficacy and mechanisms of STING-targeted therapies. Careful consideration of the experimental model, dosing regimen, and analytical methods is critical for generating reproducible and translatable results that can ultimately inform clinical development.

References

Application Notes and Protocols: Quantifying cGAMP Uptake in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection or cellular damage.[1][2] Upon binding to DNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, leading to a signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines.[3][4][5] Recently, cGAMP has been identified as a soluble immunotransmitter that can be secreted by cells and taken up by neighboring cells, thereby propagating the immune signal.[6][7][8] The transport of extracellular cGAMP into the cell is a critical step, with solute carrier SLC19A1 identified as a primary importer in human cells.[6][9][10][11]

The ability to accurately quantify cGAMP uptake is essential for understanding the paracrine signaling of the STING pathway, investigating the efficacy of STING agonist cancer therapies, and screening for modulators of cGAMP transport. These application notes provide detailed protocols for quantifying cGAMP uptake in various cell lines using both direct and indirect methods.

cGAS-STING Signaling Pathway

Extracellular cGAMP is transported into the cell, where it can initiate the STING signaling cascade. The pathway begins with cGAMP binding to STING, an endoplasmic reticulum (ER) resident protein.[12] This binding event causes a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][13] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.[3][4]

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular cGAMP Extracellular cGAMP SLC19A1 SLC19A1 Transporter Extracellular cGAMP->SLC19A1 Uptake Intracellular cGAMP Intracellular cGAMP STING STING Intracellular cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISG_Transcription Type I IFN & ISG Transcription pIRF3_dimer->ISG_Transcription Nuclear Translocation SLC19A1->Intracellular cGAMP

Caption: cGAMP uptake and STING signaling pathway.

Methods for Quantifying cGAMP Uptake

The uptake of cGAMP can be quantified through various direct and indirect methods. The choice of method depends on the required sensitivity, throughput, and available equipment.

1. Indirect Quantification (Downstream Readouts): These methods measure the biological response following STING activation. They are often robust and more accessible than direct measurement techniques.

  • Western Blotting: Detects the phosphorylation of key signaling proteins like STING, TBK1, and IRF3. The intensity of the phosphorylated protein band correlates with the level of pathway activation.

  • RT-qPCR: Measures the mRNA expression levels of interferon-stimulated genes (ISGs), such as IFNB1, CXCL10, and IFIT1.[14] This is a highly sensitive method to quantify the transcriptional response.

  • Reporter Assays: Utilizes cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter. Luminescence is a quantitative measure of pathway activation.[15]

  • ELISA/Cytometric Bead Array: Quantifies the secretion of cytokines, primarily IFN-β, into the cell culture supernatant.[15]

2. Direct Quantification: These methods directly measure the concentration of cGAMP within the cell.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for absolute quantification of small molecules.[16][17] It offers high specificity and sensitivity but requires specialized equipment and expertise.

  • Competitive ELISA: Commercially available kits use a cGAMP-specific antibody to quantify its concentration in cell lysates.[18][19] This method is higher-throughput than LC-MS/MS.

  • Coupled Enzyme Assays: An emerging method, such as the cGAMP-Luc assay, uses the enzyme ENPP1 to hydrolyze cGAMP to AMP, which is then detected using a luciferase-based system.[18][20]

  • Radiolabeled cGAMP: Using [³²P]-labeled cGAMP allows for direct measurement of uptake via scintillation counting, providing a highly sensitive readout.[9][18]

Quantification_Methods cluster_direct Direct Quantification cluster_indirect Indirect Quantification (Downstream Events) Uptake cGAMP Uptake LCMS LC-MS/MS Uptake->LCMS Direct Measure ELISA Competitive ELISA Uptake->ELISA Direct Measure EnzymeAssay Coupled Enzyme Assay Uptake->EnzymeAssay Direct Measure Radio Radiolabeled cGAMP Uptake->Radio Direct Measure WB Western Blot (p-IRF3, p-STING) Uptake->WB Functional Consequence RTqPCR RT-qPCR (IFN-β, CXCL10) Uptake->RTqPCR Functional Consequence Reporter Reporter Assay (IRF-Luciferase) Uptake->Reporter Functional Consequence Cytokine Cytokine ELISA (IFN-β Protein) Uptake->Cytokine Functional Consequence

Caption: Direct vs. Indirect methods for cGAMP uptake.

Quantitative Data Summary

The efficiency of cGAMP uptake varies significantly across different cell lines, largely dependent on the expression level of transporters like SLC19A1.[10] Below are representative tables summarizing potential quantitative outcomes from cGAMP uptake experiments.

Table 1: Indirect Quantification of cGAMP Uptake via Downstream Activation (Data are hypothetical examples based on published findings)

Cell LineCell Typep-IRF3 Induction (Fold Change)IFNB1 mRNA Expression (Fold Change)Secreted IFN-β (pg/mL)
THP-1 Human Monocyte25.5 ± 3.1150 ± 18850 ± 95
U937 Human Monocyte18.2 ± 2.595 ± 11620 ± 70
A549 Human Lung Carcinoma4.1 ± 0.815 ± 2.280 ± 15
HEK293T Human Embryonic Kidney1.5 ± 0.43 ± 0.9< 20
BMMs Murine Macrophage30.2 ± 4.0210 ± 251100 ± 120

Cells were treated with 100 µM extracellular cGAMP for 4 hours (p-IRF3, RT-qPCR) or 24 hours (secreted IFN-β).

Table 2: Direct Quantification of Intracellular cGAMP (Data are hypothetical examples)

Cell LineTransporter StatusIntracellular cGAMP (nM)Uptake Efficiency (%)
THP-1 SLC19A1 High85.4 ± 9.20.085
U937 SLC19A1 Moderate61.7 ± 7.50.062
HEK293T SLC19A1 Low/Absent5.2 ± 1.10.005
HEK293T-SLC19A1 SLC19A1 Overexpression120.5 ± 15.30.121

Cells were treated with 100 µM extracellular cGAMP for 2 hours. Intracellular concentration was measured by LC-MS/MS.

Experimental Protocols

Protocol 1: Indirect Quantification by Western Blot for IRF3 Phosphorylation

This protocol assesses cGAMP uptake by measuring the phosphorylation of IRF3, a key downstream event.

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Analysis Seed 1. Seed Cells (e.g., THP-1) Treat 2. Treat with extracellular cGAMP (1-4 hours) Seed->Treat Lyse 3. Lyse Cells in RIPA Buffer Treat->Lyse Quantify 4. Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE 5. SDS-PAGE Quantify->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 7. Block Membrane Transfer->Block Antibody 8. Incubate with Primary Abs (p-IRF3, Total IRF3, β-Actin) Block->Antibody Detection 9. HRP-Secondary Ab & ECL Detection Antibody->Detection Image 10. Image Blot Detection->Image Analyze 11. Densitometry Analysis Image->Analyze

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Cell line of interest (e.g., THP-1, A549)

  • Complete culture medium

  • 2'3'-cGAMP (sterile solution)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-IRF3, Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.

  • Treatment: Aspirate media and replace with fresh media containing desired concentrations of 2'3'-cGAMP (e.g., 10-100 µM). Include a vehicle-only control. Incubate for 1-4 hours at 37°C.[15]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and image the blot using a chemiluminescence imager.

    • Quantify band intensities using software like ImageJ. Normalize the p-IRF3 signal to total IRF3 and then to the loading control (β-Actin).

Protocol 2: Indirect Quantification by RT-qPCR for IFNB1 Expression

This protocol quantifies the transcriptional upregulation of an interferon-stimulated gene as a measure of cGAMP uptake and signaling.

Materials:

  • Materials from Protocol 1 (steps 1-2)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. An incubation time of 4-8 hours is typically optimal for ISG mRNA expression.

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

    • Run the qPCR plate on a real-time PCR machine with an appropriate cycling program.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative expression of IFNB1 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Protocol 3: Direct Quantification using a Commercial cGAMP ELISA Kit

This protocol directly measures the intracellular cGAMP concentration.

Materials:

  • DetectX® 2',3'-cGAMP Enzyme Immunoassay Kit (or similar)[19]

  • Materials from Protocol 1 (steps 1-2)

  • Lysis buffer provided in the kit or a compatible buffer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 10 cm dish or a multi-well plate to ensure sufficient cell numbers. Treat with extracellular cGAMP for 1-2 hours.

  • Sample Preparation:

    • For adherent cells, aspirate the media, wash with cold PBS, and add the recommended lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[19]

    • For suspension cells, pellet the cells, wash with PBS, and resuspend in lysis buffer.[19]

  • ELISA Procedure:

    • Perform the assay according to the kit manufacturer's instructions.

    • This typically involves adding standards and samples to an antibody-coated plate, followed by the addition of a cGAMP-peroxidase conjugate and a cGAMP polyclonal antibody.

    • After incubation and washing, a substrate is added, and the colorimetric or chemiluminescent signal is read on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cGAMP standards.

    • Calculate the concentration of cGAMP in the samples by interpolating from the standard curve.

    • Normalize the cGAMP amount to the total protein concentration or cell number of the lysate.

References

Application Notes and Protocols for Establishing a Stable Cell Line for cAMP Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger molecule involved in numerous signal transduction pathways, regulating a wide array of cellular functions such as cell growth, differentiation, and gene transcription.[1][2][3][4] A key pathway involving cAMP is initiated by the activation of G protein-coupled receptors (GPCRs), which modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[1][2][5] Given the central role of the cAMP pathway in various physiological and pathological processes, it represents a significant target for drug discovery.[1][2][5]

High-throughput screening (HTS) is a fundamental approach in modern drug discovery for identifying and characterizing novel therapeutic compounds.[6][7] Stable cell lines, which are genetically engineered to consistently express a gene of interest over extended periods, are invaluable tools for HTS due to their reproducibility and homogeneity.[6][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and validation of a stable cell line for use in cAMP screening assays. The protocols detailed herein cover the entire workflow, from initial vector construction and transfection to the selection and characterization of a monoclonal cell line suitable for robust and reliable screening of compounds that modulate the cAMP signaling pathway.

Signaling Pathway Overview

The cAMP signaling cascade is a well-characterized pathway integral to cellular communication. The process is typically initiated when an extracellular ligand binds to and activates a G protein-coupled receptor (GPCR) on the cell surface. This activation leads to the dissociation of the G protein subunits. Specifically, for Gs-coupled receptors, the Gαs subunit activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][5] Activated PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB).[1][2] Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter regions of specific genes, thereby modulating their transcription.[1][10] This signaling pathway provides multiple points for therapeutic intervention and is a common target for drug discovery efforts.[2][5]

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR Binding & Activation G_protein G Protein (α, β, γ) GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Binding & Activation PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylation pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binding Reporter_Gene Reporter Gene (e.g., Luciferase) CRE->Reporter_Gene Activation of Transcription Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Translation

Caption: The cAMP signaling pathway leading to reporter gene expression.

Experimental Workflow Overview

The process of establishing a stable cell line for cAMP screening involves several key stages. It begins with the design and construction of an expression vector containing the gene of interest (e.g., a specific GPCR) and a selectable marker. This vector is then introduced into a suitable host cell line via transfection. Following transfection, a selection process is initiated using an antibiotic to eliminate non-transfected cells. The surviving cells, which have integrated the vector into their genome, are then subjected to single-cell cloning to isolate a monoclonal population. Finally, the resulting clonal cell lines are expanded and thoroughly characterized to ensure stable expression of the target gene and a robust response in the cAMP assay.

Experimental_Workflow cluster_prep Preparation cluster_generation Stable Cell Line Generation cluster_validation Validation & Screening Vector_Design Vector Design & Construction Transfection Transfection Vector_Design->Transfection Cell_Culture Host Cell Line Culture Cell_Culture->Transfection Selection Antibiotic Selection Transfection->Selection Single_Cell_Cloning Single-Cell Cloning Selection->Single_Cell_Cloning Expansion Clonal Expansion Single_Cell_Cloning->Expansion Characterization Characterization (Expression & Functional Assay) Expansion->Characterization Screening High-Throughput Screening Characterization->Screening

Caption: Workflow for establishing and validating a stable cell line.

Materials and Methods

Cell Line and Culture Conditions
  • Host Cell Line: HEK293 or CHO-K1 cells are commonly used due to their ease of culture and high transfection efficiency.[11][12]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Vector Construction
  • Expression Vector: A mammalian expression vector containing a strong constitutive promoter (e.g., CMV or SV40), the gene of interest (e.g., a GPCR), a selectable marker gene (e.g., neomycin resistance for G418 selection), and a reporter gene system.[8][13]

  • Reporter System: A reporter gene such as luciferase or Green Fluorescent Protein (GFP) under the control of a promoter containing multiple cAMP Response Elements (CRE).[10]

Key Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Before transfection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells.[8][14]

  • Seed the host cells (e.g., HEK293) in a 24-well plate at a density of 5 x 10^4 cells/well.

  • Allow the cells to attach overnight.

  • The next day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418, use 100, 200, 400, 600, 800, and 1000 µg/mL).[14] Include a no-antibiotic control.

  • Replace the selective medium every 2-3 days.[14]

  • Observe the cells daily and record the percentage of viable cells over a period of 10-14 days.

  • The lowest concentration of the antibiotic that causes complete cell death within this period should be used for the selection of stable transfectants.

Protocol 2: Transfection

  • The day before transfection, seed the host cells in 6-well plates to achieve 70-80% confluency on the day of transfection.[6]

  • Transfect the cells with the expression vector using a suitable method such as lipid-based transfection (e.g., Lipofectamine) or electroporation, following the manufacturer's protocol.[13]

  • Incubate the cells for 24-48 hours post-transfection to allow for gene expression.[13]

Protocol 3: Selection of Stable Transfectants

  • After 48 hours post-transfection, passage the cells into larger flasks and replace the medium with fresh growth medium containing the pre-determined optimal concentration of the selective antibiotic (e.g., G418).[6][15]

  • Replace the selective medium every 3-4 days for 2-3 weeks.[6] During this time, non-transfected cells will be eliminated.

  • Observe the formation of antibiotic-resistant colonies. Once distinct colonies are visible, a stable pool of resistant cells has been established.

Protocol 4: Single-Cell Cloning by Limiting Dilution

To generate a monoclonal cell line, it is necessary to isolate and expand single cells from the stable pool.[16][17]

  • Trypsinize the stable pool of resistant cells and perform a cell count.

  • Prepare a series of dilutions to achieve a final concentration of approximately 0.5 cells per 100 µL of medium.[6]

  • Dispense 100 µL of the cell suspension into each well of several 96-well plates. This low density increases the probability of seeding single cells in individual wells.[17]

  • Incubate the plates and monitor for the growth of single colonies in the wells.

  • Once colonies are established, expand the clones from wells that initially contained a single cell.

Protocol 5: Characterization and Validation of Clonal Lines

  • Expression Analysis: Confirm the expression of the gene of interest in the expanded clones using methods such as qPCR, Western blotting, or flow cytometry (if the protein is tagged with a fluorescent marker).

  • Functional Assay (cAMP Assay):

    • Seed the stable clonal cells into a 384-well assay plate and incubate overnight.[6]

    • The next day, treat the cells with a known agonist of the expressed GPCR at various concentrations. Include a positive control (e.g., Forskolin, an activator of adenylyl cyclase) and a negative control (vehicle).[1][18]

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).[6]

    • Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the newly established stable cell line.

Table 1: Antibiotic Kill Curve for HEK293 Cells

G418 Concentration (µg/mL)Percent Viability after 14 days
0100%
10080%
20040%
4005%
6000%
8000%
10000%

Table 2: Characterization of Monoclonal Cell Lines

Clone IDRelative Target Gene Expression (qPCR, fold change)Target Protein Expression (Western Blot, relative intensity)Basal cAMP Level (nM)Agonist-Stimulated cAMP Level (nM)EC50 (nM)
Clone A15.21.82.585.310.5
Clone B25.83.23.1150.75.2
Clone C8.90.92.855.115.8
Parental1.00.12.35.6>1000

Conclusion

The successful establishment of a stable cell line expressing a target of interest is a critical step in conducting reliable and reproducible high-throughput screening campaigns. The protocols outlined in this application note provide a detailed framework for generating, selecting, and validating a monoclonal cell line for cAMP screening. By following these procedures, researchers can develop a robust cellular tool for the discovery and characterization of novel compounds targeting the cAMP signaling pathway. The use of such well-characterized stable cell lines will ultimately enhance the efficiency and quality of data generated in drug discovery programs.

References

Application Notes and Protocols for c-di-AMP Administration in Humanized Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has been identified as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a promising strategy in immunotherapy, particularly for cancer treatment, as it initiates a robust innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, enhances antigen presentation and primes tumor-specific T-cell responses.[3][5] Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, provide a valuable in vivo platform to study the effects of STING agonists on a human immune system.[6][7] These models are crucial for preclinical evaluation of novel immunotherapeutic agents.[7] This document provides a detailed protocol for the administration of c-di-AMP in humanized mice to evaluate its immunomodulatory and therapeutic effects.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cyclic dinucleotides (CDNs), such as c-di-AMP, in the cytoplasm. Upon binding to c-di-AMP, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[2][8] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons.[9] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_AMP c-di-AMP STING STING (ER Resident) c_di_AMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation NFkB NF-κB STING->NFkB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization Type_I_IFN Type I Interferon Genes pIRF3->Type_I_IFN Transcription pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes pNFkB->Pro_inflammatory_Cytokines Transcription

Caption: c-di-AMP activated STING signaling pathway.

Experimental Protocols

Materials:

  • Lyophilized c-di-AMP

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline solution

  • Vortex mixer

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Allow the lyophilized c-di-AMP vial to equilibrate to room temperature before opening.

  • Reconstitute the c-di-AMP in sterile, endotoxin-free PBS or saline to a desired stock concentration (e.g., 1-5 mg/mL).

  • Vortex gently until the powder is completely dissolved.

  • For long-term storage, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of administration, thaw an aliquot and dilute it to the final working concentration with sterile PBS or saline. Keep on ice.

Humanized Mouse Models:

  • Commonly used immunodeficient strains for humanization include NOD-scid IL2Rγnull (NSG) or similar models.[6]

  • Humanization is typically achieved by engrafting human CD34+ hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).[7][10]

  • Allow sufficient time (typically 12-16 weeks for HSC models) for the human immune system to reconstitute before starting the experiment.[11]

Tumor Implantation:

  • Culture a human tumor cell line (e.g., A549 lung carcinoma, HT29 colon adenocarcinoma) in appropriate media.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of the humanized mice.[3]

  • Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width2) / 2.[3]

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.[3]

Treatment Groups:

  • Vehicle Control (e.g., sterile PBS or saline)

  • c-di-AMP monotherapy

  • Optional: Combination therapy (e.g., c-di-AMP with a checkpoint inhibitor)

  • Optional: Positive control (e.g., another known STING agonist)

Administration Routes and Dosages: The optimal route and dosage must be determined empirically for each specific c-di-AMP formulation and experimental model. Common routes include:

  • Intratumoral (IT) Injection: For localized delivery and activation of the tumor microenvironment.

    • Carefully inject the c-di-AMP solution directly into the center of the tumor using a fine-gauge needle (e.g., 28-30G).[3]

    • Typical volume: 20-50 µL.

  • Intravenous (IV) Injection: For systemic administration.

    • Administer via the tail vein.

  • Intraperitoneal (IP) Injection: Another common route for systemic delivery.[12]

  • Subcutaneous (SC) Injection: For systemic or regional delivery.[13]

Dosing Schedule:

  • Dosing frequency can vary, for example, every 3 days for a total of 3 doses, or once weekly.[5]

  • Monitor mice for changes in body weight, clinical signs of toxicity, and tumor growth.

Sample Collection:

  • Collect blood samples at specified time points via tail vein or cardiac puncture at the experimental endpoint to analyze serum cytokines and peripheral immune cells.[3]

  • At the end of the study, euthanize mice and harvest tumors, spleens, and lymph nodes for further analysis.[3]

Analytical Methods:

  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.

  • Flow Cytometry: Analyze immune cell populations in tumors (tumor-infiltrating lymphocytes), spleens, and blood.[5] Stain for human immune cell markers (e.g., hCD45, hCD3, hCD4, hCD8, hNK1.1).

  • Cytokine Analysis: Measure levels of human cytokines (e.g., IFN-β, IFN-γ, CXCL10) in serum or tumor homogenates using ELISA or multiplex bead assays.[3]

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): Visualize immune cell infiltration and localization within the tumor microenvironment.[3]

  • Gene Expression Analysis: Perform qPCR or RNA-seq on tumor tissue to assess the expression of immune-related genes.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Humanization Humanize Immunodeficient Mice (e.g., NSG with hCD34+ cells) Tumor_Implant Subcutaneous Implantation of Human Tumor Cells Humanization->Tumor_Implant Tumor_Growth Monitor Tumor Growth to ~50-100 mm³ Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Administration Administer c-di-AMP (IT, IV, IP, or SC) Randomization->Administration Monitoring Monitor Tumor Volume & Mouse Health Administration->Monitoring Endpoint Endpoint Sample Collection (Tumor, Spleen, Blood) Monitoring->Endpoint Analysis Immune Profiling: - Flow Cytometry - Cytokine Analysis (ELISA) - IHC/IF - Gene Expression Endpoint->Analysis

Caption: General experimental workflow for c-di-AMP administration.

Quantitative Data Summary

The following table summarizes dosages of various STING agonists used in preclinical mouse models. Note that optimal dosages for c-di-AMP in humanized mice should be empirically determined.

STING AgonistMouse ModelAdministration RouteDosageReference
cGAMPC57BL/6Intratumoral10 µg per mouse[5]
c-di-GMPC57BL/6Intravenous100 µg per mouse
diABZIBALB/cIntravenous3 mg/kg[13]
MSA-2C57BL/6Intratumoral450 µg per mouse[13]
MSA-2C57BL/6Subcutaneous50 mg/kg[13]
MSA-2C57BL/6Oral60 mg/kg[13]
M335C57BL/6Intraperitoneal20 mg/kg[13]
STING ADCC57BL/6Intraperitoneal200 µg per mouse

Disclaimer: This protocol provides a general guideline. Researchers should adapt the procedures based on their specific experimental goals, humanized mouse model, c-di-AMP formulation, and institutional animal care and use committee (IACUC) regulations.

References

Application Notes: Enhancing Post-Thaw Cell Viability with cAIMP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell lines, primary cells, and tissues for research, drug development, and clinical applications.[1][2][3][4] However, the freeze-thaw process imposes significant stress on cells, often leading to reduced viability and functional capacity due to cryoinjury, which can manifest as both necrosis and apoptosis (programmed cell death).[5][6][7][8] A significant portion of cell loss post-thaw is attributed to delayed-onset apoptosis, which can occur hours after thawing.[8][9] Therefore, strategies to inhibit apoptosis are crucial for improving cryopreservation outcomes.[5][6][10]

Cyclic adenosine (B11128) monophosphate (cAMP) is a vital second messenger that regulates numerous cellular processes, including cell growth, differentiation, and survival.[11][12] The cAMP signaling pathway, primarily mediated by protein kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), can activate downstream effectors like the cAMP response element-binding protein (CREB) to promote the expression of pro-survival genes.[11][12] This application note explores the potential of a cell-permeable cAMP analog, cAIMP (cyclic Adenosine Monophosphate), as a pre-treatment to enhance the cryopreservation efficiency of various cell types by mitigating apoptosis and promoting cell survival pathways.

Principle of Action

Treating cells with this compound prior to cryopreservation is hypothesized to elevate intracellular cAMP levels, thereby activating pro-survival signaling cascades. This pre-conditioning may render cells more resistant to the apoptotic triggers induced by the stresses of freezing and thawing, such as osmotic stress, ice crystal formation, and oxidative stress.[7][13] By upregulating anti-apoptotic proteins and promoting a pro-survival state, this compound treatment has the potential to significantly increase post-thaw cell viability and recovery. The activation of the cAMP pathway can lead to the inhibition of pro-apoptotic proteins and the enhancement of cellular mechanisms that counteract stress-induced damage.[11][12]

Data Presentation

The following tables present hypothetical data from a study evaluating the effect of this compound pre-treatment on the cryopreservation of a generic adherent cell line.

Table 1: Post-Thaw Viability of this compound-Treated Cells

Treatment GroupImmediate Post-Thaw Viability (%)24-Hour Post-Thaw Viability (%)
Control (Vehicle)85 ± 4.265 ± 5.1
This compound (100 µM)88 ± 3.982 ± 4.5

Table 2: Apoptosis Assessment in Post-Thaw Cells (24 Hours)

Treatment GroupAnnexin V Positive Cells (%)Caspase-3/7 Activity (Relative Fluorescence Units)
Control (Vehicle)32 ± 3.84500 ± 350
This compound (100 µM)15 ± 2.52100 ± 280

Table 3: Post-Thaw Cell Recovery and Proliferation

Treatment GroupTotal Cell Recovery at 24 Hours (%)Fold Increase in Cell Number (72 Hours Post-Thaw)
Control (Vehicle)58 ± 6.22.5 ± 0.4
This compound (100 µM)79 ± 5.54.1 ± 0.5

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G_protein G-protein Coupled Receptor AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Cell-Permeable) This compound->cAMP Increases intracellular level PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Apoptosis_Inhibition Inhibition of Apoptotic Proteins (e.g., Bad, Bax) PKA->Apoptosis_Inhibition Leads to CREB CREB PKA->CREB Phosphorylates & Activates Pro_Survival_Genes Pro-Survival Gene Transcription (e.g., Bcl-2) CREB->Pro_Survival_Genes Promotes Extracellular_Signal Extracellular Signal Extracellular_Signal->G_protein Activates

Figure 1: this compound-mediated cell survival signaling pathway.

start Healthy Cell Culture (Logarithmic Growth Phase) pretreatment Pre-treatment with this compound (e.g., 100 µM for 2-4 hours) start->pretreatment harvest Cell Harvesting (Trypsinization for adherent cells) pretreatment->harvest resuspend Resuspend in Cryopreservation Medium (e.g., 90% FBS, 10% DMSO) harvest->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled Rate Freezing (-1°C/minute to -80°C) aliquot->freeze storage Long-term Storage (Liquid Nitrogen, -196°C) freeze->storage thaw Rapid Thawing (37°C Water Bath) storage->thaw post_thaw_culture Post-Thaw Culture and Analysis thaw->post_thaw_culture

References

Troubleshooting & Optimization

Technical Support Center: cAIMP Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using cAIMP (cyclic adenosine-inosine monophosphate) in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound, also known as CL592, is a novel synthetic cyclic dinucleotide (CDN). It functions as a potent activator (agonist) of the STING (stimulator of interferon genes) pathway.[1] Unlike natural CDNs that contain guanosine (B1672433) and/or adenine (B156593), this compound is an analog of the bacterial CDN 3'3'-cGAMP and contains one adenine and one inosine (B1671953) nucleoside.[1] Its activation of STING induces the production of type I interferons and pro-inflammatory cytokines.[1]

Q2: What is the recommended solvent for dissolving this compound? A2: The manufacturer specifies a solubility of 50 mg/mL in water.[2] For in vitro assays, preparing a concentrated stock solution in sterile, nuclease-free water is the recommended starting point. For compounds with similar structures, Dimethyl sulfoxide (B87167) (DMSO) is also commonly used to create high-concentration stock solutions.[3][4]

Q3: How should I store this compound? A3: Lyophilized this compound powder should be stored at -20°C.[2] Once reconstituted into a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[3]

Q4: My this compound solution is precipitating when I dilute it into my assay buffer. What should I do? A4: Precipitation upon dilution is a common issue for many compounds when transferred from a stock solution to an aqueous buffer. This can be caused by the buffer's pH, salt concentration, or incompatibility with the initial solvent (e.g., DMSO). Please refer to the detailed Troubleshooting Guide below for specific solutions.

Solubility and Storage Data Summary

ParameterRecommendationNotes
Form Lyophilized powder.[2]Ensure the vial is briefly centrifuged before opening to collect all powder at the bottom.
Solubility 50 mg/mL in water.[2]May require vortexing or sonication for complete dissolution.
Stock Solvent Nuclease-free water or high-quality, anhydrous DMSO.[2][3]Using fresh, moisture-free DMSO is critical as absorbed water can reduce solubility.[5]
Stock Conc. 5-10 mM (Recommended)A higher concentration stock minimizes the volume of solvent added to the final assay.
Storage (Lyophilized) -20°C, desiccated.[2][3]Stable for up to 24 months under these conditions.[3]
Storage (Solution) Aliquot and store at -20°C (≤1 month) or -80°C (>1 month).[3]Crucial: Avoid repeated freeze-thaw cycles to maintain compound integrity and activity.[3]

Troubleshooting Guide

Problem: The lyophilized this compound powder will not dissolve in my aqueous buffer.

Possible CauseRecommended Solution & Explanation
Incomplete Mixing Vigorously vortex the solution for 1-2 minutes. If dissolution is still incomplete, use a bath sonicator for 5-10 minutes.[4] This provides the necessary energy to break up the lyophilized powder and facilitate solvation.
High Concentration The desired concentration may exceed the solubility limit of this compound in your specific buffer, even if it's below 50 mg/mL. Solution: First, prepare a highly concentrated stock solution in nuclease-free water (e.g., 10 mM). Then, dilute this stock into your final assay buffer.
Buffer Composition The pH and ionic strength of your buffer can significantly impact the solubility of polar molecules.[6][7] Solution: Check the pH of your buffer. If possible, test the solubility in different common biological buffers (e.g., HEPES, Tris) to find the most compatible one for your experiment.

Problem: My concentrated this compound stock solution precipitates after dilution into the final assay medium.

Possible CauseRecommended Solution & Explanation
Buffer Incompatibility High salt concentrations or specific ions in buffers like PBS can sometimes cause polar molecules to "salt out" and precipitate.[8] Solution: Before your main experiment, perform a small test by diluting your stock into the assay buffer and observing for any precipitation. If it occurs, consider reducing the salt concentration of your buffer or switching to an alternative like Tris or HEPES, if compatible with your assay.
pH Shift Diluting a non-buffered stock (like water) or a DMSO stock into a buffered medium can cause a local pH shift at the point of mixing, leading to precipitation. Solution: Add the this compound stock solution to the assay medium drop-wise while gently vortexing or swirling. This ensures rapid and uniform mixing, preventing localized concentration and pH gradients.
Solvent Shock (DMSO Stocks) When a compound dissolved in 100% DMSO is rapidly diluted into an aqueous buffer, it can immediately precipitate as the DMSO disperses, leaving the compound in a poor solvent. Solution: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid cell toxicity, but sufficient to maintain solubility. Always include a vehicle control (medium + same final concentration of DMSO) in your experimental design.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

Materials:

  • Vial of lyophilized this compound (e.g., 500 µg)

  • Nuclease-free water (endotoxin-free recommended)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortexer and bath sonicator

Procedure:

  • Calculation: Determine the molecular weight of your this compound salt form (e.g., the disodium (B8443419) salt is 703.4 g/mol ).[2] Calculate the volume of water needed for a 10 mM stock.

    • Example for 500 µg of this compound (MW = 703.4 g/mol ):

      • Moles = (500 x 10⁻⁶ g) / (703.4 g/mol ) = 0.711 x 10⁻⁶ mol (or 0.711 µmol)

      • Volume (L) = Moles / Molarity = (0.711 x 10⁻⁶ mol) / (10 x 10⁻³ mol/L) = 71.1 x 10⁻⁶ L

      • Volume to add = 71.1 µL

  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Under sterile conditions, add the calculated volume (e.g., 71.1 µL) of nuclease-free water to the vial.

  • Dissolution: Cap the vial and vortex vigorously for at least 1 minute. Visually inspect for any undissolved particles.

  • If particles remain, place the vial in a bath sonicator for 5-10 minutes, or until the solution becomes clear.

  • Aliquoting and Storage: Centrifuge the vial briefly to collect the entire solution. Aliquot into single-use volumes (e.g., 5-10 µL) in sterile, low-adhesion tubes. Store immediately at -20°C or -80°C.

Protocol 2: General Workflow for In Vitro STING Activation Assay

Note: this compound is negatively charged and does not readily cross the plasma membrane. For intracellular delivery in most cell types, a permeabilization agent (e.g., digitonin) or a transfection reagent is required.[3] Some immune cells may internalize the compound without assistance, but this must be validated.

Procedure:

  • Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes, RAW 264.7 macrophages) at the desired density in a suitable plate format and allow them to adhere or stabilize overnight.

  • Preparation of Treatment Medium: Thaw an aliquot of your this compound stock solution on ice. Prepare serial dilutions of the this compound stock in your cell culture medium to achieve the desired final concentrations (e.g., 0.1-10 µg/mL).[9] Remember to also prepare a vehicle control medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.

  • Permeabilization (if required): If using a permeabilizing agent like digitonin, follow an established protocol. This typically involves a brief incubation with a low concentration of the agent in a specific buffer just before or during the addition of this compound.[5]

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis: Following incubation, harvest the cell supernatant and/or cell lysates for analysis.

    • Supernatant: Analyze for secreted cytokines like IFN-β or CXCL10 using ELISA.

    • Cell Lysate: Analyze for protein phosphorylation (e.g., p-STING, p-TBK1, p-IRF3) via Western Blot or for gene expression changes (e.g., IFNB1 mRNA) via RT-qPCR.

Visual Guides

This compound-Mediated STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_golgi ER-Golgi cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound STING_ER STING (on ER) This compound->STING_ER binds & activates STING_Golgi Activated STING Translocation STING_ER->STING_Golgi translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription translocates to nucleus IKK IKK NFkB NF-κB IKK->NFkB activates NFkB->Transcription translocates to nucleus STING_Golgi->TBK1 recruits STING_Golgi->IKK recruits IFN Type I Interferons (e.g., IFN-β) Transcription->IFN Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: this compound activates the STING signaling cascade.

Experimental Workflow for In Vitro STING Assay

Workflow A 1. Prepare this compound Stock Solution (e.g., 10 mM in Water) C 3. Prepare Treatment Medium with this compound & Vehicle Control A->C B 2. Seed Cells in Assay Plate (e.g., THP-1) D 4. Treat Cells (Use permeabilization if needed) B->D C->D E 5. Incubate (e.g., 4-24 hours) D->E F 6. Harvest Supernatant and/or Cell Lysates E->F G 7. Downstream Analysis F->G H ELISA (IFN-β) Western Blot (p-IRF3) RT-qPCR (IFNB1) G->H

Caption: General workflow for a cell-based STING activation assay.

Troubleshooting Logic for this compound Solubility

Troubleshooting action action start start stop stop start_node Start: Dissolving This compound Powder add_solvent Add nuclease-free water or buffer start_node->add_solvent is_dissolved Is solution clear? precip_on_dilute Precipitation on dilution to buffer? is_dissolved->precip_on_dilute Yes vortex_sonicate Vortex vigorously, then sonicate is_dissolved->vortex_sonicate No use_stock Prepare concentrated stock in water/DMSO first, then dilute slowly while mixing precip_on_dilute->use_stock Yes proceed Proceed with Experiment precip_on_dilute->proceed No add_solvent->is_dissolved vortex_sonicate->is_dissolved check_buffer Check buffer pH & salt conc. Consider alternative buffer (Tris/HEPES) fail Solubility Issue Persists check_buffer->fail use_stock->check_buffer

Caption: A logical flowchart for troubleshooting this compound solubility.

References

Navigating the Nuances of cAIMP: A Technical Guide to Ensuring Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with the promising STING (Stimulator of Interferon Genes) agonist, cyclic Adenosine-Inosine Monophosphate (cAIMP), now have access to a comprehensive technical support center designed to address common challenges related to its stability in aqueous solutions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to facilitate seamless and reproducible experimental outcomes.

The inherent susceptibility of cyclic dinucleotides like this compound to degradation in aqueous environments presents a significant hurdle in harnessing their full therapeutic potential. This technical guide aims to empower researchers with the knowledge to mitigate these stability issues, ensuring the integrity of their experiments and the reliability of their data.

Troubleshooting Guide: Common Issues with this compound Stability

Users of this compound may encounter several stability-related issues during their research. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Loss of Potency or Inconsistent Results

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Ensure this compound stock solutions are stored at or below -20°C, with -80°C being optimal for long-term storage.

      • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

      • Prepare fresh working dilutions for each experiment from a frozen stock aliquot.[3]

    • Use Appropriate Buffers:

      • Prepare this compound solutions in sterile, nuclease-free aqueous buffers.

      • The optimal pH range for stability of many cyclic nucleotides is between 5 and 7.[4]

    • Protect from Light:

      • Store this compound solutions in amber or light-blocking tubes to prevent photodegradation.

Issue 2: Evidence of Degradation Products in Analysis (e.g., HPLC)

  • Potential Cause: Hydrolysis of the phosphodiester bond or enzymatic degradation.

  • Troubleshooting Steps:

    • Control pH:

      • Maintain the pH of the experimental solution within a stable range, as hydrolysis of the phosphodiester bond is pH-dependent.

    • Minimize Enzymatic Activity:

      • If working with cell lysates or other biological matrices, consider the presence of phosphodiesterases (PDEs), which can rapidly hydrolyze this compound.

      • Perform experiments at low temperatures (e.g., on ice) to reduce enzyme activity.

      • Consider the use of broad-spectrum PDE inhibitors if compatible with the experimental design.

Issue 3: Formation of Precipitates or Aggregates

  • Potential Cause: Poor solubility or aggregation of this compound at high concentrations or in certain buffer conditions.

  • Troubleshooting Steps:

    • Optimize Concentration:

      • If precipitation is observed, try preparing a more dilute stock solution.

    • Assess Buffer Compatibility:

      • Certain buffer components can influence the solubility and aggregation of small molecules. If issues persist, consider testing alternative buffer systems.

    • Analytical Characterization:

      • Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation propensity of this compound in your specific experimental buffer.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, like other cyclic dinucleotides, is the hydrolysis of its phosphodiester bonds. This can be catalyzed by acid or base, or by enzymes known as phosphodiesterases (PDEs). This hydrolysis results in the linearization of the cyclic structure, rendering it inactive as a STING agonist.[8][9] Synthetic analogs of natural cyclic dinucleotides, like this compound, are often designed to have increased resistance to enzymatic degradation.[9]

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To ensure maximum stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted in an aqueous buffer, it is crucial to aliquot the solution into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1][3]

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of the phosphodiester bonds in cyclic dinucleotides is highly dependent on pH. Generally, stability is greatest in the neutral to slightly acidic pH range (pH 5-7).[4] Both strongly acidic and alkaline conditions can significantly accelerate degradation.

Q4: Can I use this compound in cell culture media?

A4: Yes, this compound can be used in cell culture media. However, it is important to be aware that cell culture media can contain components that may affect its stability. Furthermore, cells can release phosphodiesterases that may degrade this compound over time. For longer incubation periods, the stability of this compound in the specific medium and under the experimental conditions should be considered. Preparing fresh solutions and minimizing the time between preparation and use is recommended.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the intact this compound from its degradation products over time under specific storage conditions (e.g., different temperatures and pH values).

Data on Stability of Cyclic Dinucleotide Analogs

While specific quantitative stability data for this compound is not extensively published, data from closely related cyclic dinucleotide analogs can provide valuable insights. The following table summarizes the enzymatic hydrolysis rates for the natural STING agonist 2'3'-cGAMP and a more hydrolysis-resistant synthetic analog.

CompoundEnzymeHalf-life (t½)Reference
2'3'-cGAMPENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1)~1 hour in biofluids[10]
2′3′-cG s A s MP (bis-phosphothioate analog)ENPP1~40-fold more resistant to hydrolysis than 2'3'-cGAMP[10]

This table illustrates the enhanced stability that can be achieved through chemical modification of the phosphodiester backbone.

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC-UV

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or other suitable buffer components for the mobile phase

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in a known volume of HPLC-grade water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Vortex gently until fully dissolved.

3. Forced Degradation Study Design:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of HCl solution.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of NaOH solution.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of H₂O₂ solution.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled environment (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp).

  • Control: Keep an aliquot of the this compound stock solution at a controlled, non-stressful condition (e.g., 4°C, protected from light).

4. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Neutralize the acid and base hydrolysis samples before injection into the HPLC system.

  • Analyze the samples by HPLC-UV. A typical method might involve a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Monitor the chromatograms at a wavelength where this compound has maximum absorbance (typically around 260 nm).

5. Data Analysis:

  • Identify the peak corresponding to intact this compound and any new peaks that appear, which represent degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics under each stress condition.

Visualizing Key Pathways and Workflows

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates This compound This compound (STING Agonist) cGAS->this compound synthesizes (analogous to cGAMP) ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING on ER This compound->STING_ER binds & activates STING_Golgi STING Translocation to Golgi STING_ER->STING_Golgi TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc translocates Gene_Expression Type I IFN & Pro-inflammatory Cytokine Gene Expression pIRF3_dimer->Gene_Expression induces pNFkB_nuc->Gene_Expression induces

Caption: cGAS-STING signaling activated by this compound.

Troubleshooting Workflow for this compound Stability Issues

Troubleshooting_Workflow Troubleshooting this compound Stability Start Inconsistent Results or Loss of this compound Activity Check_Storage Verify Stock Solution Storage Conditions (-20°C/-80°C, aliquoted) Start->Check_Storage Storage_OK Storage is Correct Check_Storage->Storage_OK Yes Storage_Bad Improper Storage Check_Storage->Storage_Bad No Check_Handling Review Experimental Handling Procedures Storage_OK->Check_Handling Correct_Storage Prepare Fresh Stock, Aliquot, and Store Properly Storage_Bad->Correct_Storage Correct_Storage->Check_Handling Handling_OK Handling is Correct Check_Handling->Handling_OK Yes Handling_Bad Potential Issues (e.g., freeze-thaw) Check_Handling->Handling_Bad No Analyze_Degradation Perform HPLC Analysis to Check for Degradation Handling_OK->Analyze_Degradation Correct_Handling Use Fresh Aliquots for Each Experiment Handling_Bad->Correct_Handling Correct_Handling->Analyze_Degradation No_Degradation No Degradation Products Analyze_Degradation->No_Degradation No Degradation Degradation Products Detected Analyze_Degradation->Degradation Yes Check_Aggregation Assess for Aggregation (e.g., visual, DLS) No_Degradation->Check_Aggregation Investigate_Degradation Investigate Cause of Degradation (pH, enzymes, temperature) Degradation->Investigate_Degradation End Consistent Results Achieved Investigate_Degradation->End No_Aggregation No Aggregation Check_Aggregation->No_Aggregation No Aggregation Aggregation Detected Check_Aggregation->Aggregation Yes No_Aggregation->End Optimize_Solubility Optimize Buffer or Lower Concentration Aggregation->Optimize_Solubility Optimize_Solubility->End

Caption: A logical workflow for troubleshooting this compound stability.

References

Technical Support Center: Troubleshooting Low IFN-beta Induction with cAIMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cAIMP-mediated IFN-beta induction experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce IFN-beta?

This compound (cyclic adenosine-inosine monophosphate) is a synthetic cyclic dinucleotide that acts as a potent agonist for the STING (Stimulator of Interferon Genes) pathway.[1] Upon entering the cytoplasm, this compound binds directly to the STING protein, inducing a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of the gene encoding for Interferon-beta (IFN-beta), a critical cytokine in the innate immune response.

Q2: What are the key methods to measure IFN-beta induction by this compound?

The most common methods for quantifying IFN-beta induction are:

  • Quantitative Real-Time PCR (qPCR): To measure the relative or absolute expression of IFN-beta mRNA.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted IFN-beta protein in the cell culture supernatant.

  • Luciferase Reporter Assays: To assess the activation of the IFN-beta promoter or upstream transcription factors like IRF3 and NF-κB.

Q3: What are appropriate positive and negative controls for my this compound experiment?

  • Positive Controls:

    • A known potent STING agonist, such as 2'3'-cGAMP, can be used to confirm that the cellular machinery for STING activation and IFN-beta production is functional.

    • For qPCR and ELISA, treating cells with a substance known to robustly induce IFN-beta, like poly(I:C), can serve as a positive control for the detection method itself.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., sterile water or PBS). This accounts for any effects of the vehicle on the cells.

    • Mock Transfection Control: If using a transfection reagent to deliver this compound, a mock transfection (reagent only) is essential to control for any non-specific activation of the immune response by the delivery vehicle.

    • Inactive Ligand: Using a structurally related but inactive cyclic dinucleotide can help confirm the specificity of the response to this compound.

Troubleshooting Guides

Issue 1: Low or No IFN-beta mRNA Signal in qPCR

If you observe a weak or absent signal for IFN-beta mRNA after this compound stimulation, consult the following troubleshooting table and workflow.

Troubleshooting Table: Low IFN-beta mRNA Signal

Potential Cause Recommended Action Expected Outcome (if successful)
Inefficient this compound Delivery Optimize this compound concentration through a dose-response experiment (e.g., 0.1 µM to 10 µM). If using a transfection reagent, optimize the this compound:reagent ratio. Consider using a different delivery method like digitonin (B1670571) permeabilization.A clear dose-dependent increase in IFN-beta mRNA expression.
Poor Cell Health Ensure cells are healthy, within a low passage number, and at 70-80% confluency at the time of treatment. Perform a viability assay (e.g., trypan blue exclusion) before the experiment.Healthy cells will exhibit a more robust response to stimulation.
Suboptimal Incubation Time Perform a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to determine the peak of IFN-beta mRNA expression for your specific cell line and this compound concentration.Identification of the optimal time point for harvesting RNA, leading to a stronger signal.
Cell Line Unresponsiveness Verify that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3) via qPCR or Western blot. Consider using a cell line known to be responsive to STING agonists, such as THP-1 monocytes.Switching to a responsive cell line should yield a detectable IFN-beta signal.
Reagent Instability Ensure this compound is stored correctly (as per the manufacturer's instructions, typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.Use of potent, correctly stored this compound will result in a stronger induction.
qPCR Assay Issues Check the quality and integrity of your RNA. Ensure your qPCR primers for IFN-beta and the housekeeping gene are specific and efficient. Run a standard curve to assess primer efficiency.High-quality RNA and optimized primers will lead to reliable and reproducible qPCR results.

Experimental Workflow for Troubleshooting Low qPCR Signal

G start Low IFN-beta mRNA Signal check_delivery Optimize this compound Delivery (Concentration & Method) start->check_delivery check_cells Assess Cell Health (Viability & Confluency) check_delivery->check_cells If signal still low end_success Successful IFN-beta Induction check_delivery->end_success Signal Improved check_time Perform Time-Course Experiment check_cells->check_time If signal still low check_cells->end_success Signal Improved check_cell_line Verify Cell Line Responsiveness check_time->check_cell_line If signal still low check_time->end_success Signal Improved check_reagent Confirm Reagent Integrity check_cell_line->check_reagent If signal still low check_cell_line->end_success Signal Improved check_qpcr Validate qPCR Assay (RNA quality, primers) check_reagent->check_qpcr If signal still low check_reagent->end_success Signal Improved check_qpcr->end_success Signal Improved end_fail Consult Further Support check_qpcr->end_fail If signal still low

Troubleshooting workflow for low IFN-beta mRNA.

Issue 2: Low IFN-beta Protein Signal in ELISA

Low levels of secreted IFN-beta protein can be due to issues with the induction itself or with the ELISA procedure.

Troubleshooting Table: Low IFN-beta Protein Signal

Potential Cause Recommended Action Expected Outcome (if successful)
All qPCR-related issues First, confirm IFN-beta mRNA induction via qPCR. If mRNA levels are low, follow the troubleshooting guide for qPCR.A strong mRNA signal is a prerequisite for protein expression.
Insufficient Incubation Time for Protein Secretion Protein secretion occurs later than mRNA expression. Extend the incubation time after this compound stimulation (e.g., 12, 24, 48 hours) to allow for protein synthesis and secretion.Increased IFN-beta concentration in the supernatant.
Sample Degradation Collect supernatants promptly and store them at -80°C if not used immediately. Avoid repeated freeze-thaw cycles of the samples.Preservation of IFN-beta protein integrity, leading to a more accurate measurement.
ELISA Kit Issues Ensure the ELISA kit is not expired and has been stored correctly. Use reagents from the same kit lot. Verify the kit's specificity and sensitivity for your species of interest.A properly functioning kit will yield a reliable standard curve and detectable signal.
Procedural Errors in ELISA Adhere strictly to the manufacturer's protocol. Ensure accurate pipetting, proper washing steps, and correct incubation times and temperatures. Use a plate shaker if recommended.Reduced variability and increased signal-to-noise ratio.
Low Signal Due to Matrix Effects If using complex media, dilute your samples in the assay buffer provided with the kit to minimize interference.A more accurate measurement of IFN-beta concentration.

Logical Relationship for Diagnosing Low ELISA Signal

G start Low IFN-beta ELISA Signal qpcr_check Is IFN-beta mRNA Induced (qPCR)? start->qpcr_check qpcr_troubleshoot Troubleshoot qPCR (See Issue 1) qpcr_check->qpcr_troubleshoot No protein_issues Issue is with Protein Expression/Secretion/Detection qpcr_check->protein_issues Yes time_check Optimize Incubation Time for Secretion protein_issues->time_check sample_handling Check Sample Handling & Storage time_check->sample_handling elisa_protocol Review ELISA Protocol & Reagents sample_handling->elisa_protocol success Signal Detected elisa_protocol->success

Diagnostic flowchart for low IFN-beta ELISA results.

Experimental Protocols

Protocol: Quantification of IFN-beta mRNA by qPCR
  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1 monocytes) in a 24-well plate at a density that will result in 70-80% confluency on the day of treatment.

    • Stimulate cells with the desired concentration of this compound or controls for the optimized duration (typically 4-8 hours for peak mRNA expression).

  • RNA Extraction:

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

  • cDNA Synthesis:

    • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers for human IFN-beta and a housekeeping gene (e.g., GAPDH or ACTB), and nuclease-free water.

    • Add the master mix to your qPCR plate, followed by the diluted cDNA.

    • Run the reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for IFN-beta and the housekeeping gene.

    • Calculate the relative expression of IFN-beta using the ΔΔCt method. The fold change is calculated as 2-ΔΔCt.

Protocol: Quantification of Secreted IFN-beta by ELISA
  • Sample Collection:

    • Following stimulation with this compound for the desired time (e.g., 24 hours), collect the cell culture supernatant.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any cells or debris.

    • Use the cleared supernatant immediately or store at -80°C.

  • ELISA Procedure (General Steps, follow kit-specific instructions):

    • Prepare standards and samples according to the kit's instructions. This may involve diluting samples in the provided assay diluent.

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate as specified in the protocol (this may involve the addition of a detection antibody).

    • Wash the plate several times with the provided wash buffer to remove unbound components.

    • Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IFN-beta in your samples.

Signaling Pathway Diagram

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER) This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNB_gene IFNB1 Gene pIRF3_dimer->IFNB_gene Translocates & Binds IFNB_mRNA IFN-beta mRNA IFNB_gene->IFNB_mRNA Transcription IFNB_protein Secreted IFN-beta IFNB_mRNA->IFNB_protein Translation & Secretion

References

Technical Support Center: The Role of cAMP in T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals focused on the role of cAMP in T cell activation.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for experiments involving cyclic adenosine (B11128) monophosphate (cAMP) and its impact on T cell activation. Given that elevated intracellular cAMP is a potent inhibitor of T cell function, this resource focuses on understanding and modulating its effects to achieve desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of cAMP in T cell activation?

A: Cyclic AMP (cAMP) is a critical second messenger that acts as a potent negative regulator of T cell activation.[1][2] Instead of promoting activation, increased intracellular cAMP levels dampen or inhibit T cell receptor (TCR) signaling, thereby suppressing T cell proliferation, cytokine production, and overall effector functions.[2][3] This inhibitory mechanism is a key process in maintaining immune homeostasis and is exploited by regulatory T cells and some tumors to suppress immune responses.[2][3]

Q2: How is the intracellular concentration of cAMP regulated in T cells?

A: Intracellular cAMP levels are primarily controlled by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). The process is typically initiated when external ligands, such as prostaglandin (B15479496) E2 (PGE2), adenosine, or histamine, bind to G protein-coupled receptors (GPCRs) on the T cell surface.[2] This binding activates AC, which then catalyzes the conversion of ATP into cAMP.[2][4]

Q3: What signaling pathway mediates the inhibitory effect of cAMP in T cells?

A: The inhibitory signal is primarily transduced through the cAMP-Protein Kinase A (PKA) pathway.[1][2] Upon cAMP binding, PKA is activated. A specific pool of PKA (type I) is localized to the T cell membrane by A-kinase anchoring proteins (AKAPs).[1][2] Activated PKA then phosphorylates and activates the C-terminal Src kinase (Csk), which in turn phosphorylates an inhibitory tyrosine residue on Lck (lymphocyte-specific protein tyrosine kinase).[1][3] Since Lck is a crucial kinase that initiates the signaling cascade downstream of the TCR, its inhibition effectively shuts down T cell activation.[1][3]

G cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., Adenosine R, PGE2 R) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts TCR TCR Complex Lck Lck TCR->Lck Signal 1 PKA Protein Kinase A (PKA) Csk Csk PKA->Csk Activates (Phosphorylates) Csk->Lck Inhibits (Phosphorylates) Activation T Cell Activation (Proliferation, Cytokine Release) Lck->Activation Promotes Ligand Ligand (e.g., Adenosine, PGE2) Ligand->GPCR Binds ATP ATP ATP->AC cAMP->PKA Activates

Caption: cAMP-PKA inhibitory signaling pathway in T cells.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor T cell proliferation despite standard anti-CD3/CD28 stimulation. High endogenous cAMP production: T cells or accessory cells in the culture (e.g., monocytes) may be producing immunosuppressive factors like PGE2, leading to elevated intracellular cAMP in effector T cells.[2]1. Purify T cells: Use a negative selection kit to isolate untouched T cells to minimize contamination from accessory cells.[5] 2. Add a COX-2 inhibitor: If accessory cells are required, consider adding a COX-2 inhibitor to the culture to block PGE2 production. 3. Check for adenosine: Ensure media components or cell death are not leading to high levels of adenosine, which can suppress T cell function.[5]
Low cytokine production (e.g., IFN-γ, IL-2) after activation. Activation of the cAMP-PKA pathway: The experimental conditions may favor the cAMP-mediated inhibitory pathway, shutting down downstream signaling required for cytokine gene transcription.[1][3]1. Titrate stimuli: Over-stimulation can lead to activation-induced cell death (AICD), while under-stimulation may not be sufficient to overcome inhibitory signals. Optimize anti-CD3 and anti-CD28 concentrations.[6] 2. Use a PKA inhibitor: As a control, test if a specific PKA inhibitor can rescue cytokine production. 3. Assess cell viability: Ensure low cytokine levels are not simply due to poor cell health.
High variability in T cell activation between donors. Differential sensitivity to cAMP: T cells from different donors can have varying expression levels of GPCRs or components of the cAMP signaling pathway, leading to different responses.[5]1. Standardize cell handling: Ensure consistent cell isolation, counting, and plating procedures for all donors. 2. Screen multiple donors: It is recommended to repeat experiments with cells from at least three different healthy donors to account for biological variability.[5] 3. Include robust controls: Always run unstimulated, maximal stimulation, and suppression controls for each donor to normalize the data.[5]

Experimental Protocols & Data

Protocol 1: In Vitro T-Cell Proliferation Assay to Evaluate cAMP-Mediated Suppression

This protocol outlines a method to measure the inhibitory effect of a cAMP-elevating agent on T cell proliferation and assess the ability of a test compound to reverse this suppression.

Methodology:

  • T-Cell Isolation: Isolate human T cells from peripheral blood mononuclear cells (PBMCs) using a pan T-cell negative selection kit. Assess viability.[5]

  • Cell Staining: Resuspend isolated T cells at 1x10⁶ cells/mL in serum-free RPMI-1640. Add a cell proliferation dye (e.g., CFSE at 1 µM or CellTrace™ Violet) and incubate for 15-20 minutes at 37°C. Quench with 5 volumes of complete medium.[5]

  • Plate Coating: Coat a 96-well U-bottom plate with an anti-CD3 antibody (e.g., clone OKT3) at 1 µg/mL in sterile PBS overnight at 4°C or for 2 hours at 37°C. Wash the plate twice with sterile PBS before use.[5][7]

  • Experimental Setup:

    • Prepare a serial dilution of your test compound (e.g., a PKA inhibitor or adenosine receptor antagonist) in complete RPMI-1640.

    • Prepare a solution of a cAMP-elevating agent (e.g., 10 µM 5'-N-Ethylcarboxamidoadenosine (NECA), a stable adenosine analog). This concentration may require optimization to achieve 50-70% suppression.[5]

    • Prepare a solution of soluble anti-CD28 antibody (e.g., 2 µg/mL).[5]

  • Cell Plating:

    • Add 50 µL of the test compound dilution to the appropriate wells.

    • Add 50 µL of the NECA solution to all wells except for the "No Suppression" and "Unstimulated" controls.

    • Add 50 µL of the anti-CD28 antibody solution to all stimulated wells.

    • Add 50 µL of the stained T cell suspension (at 2x10⁶ cells/mL) to each well for a final volume of 200 µL and a final cell density of 1x10⁵ cells/well.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[5]

  • Data Acquisition: Analyze T cell proliferation by flow cytometry. Gate on the live, single-cell population and measure the dilution of the proliferation dye.

Typical Reagent Concentrations for T Cell Assays
ReagentWorking ConcentrationPurposeSource
Plate-Bound Anti-CD31 - 2 µg/mLPrimary TCR Signal[5][7][8]
Soluble Anti-CD280.1 - 2 µg/mLCo-stimulatory Signal[5][8]
NECA (Adenosine Analog)~10 µMInduce cAMP & Suppress T cells[5]
IL-210 - 300 IU/mLSupport T cell proliferation[6][9]
CFSE Proliferation Dye1 - 10 µMTrack cell division[5][8]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase p1 1. Isolate T-Cells from PBMCs p2 2. Stain T-Cells with Proliferation Dye (CFSE) p1->p2 e1 5. Add Reagents & Cells to Plate (Final Volume: 200 µL) p2->e1 p3 3. Coat 96-well Plate with anti-CD3 Antibody p4 4. Prepare Reagents: - Test Compound Dilutions - cAMP Agonist (NECA) - anti-CD28 Antibody p4->e1 e2 6. Incubate Plate (72-96 hours, 37°C, 5% CO₂) e1->e2 a1 7. Acquire Samples on Flow Cytometer e2->a1 a2 8. Analyze Data: - Gate on Live Singlets - Quantify CFSE Dilution a1->a2 a3 9. Determine IC50/EC50 Values a2->a3

Caption: Workflow for a T cell proliferation assay with cAMP modulation.

References

Technical Support Center: Minimizing Off-Target Effects of cAIMP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing cAIMP (cyclic adenosine-inosine monophosphate) in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, minimize potential off-target effects, and ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a synthetic analog of the bacterial cyclic dinucleotide (CDN) 3'3'-cGAMP. Its primary and intended mechanism of action is to bind to and activate the STING (Stimulator of Interferon Genes) protein, which is located on the endoplasmic reticulum.[1] This activation triggers a downstream signaling cascade involving TBK1 (TANK-binding kinase 1) and IRF3 (Interferon Regulatory Factor 3), as well as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The ultimate on-target effect is the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]

Q2: Are there any known off-target effects of this compound?

A2: Currently, there is limited publicly available data specifically documenting off-target binding partners or signaling pathways for this compound. Most research highlights its potent and specific activation of the STING pathway.[1][2] However, as with any small molecule agonist, the potential for off-target effects, particularly at high concentrations, cannot be entirely dismissed. Unintended effects could theoretically arise from interactions with other nucleotide-binding proteins or through the induction of STING-independent signaling. Therefore, it is crucial to perform rigorous control experiments to validate that the observed cellular phenotype is solely due to STING activation.

Q3: How is this compound different from cAMP?

A3: this compound (cyclic adenosine-inosine monophosphate) and cAMP (cyclic adenosine (B11128) monophosphate) are distinct molecules with different structures and cellular targets. This compound is a cyclic dinucleotide that activates the STING pathway.[1] In contrast, cAMP is a cyclic mononucleotide that acts as a second messenger in a wide variety of cellular processes, primarily by activating Protein Kinase A (PKA).[3][4] Due to their different targets, they initiate distinct signaling cascades and cellular responses. It is important not to confuse the two in experimental design and data interpretation.

Q4: What are the essential positive and negative controls to include in my this compound experiments?

A4: Incorporating proper controls is fundamental to distinguishing on-target from off-target effects.

  • Positive Controls:

    • Use a well-characterized STING agonist, such as 2'3'-cGAMP, to compare the cellular response.

    • For downstream signaling, a known activator of the pathway of interest (e.g., TNFα for NF-κB activation) can validate assay performance.

  • Negative Controls:

    • Vehicle Control: Always include a control with the solvent used to dissolve this compound (e.g., DMSO or water) at the same final concentration.

    • Inactive Analog: If available, use a structurally similar but inactive analog of this compound.

    • STING Knockout/Knockdown Cells: The most definitive negative control is to use a cell line where STING has been knocked out (using CRISPR/Cas9) or knocked down (using siRNA/shRNA). In these cells, a true on-target effect of this compound should be completely abrogated.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and suggests strategies to determine if they are related to off-target effects.

Problem Potential Cause Troubleshooting & Optimization Strategy
High Cell Toxicity or Unexpected Cell Death 1. High Compound Concentration: Off-target effects are more likely at higher concentrations. 2. Off-Target Cytotoxicity: this compound may be interacting with proteins essential for cell survival in a STING-independent manner. 3. Excessive On-Target Activation: In some cell types, hyper-activation of the STING pathway can lead to apoptosis.1. Perform a Dose-Response Curve: Determine the EC50 for STING activation (e.g., by measuring IFN-β levels) and use the lowest effective concentration. 2. Assess Cell Viability in STING KO Cells: Treat STING knockout and wild-type cells with the same concentration of this compound. If toxicity persists in knockout cells, it is likely an off-target effect. 3. Measure Apoptosis Markers: Use assays like Annexin V/PI staining or caspase activity assays in both wild-type and STING knockout cells to differentiate between on-target and off-target induced cell death.
Inconsistent or Contradictory Results 1. Compound Stability: this compound may be degrading in the cell culture medium. 2. Phosphodiesterase (PDE) Activity: Endogenous PDEs could potentially cleave this compound, reducing its effective concentration. 3. Cell Line Variability: Different cell lines have varying expression levels of STING and other potential interacting proteins.1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock. 2. Consider PDE Inhibitors: While not a standard procedure for this compound, if inconsistent results persist, co-incubation with a broad-spectrum PDE inhibitor like IBMX could be tested, though this may introduce its own off-target effects. 3. Characterize Your Cell Line: Confirm STING expression in your cell line via Western blot or qPCR.
Observed Phenotype Does Not Correlate with IFN-β Production 1. STING-Independent Signaling: this compound might be activating other signaling pathways. 2. Activation of Other Immune Sensors: Although unlikely, this compound could potentially interact with other pattern recognition receptors.1. Use Pathway-Specific Inhibitors: Co-treat cells with this compound and specific inhibitors for suspected off-target pathways (e.g., a TBK1 inhibitor to confirm STING pathway dependence). 2. Broad Kinase Profiling: If off-target effects are strongly suspected, perform a kinase selectivity profiling assay to identify unintended kinase interactions. 3. Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomic analysis on wild-type vs. STING knockout cells treated with this compound to identify STING-independent regulated genes or proteins.

Experimental Protocols & Data

Protocol 1: Validating On-Target STING Activation using a Reporter Assay

This protocol describes how to confirm that this compound is activating the STING pathway by measuring the induction of an IRF-inducible reporter gene.

  • Cell Seeding: Seed THP1-Dual™ reporter cells (which express a Lucia luciferase reporter gene under the control of an IRF-inducible promoter) at a density of 100,000 cells per well in a 96-well plate.

  • Compound Preparation: Prepare a dilution series of this compound in sterile water or an appropriate buffer. Also, prepare a vehicle control and a positive control (e.g., 2'3'-cGAMP).

  • Cell Treatment: Add the this compound dilutions, vehicle, and positive control to the cells. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Measure the activity of the secreted Lucia luciferase in the cell culture supernatant using a luminometer and a suitable luciferase detection reagent.

  • Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50.

Quantitative Data Summary

The following table summarizes the expected potency of this compound in comparison to other STING agonists. This data can serve as a benchmark for your own experiments.

CompoundTargetAssay SystemReported EC50 / Potency
This compound Human STINGTHP-1 Reporter Cells (IRF/NF-κB)Potency similar to 2'3'-cGAMP[1]
This compound Murine STINGRAW Reporter Cells (IRF/NF-κB)More potent than DMXAA[1]
2'3'-cGAMP Human STINGTHP-1 Reporter Cells (IRF/NF-κB)Reference Agonist
DMXAA Murine STINGRAW Reporter Cells (IRF/NF-κB)Reference Agonist

Note: EC50 values can vary depending on the specific cell line, assay conditions, and readout.

Visualizing Signaling Pathways and Workflows

On-Target this compound Signaling Pathway

OnTarget_this compound This compound This compound STING STING (ER Membrane) This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Nucleus Nucleus IRF3->Nucleus Dimerizes & Translocates NFkB->Nucleus Translocates Cytokines Type I IFNs & Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: On-target signaling cascade initiated by this compound binding to STING.

Experimental Workflow for Assessing Off-Target Effects

OffTarget_Workflow cluster_wt Wild-Type Cells cluster_ko STING Knockout Cells cluster_key Interpretation wt_treat Treat with this compound (Dose-Response) wt_assay Measure Phenotype (e.g., Cytotoxicity, Gene Expression) wt_treat->wt_assay compare Compare Results wt_assay->compare ko_treat Treat with this compound (Same Doses) ko_assay Measure Phenotype ko_treat->ko_assay ko_assay->compare conclusion conclusion compare->conclusion key1 Phenotype in WT only => On-Target conclusion->key1 key2 Phenotype in both WT & KO => Potential Off-Target conclusion->key2

Caption: Logic diagram for using STING knockout cells to identify off-target effects.

References

Technical Support Center: Addressing Poor Cellular Uptake of cAIMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor cellular uptake of cyclic Adenosine-Inosine Monophosphate (cAIMP).

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of this compound inherently poor?

A1: The primary reason for the poor cellular uptake of this compound, a cyclic dinucleotide (CDN), is its physicochemical properties. This compound is a hydrophilic molecule carrying a net negative charge due to its phosphate (B84403) backbone. This polarity and charge prevent it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane.

Q2: What is the primary intracellular target of this compound?

A2: this compound is an agonist for the Stimulator of Interferon Genes (STING) protein. Upon successful delivery into the cytoplasm, this compound binds to STING, triggering a conformational change that initiates a downstream signaling cascade.

Q3: What signaling pathway is activated by this compound?

A3: this compound activates the STING signaling pathway, which leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This pathway plays a crucial role in innate immunity.

Q4: How can I assess the successful delivery and activation of the STING pathway by this compound?

A4: Successful delivery and pathway activation can be assessed through several methods:

  • Western Blotting: Detect the phosphorylation of STING, TBK1, and IRF3. A decrease in total STING levels can also indicate pathway activation.[1][2]

  • RT-qPCR: Measure the upregulation of downstream target genes, such as IFNB1, CXCL10, and ISG15.[1][2]

  • ELISA: Quantify the secretion of type I interferons (e.g., IFN-β) and other cytokines into the cell culture supernatant.[3]

  • Reporter Assays: Utilize cell lines engineered with a luciferase or fluorescent reporter gene under the control of an IRF-inducible promoter.[3]

  • LC-MS/MS: Directly quantify the intracellular concentration of this compound.

Troubleshooting Guides for Poor this compound Uptake

Below are troubleshooting guides for common methods used to deliver this compound into cells.

Troubleshooting Guide 1: Lipofection-Based Delivery

Issue: Low or no downstream STING activation after transfecting this compound with a lipofection reagent.

Potential Cause Recommended Solution
Suboptimal this compound:Lipofection Reagent Ratio Perform a dose-response matrix to determine the optimal ratio. Start with the manufacturer's recommendations for siRNA or plasmid DNA and test a range of ratios.
Low Cell Viability High concentrations of the lipofection reagent can be toxic. Assess cell viability using an MTT or similar assay.[4][5][6] Reduce the amount of reagent or the incubation time if toxicity is high.
Incorrect Cell Confluency Transfect cells when they are in the exponential growth phase, typically at 70-90% confluency.[7][8][9]
Presence of Serum or Antibiotics Some lipofection reagents are inhibited by serum. Form the this compound-lipid complexes in serum-free media. While some modern reagents are compatible with serum during transfection, it's a critical parameter to check. Antibiotics can also sometimes interfere with transfection efficiency.
Degradation of this compound Ensure the stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles.
Inefficient Endosomal Escape The this compound-lipid complexes may be trapped in endosomes. Co-transfection with endosome-disrupting agents or using reagents specifically designed for efficient endosomal escape may help.
Troubleshooting Guide 2: Electroporation-Based Delivery

Issue: Poor STING activation and/or high cell death following electroporation of this compound.

Potential Cause Recommended Solution
Suboptimal Electroporation Parameters Optimize the voltage, pulse duration, and number of pulses for your specific cell type. Start with the manufacturer's recommended settings for a similar cell line and perform a systematic optimization.
High Cell Death Excessive voltage or pulse duration can lead to irreversible membrane damage. Reduce the electrical field strength or shorten the pulse length. Ensure cells are healthy and at an optimal density before electroporation.
Low Transfection Efficiency The cell membrane may not be sufficiently permeabilized. Gradually increase the voltage or pulse duration. Ensure the electroporation buffer has low conductivity.
This compound Concentration Too Low or Too High Titrate the concentration of this compound used for electroporation. Too little will result in a weak signal, while too much could potentially be toxic or lead to off-target effects.
Contaminants in this compound Solution Salts or other contaminants in the this compound solution can cause arcing during electroporation. Ensure your this compound is of high purity and dissolved in a low-salt buffer or sterile water.
Troubleshooting Guide 3: Nanoparticle-Based Delivery

Issue: Lack of STING pathway activation after treatment with this compound-loaded nanoparticles.

Potential Cause Recommended Solution
Inefficient Encapsulation of this compound Verify the loading efficiency of this compound into your nanoparticles. This can often be done by separating the nanoparticles from the solution and measuring the amount of free this compound remaining.
Poor Nanoparticle Stability Nanoparticles may aggregate in the culture medium. Characterize the size and stability of your nanoparticles in the presence of media and serum using techniques like Dynamic Light Scattering (DLS).
Inefficient Cellular Uptake of Nanoparticles The surface properties of your nanoparticles (charge, coating) are critical for cellular uptake. Consider modifying the surface with cell-penetrating peptides or targeting ligands.
Failure of Endosomal Escape Nanoparticles are often taken up via endocytosis and can be trapped in endosomes. Design nanoparticles with materials that promote endosomal escape (e.g., pH-responsive polymers).
Premature Release or No Release of this compound The release kinetics of this compound from the nanoparticles are crucial. Ensure that this compound is released within the cytoplasm. This can be tuned by the choice of nanoparticle material.
Troubleshooting Guide 4: Digitonin (B1670571) Permeabilization

Issue: Inconsistent results or high cell death when using digitonin to deliver this compound.

Potential Cause Recommended Solution
Suboptimal Digitonin Concentration The optimal concentration of digitonin is highly cell-type dependent. Perform a titration to find the lowest concentration that effectively permeabilizes the plasma membrane without causing excessive cell lysis. Assess permeabilization with a viability dye like Trypan Blue.[10]
High Cell Death The incubation time with digitonin is critical. Shorten the exposure time to minimize toxicity. Ensure cells are washed thoroughly after permeabilization to remove excess digitonin.
Incomplete Permeabilization If the digitonin concentration is too low or the incubation time is too short, this compound will not enter the cells efficiently. Gradually increase the concentration or incubation time while monitoring cell viability.
This compound Washout After permeabilization, ensure that the cells are incubated with this compound for a sufficient period to allow for its entry before washing.

Data Presentation: Comparison of this compound Delivery Methods

Note: The following data is illustrative and serves as a template. Actual efficiencies will vary depending on the cell type, experimental conditions, and specific reagents used. Researchers should perform their own optimization.

Delivery Method Relative Delivery Efficiency Cell Viability Pros Cons
Lipofection ModerateModerate to High- Relatively easy to perform- High-throughput compatible- Reagent cost- Cell-type dependent- Potential for endosomal entrapment
Electroporation HighLow to Moderate- High efficiency in difficult-to-transfect cells- Rapid delivery- Can cause significant cell death- Requires specialized equipment- Not easily scalable for high-throughput
Nanoparticles HighHigh- Protects this compound from degradation- Can be targeted to specific cells- High cell viability- Complex formulation and characterization- Potential for endosomal entrapment- Batch-to-batch variability
Digitonin Moderate to HighLow- Simple and rapid- Bypasses endocytosis- High cytotoxicity- Transient permeabilization- Not suitable for long-term experiments

Experimental Protocols

Protocol 1: Lipofection-Mediated Delivery of this compound

This protocol is a general guideline and should be optimized for your specific cell line and lipofection reagent.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Lipofection reagent (e.g., Lipofectamine™ 2000)

  • This compound stock solution (sterile, endotoxin-free)

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of this compound-Lipid Complexes:

    • For each well, dilute the desired amount of this compound (e.g., 1-5 µg) in 50 µL of serum-free medium in a sterile microfuge tube.

    • In a separate tube, dilute the optimized amount of lipofection reagent (e.g., 1-3 µL) in 50 µL of serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine the diluted this compound and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete culture medium.

    • Add the 100 µL of this compound-lipid complexes to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 6-24 hours.

    • After the incubation period, harvest the cell supernatant to measure cytokine secretion by ELISA or lyse the cells to analyze protein phosphorylation by Western blot or gene expression by RT-qPCR.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of intracellular this compound.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • Methanol:Acetonitrile:Water (40:40:20) extraction solvent, chilled to -20°C

  • Microfuge tubes

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Harvest:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-weighed microfuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Metabolite Extraction:

    • Add 200 µL of -20°C extraction solvent to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new microfuge tube.

    • Dry the supernatant using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of LC-MS/MS mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable column and gradient to achieve separation of this compound from other cellular components.

    • Quantify this compound using a standard curve generated with known concentrations of a this compound analytical standard.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_ER STING (ER-resident) This compound->STING_ER Binds STING_Active Activated STING (Golgi) STING_ER->STING_Active Translocates & Activates TBK1 TBK1 STING_Active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes DNA DNA pIRF3_dimer->DNA Induces Transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus Type_I_IFN Type I Interferon (e.g., IFN-β) DNA->Type_I_IFN Cytokines Pro-inflammatory Cytokines DNA->Cytokines

Caption: this compound-mediated STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells prep_delivery Prepare this compound Delivery System (Lipofection, Nanoparticles, etc.) treat_cells Treat Cells with this compound prep_delivery->treat_cells incubate Incubate (6-24h) treat_cells->incubate harvest Harvest Supernatant & Lysate incubate->harvest elisa ELISA (Cytokine Secretion) harvest->elisa western Western Blot (Protein Phosphorylation) harvest->western qpcr RT-qPCR (Gene Expression) harvest->qpcr lcms LC-MS/MS (Intracellular this compound) harvest->lcms

Caption: General experimental workflow for assessing this compound delivery.

Troubleshooting_Logic start Low STING Pathway Activation check_delivery Is this compound delivery method optimized? start->check_delivery check_viability Is cell viability acceptable? check_delivery->check_viability Yes optimize_delivery Optimize delivery parameters (ratio, voltage, concentration) check_delivery->optimize_delivery No check_reagents Are this compound and other reagents of good quality? check_viability->check_reagents Yes reduce_toxicity Reduce reagent concentration or incubation time check_viability->reduce_toxicity No new_reagents Use fresh aliquots of this compound and reagents check_reagents->new_reagents No success Successful STING Activation check_reagents->success Yes optimize_delivery->start reduce_toxicity->start new_reagents->start

Caption: Troubleshooting logic for low STING pathway activation.

References

Technical Support Center: Quenching cAIMP Activity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when experimentally quenching the activity of cAIMP, a potent synthetic STING (Stimulator of Interferon Genes) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would I need to quench its activity?

This compound (cyclic adenosine-inosine monophosphate) is a synthetic cyclic dinucleotide that acts as a potent agonist of the STING pathway.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons and other pro-inflammatory cytokines. In experimental settings, you may need to quench this compound activity to:

  • Establish a baseline or negative control in STING activation assays.

  • Investigate the downstream consequences of terminating STING signaling at specific time points.

  • Screen for and characterize STING pathway inhibitors.

  • Mitigate cytotoxic or off-target effects of sustained STING activation in your experimental model.

Q2: What are the primary methods for quenching this compound-induced STING activity?

The primary method for quenching this compound-induced STING activity is through the use of small molecule inhibitors that target the STING protein. These inhibitors can be broadly categorized based on their mechanism of action:

  • Covalent Inhibitors: These molecules form a covalent bond with STING, typically at cysteine residues critical for its activation, such as Cys91. This prevents STING palmitoylation and subsequent downstream signaling.[2][3][4]

  • Competitive Inhibitors: These inhibitors bind to the cyclic dinucleotide (CDN) binding pocket of STING, preventing this compound from binding and activating the protein.[5][6]

Q3: How do I choose the right STING inhibitor for my experiment?

The choice of inhibitor depends on several factors, including the specific STING variant in your model system (human vs. mouse), the desired mechanism of action, and potential off-target effects. For instance, some inhibitors like C-178 are specific to murine STING, while H-151 is effective against both human and murine STING.[2] It is crucial to review the literature for the inhibitor's specificity and potential for off-target effects.[6]

Troubleshooting Guide

Issue 1: Incomplete quenching of this compound-induced STING activation.

  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the STING inhibitor in your specific cell type and with your this compound concentration. Pre-treatment with the inhibitor for a sufficient duration (e.g., 1-6 hours) before this compound stimulation is often necessary.[2][7]

  • Possible Cause 2: Inhibitor Instability or Degradation.

    • Solution: Ensure proper storage and handling of the inhibitor as recommended by the manufacturer. Prepare fresh dilutions of the inhibitor for each experiment.

  • Possible Cause 3: Cell Type-Specific Differences.

    • Solution: The efficacy of an inhibitor can vary between cell lines. It is advisable to test the inhibitor in your specific experimental system and not solely rely on published IC50 values from different cell types.

Issue 2: Observed cytotoxicity after inhibitor treatment.

  • Possible Cause 1: Off-target effects of the inhibitor.

    • Solution: Some STING inhibitors may have off-target effects, especially at higher concentrations.[6] It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of the inhibitor at the concentrations used in your experiments.[8] Consider using a more specific inhibitor if significant cytotoxicity is observed. For example, SN-011 has been reported to have better specificity and safety compared to H-151.[6]

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Always include a vehicle control (solvent only) in your experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, confluency, and media composition between experiments. Changes in these parameters can affect cellular responses to both this compound and inhibitors.

  • Possible Cause 2: Inconsistent timing of treatments.

    • Solution: Adhere to a strict timeline for pre-treatment with the inhibitor and stimulation with this compound. Even small variations in timing can lead to different levels of STING activation and inhibition.

Quantitative Data: Potency of STING Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common STING inhibitors. These values can serve as a starting point for determining the appropriate concentration for your experiments.

InhibitorMechanism of ActionTarget SpeciesIC50 ValueReference
H-151 Covalent modification of Cys91Human, Mouse~134.4 nM (Human), ~109.6 nM (Mouse)[6][7]
C-176 Covalent modification of Cys91Mouse-[3]
C-178 Covalent modification of Cys91Mouse-[2]
SN-011 Competitive binding to CDN pocketHuman, Mouse~502.8 nM (Human), ~107.1 nM (Mouse)[5][6]
Compound 18 Competitive binding to CDN pocketHuman~11 µM[6]
BB-Cl-amidine Targets Cys148, prevents oligomerizationHuman, MouseComparable to H-151[1]

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Quenching this compound-induced IFN-β production using a STING inhibitor

This protocol describes a cell-based assay to measure the inhibition of this compound-induced Interferon-β (IFN-β) production using a STING inhibitor in a reporter cell line.

Materials:

  • THP-1 dual reporter cells (or other suitable STING-expressing cell line)

  • This compound

  • STING inhibitor (e.g., H-151)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the STING inhibitor in cell culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Incubate for 1-6 hours. Include a vehicle control (medium with solvent).

  • This compound Stimulation: Prepare a solution of this compound at the desired concentration in cell culture medium. Add the this compound solution to the wells, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours.

  • Luciferase Assay: Following the manufacturer's instructions for your luciferase assay system, measure the luciferase activity in each well using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the results as a function of inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of STING Pathway Inhibition

This protocol allows for the visualization of the phosphorylation status of key proteins in the STING signaling pathway to confirm inhibition.

Materials:

  • STING-expressing cells (e.g., RAW 264.7 or THP-1)

  • This compound

  • STING inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat with the STING inhibitor for 1-6 hours, followed by stimulation with this compound for the desired time (e.g., 1-3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_dimer STING Dimer (Inactive) This compound->STING_dimer Binds to CDN pocket STING_active STING Dimer (Active) STING_dimer->STING_active Conformational Change & Palmitoylation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerization p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocation Competitive_Inhibitor Competitive Inhibitor (e.g., SN-011) Competitive_Inhibitor->STING_dimer Blocks Binding Covalent_Inhibitor Covalent Inhibitor (e.g., H-151) Covalent_Inhibitor->STING_dimer Prevents Palmitoylation IFNB_gene IFN-β Gene p_IRF3_nuc->IFNB_gene Induces Transcription

Caption: this compound-induced STING signaling pathway and points of inhibition.

Quenching_Workflow start Start Experiment seed_cells Seed STING-expressing cells in appropriate plate format start->seed_cells pretreat Pre-treat cells with STING inhibitor (or vehicle) for 1-6 hours seed_cells->pretreat stimulate Stimulate cells with this compound pretreat->stimulate incubate Incubate for desired time (e.g., 3-24 hours) stimulate->incubate endpoint Endpoint Measurement incubate->endpoint western_blot Western Blot for p-STING, p-TBK1, p-IRF3 endpoint->western_blot Protein Phosphorylation reporter_assay Luciferase/SEAP Reporter Assay endpoint->reporter_assay Gene Expression elisa ELISA for IFN-β in supernatant endpoint->elisa Cytokine Secretion analyze Data Analysis western_blot->analyze reporter_assay->analyze elisa->analyze

Caption: Experimental workflow for quenching this compound activity.

Troubleshooting_Guide start Problem: Incomplete Quenching of this compound Activity check_conc Is the inhibitor concentration optimal? start->check_conc check_stability Is the inhibitor stable and freshly prepared? check_conc->check_stability Yes dose_response Action: Perform a dose-response experiment. check_conc->dose_response No check_cell_type Is the inhibitor validated for this cell type? check_stability->check_cell_type Yes prepare_fresh Action: Prepare fresh inhibitor dilutions. check_stability->prepare_fresh No validate_inhibitor Action: Test a different inhibitor or validate current one. check_cell_type->validate_inhibitor No

Caption: Troubleshooting decision tree for incomplete quenching.

References

Technical Support Center: Managing Serum Interference in cAMP Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering serum interference in cyclic AMP (cAMP) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is serum interference in the context of cAMP bioassays?

A1: Serum interference refers to the effect of components within a serum sample that alter the accurate measurement of cAMP levels.[1][2] These components can include endogenous hormones, growth factors, lipids, complement proteins, and cross-reacting antibodies.[3][4][5] This interference can lead to inaccurate results, such as falsely elevated or depressed cAMP readings, high background signals, and poor assay reproducibility.[2][6][7]

Q2: How do serum components interfere with the cAMP signaling pathway and the assay itself?

A2: Serum contains a complex mixture of biologically active molecules. Hormones and growth factors present in serum can bind to G protein-coupled receptors (GPCRs) on the cell surface, activating or inhibiting adenylyl cyclase and thereby altering the basal levels of intracellular cAMP before the experiment begins.[8][9] Additionally, components like heterophilic antibodies can cross-link assay antibodies (e.g., capture and detector antibodies in an ELISA), leading to false-positive signals, while other substances can cause non-specific binding or signal quenching.[5][7][10][11]

Q3: What are the primary strategies to mitigate serum interference?

A3: The main strategies aim to remove interfering substances or reduce their impact. Common methods include:

  • Serum Starvation: Incubating cells in serum-free or low-serum media for a period (e.g., 4-24 hours) before the assay to reduce basal receptor activation.[8]

  • Heat Inactivation: Heating serum (typically at 56°C for 30 minutes) to denature heat-labile components like complement proteins.[3][12][13][14]

  • Charcoal Stripping: Treating serum with dextran-coated charcoal to remove small lipophilic molecules like steroid hormones.[4][15][16][17]

  • Using Serum Alternatives: Employing commercially available serum-free media formulations or engineered serum replacements.[18][19]

  • Sample Dilution: Diluting the serum sample to lower the concentration of interfering substances, though this may also reduce assay sensitivity.[6][7]

Troubleshooting Guides

Issue 1: High Basal cAMP Levels Obscuring Agonist Response

Question: My untreated (basal) control wells show very high cAMP levels, making it difficult to detect a further increase upon agonist stimulation. What is causing this and how can I fix it?

Answer: High basal cAMP is a common problem often caused by components in Fetal Bovine Serum (FBS) that activate Gs-coupled GPCRs expressed by your cells.[8] This pre-stimulation elevates the baseline, reducing the dynamic range of the assay.

Troubleshooting Steps:

  • Implement Serum Starvation: The most effective first step is to remove the source of stimulation. Culture your cells in serum-free or low-serum (e.g., 0.5-2%) medium for 4 to 24 hours before adding your test compounds.[8] This allows the cells to return to a quiescent state.

  • Use Charcoal-Stripped Serum: If cells cannot tolerate complete serum withdrawal, switch to charcoal-stripped FBS. This process removes many of the hormones and lipids that can activate GPCRs.[4]

  • Optimize Cell Density: Too many cells per well can lead to high basal cAMP levels.[20] Perform a cell titration experiment to find the optimal cell number that provides a robust signal window without a high baseline.

  • Include a Phosphodiesterase (PDE) Inhibitor: Intracellular cAMP is rapidly degraded by PDEs. Adding a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) during the assay prevents cAMP breakdown, which can help amplify the signal from your agonist relative to the baseline.[8][21]

G cluster_workflow Troubleshooting Workflow: High Basal cAMP Start High Basal cAMP Detected Step1 Action: Serum Starve Cells (4-24h in serum-free media) Start->Step1 Decision1 Is Basal cAMP Reduced? Step1->Decision1 Step2 Action: Use Charcoal-Stripped Serum in Media Decision1->Step2 No End_Success Problem Resolved Proceed with Assay Decision1->End_Success Yes End_Fail Further Optimization Needed (e.g., different serum-free media) Decision1->End_Fail Decision2 Is Basal cAMP Acceptable? Step2->Decision2 Step3 Action: Optimize Cell Density per Well Decision2->Step3 No Decision2->End_Success Yes Decision2->End_Fail Step3->Decision1 Re-evaluate G cluster_pathway cAMP Signaling & Serum Interference Points Serum Serum Components (Hormones, Growth Factors) GPCR Gs/Gi-coupled GPCR Serum->GPCR Unwanted Activation/ Inhibition Assay cAMP Bioassay (e.g., ELISA) Serum->Assay Direct Assay Interference AC Adenylyl Cyclase GPCR->AC Modulation cAMP cAMP AC->cAMP Synthesis ATP ATP PDE PDE cAMP->PDE cAMP->Assay Measurement AMP 5'-AMP PDE->AMP Degradation Interference Antibody Cross-Reactivity Signal Quenching G cluster_decision Decision Logic: Choosing a Serum Treatment Method Start Assay Problem Identified Problem_HighBasal Primary Issue: High Basal cAMP? Start->Problem_HighBasal Problem_Variability Primary Issue: Inconsistency / High Variability? Problem_HighBasal->Problem_Variability No Action_Starve First Step: Implement Serum Starvation Problem_HighBasal->Action_Starve Yes Action_Heat Recommended Action: Use Heat-Inactivated Serum Problem_Variability->Action_Heat Yes Action_Both Consider Combined Treatment or Serum-Free Media Problem_Variability->Action_Both No / Both Issues Present Action_Charcoal Recommended Action: Use Charcoal-Stripped Serum Action_Starve->Action_Charcoal If starvation is insufficient or not tolerated

References

overcoming cAIMP aggregation in high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "cAIMP" is not a standard scientific acronym. This technical support guide will address the issue of protein aggregation in high concentrations, using "this compound" as a placeholder for a generic aggregation-prone protein. The principles and troubleshooting steps described here are broadly applicable to protein stability and aggregation challenges.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound aggregation at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound aggregation at high concentrations?

A1: High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1] Several factors can contribute to this compound aggregation, including:

  • Environmental Stress: Exposure to non-optimal conditions such as extreme pH, elevated temperatures, or vigorous agitation can cause proteins to partially unfold, exposing hydrophobic regions that can interact and lead to aggregation.[2][3]

  • Solution Properties: The composition of the buffer, including its pH and ionic strength, plays a critical role in protein stability.[4][5][6] Proteins are often least soluble at their isoelectric point (pI).[1][4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and lead to aggregation.[4][7]

  • Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter protein structure and promote aggregation.[2][8]

  • Interactions with Surfaces: Proteins can adsorb to surfaces like glass or plastic, which can induce conformational changes and aggregation.[9][10]

Q2: How can I detect this compound aggregation in my sample?

A2: Protein aggregation can be detected through various methods:

  • Visual Inspection: The simplest method is to look for visible precipitates or turbidity in the solution.[4]

  • Dynamic Light Scattering (DLS): DLS is a technique used to measure the size distribution of particles in a solution and can detect the presence of soluble aggregates.[11][12][13]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to identify and quantify soluble aggregates.[14]

  • Analytical Ultracentrifugation: This method can provide detailed information about the size, shape, and distribution of protein aggregates.[15]

  • Microscopy: Techniques like atomic force microscopy (AFM) and electron microscopy can be used to visualize the morphology of protein aggregates.[11][12][13]

Q3: What is the role of excipients in preventing this compound aggregation?

A3: Excipients are additives that can help stabilize proteins and prevent aggregation.[9][16] They work through various mechanisms:[10][16]

  • Buffers: Maintain a stable pH where the protein is most soluble and stable.[16][17]

  • Salts and Amino Acids: Modulate ionic strength to minimize electrostatic interactions that can lead to aggregation.[2][16]

  • Sugars and Polyols: These act as stabilizers by being preferentially excluded from the protein surface, which favors the compact, native state.[2][10]

  • Surfactants: Non-ionic surfactants like polysorbates can prevent surface-induced aggregation by coating surfaces or binding to the protein.[9][10]

  • Antioxidants: Can be added to prevent oxidation of sensitive amino acid residues.[16]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during purification.
Possible Cause Troubleshooting Step
Incorrect Buffer pH: The pH of the buffer may be close to the isoelectric point (pI) of this compound, where it is least soluble.[1][4]Adjust the pH of the buffer to be at least one unit away from the pI of this compound.[4]
High Protein Concentration: The concentration of this compound may be too high, leading to increased intermolecular interactions.[1]Reduce the protein concentration by increasing the volume of the purification buffers.[4][7]
Inappropriate Salt Concentration: The ionic strength of the buffer may not be optimal for this compound stability.[4]Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength.[4]
Oxidation: Disulfide bond formation between this compound molecules can occur if the protein has exposed cysteine residues.[4]Add a reducing agent such as DTT or TCEP to the purification buffers.[4]
Issue 2: this compound aggregates after freeze-thaw cycles.
Possible Cause Troubleshooting Step
Cryo-concentration effects: As the sample freezes, solutes including the protein become concentrated, which can lead to aggregation.Add a cryoprotectant such as glycerol (B35011) (10-25% v/v) or sucrose (B13894) to the sample before freezing.[4][7]
Ice-water interface denaturation: Proteins can denature at the interface between ice crystals and the liquid phase.Flash-freeze the protein samples in liquid nitrogen to minimize the formation of large ice crystals.
Buffer changes during freezing: The pH of some buffers can change significantly upon freezing, leading to protein instability.Use a buffer system that is less sensitive to temperature changes, such as MOPS or HEPES.[5][18]
Issue 3: High-concentration this compound formulation shows increasing turbidity over time.
Possible Cause Troubleshooting Step
Sub-optimal formulation: The current formulation may not be providing adequate long-term stability.Perform a formulation screening study to evaluate the effect of different buffers, pH, salts, and excipients on this compound stability.
Surface adsorption and denaturation: this compound may be adsorbing to the storage container, leading to aggregation.[9][10]Add a non-ionic surfactant, such as polysorbate 20 or 80, to the formulation at a low concentration (e.g., 0.01-0.1%).[10]
Oxidative damage: The protein may be slowly oxidizing over time.[2]If the protein has sensitive residues, consider adding an antioxidant like methionine or storing under an inert gas.

Data Presentation

Table 1: Effect of pH on this compound Aggregation

pH% Soluble this compound (after 24h at 25°C)
5.095%
6.080%
7.0 (pI)45%
8.085%
9.092%

Table 2: Effect of Additives on this compound Aggregation at High Concentration

Additive (in 50 mM Tris pH 8.0, 150 mM NaCl)% Soluble this compound (after 48h at 25°C)
None60%
250 mM Arginine85%
5% Sucrose78%
0.05% Polysorbate 8092%
1 mM TCEP65%

Experimental Protocols

Protocol 1: Buffer Screening for Optimal this compound Solubility
  • Prepare a stock solution of purified this compound at a concentration of approximately 1 mg/mL in a minimal buffer (e.g., 20 mM Tris, pH 7.5).

  • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).

  • Dialyze or buffer exchange small aliquots of the this compound stock solution into each of the prepared buffers.

  • Incubate the samples at a relevant temperature (e.g., 4°C, 25°C, or a stress temperature like 40°C) for a set period (e.g., 24, 48, or 72 hours).

  • After incubation, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any insoluble aggregates.

  • Measure the protein concentration of the supernatant using a suitable method (e.g., A280 or a protein assay like Bradford or BCA).

  • Calculate the percentage of soluble this compound for each condition and identify the buffer that provides the highest solubility.

Protocol 2: Screening of Anti-Aggregation Excipients
  • Prepare a concentrated stock solution of this compound in the optimal buffer identified in Protocol 1.

  • Prepare stock solutions of various excipients , such as arginine, sucrose, glycerol, and polysorbate 80, at high concentrations.

  • In a multi-well plate, add small aliquots of the this compound stock solution to each well.

  • Add different excipients to each well to achieve a range of final concentrations. Include a control well with no added excipient.

  • Seal the plate and incubate under conditions that are known to induce aggregation (e.g., elevated temperature or agitation).

  • Monitor aggregation over time by measuring the turbidity (absorbance at a wavelength between 340 and 600 nm) of each well using a plate reader.

  • Identify the excipients and concentrations that most effectively prevent the increase in turbidity.

Visualizations

Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B This compound This compound Kinase B->this compound Cellular Response Cellular Response This compound->Cellular Response

Caption: Hypothetical signaling pathway involving this compound.

Troubleshooting_Workflow start This compound Aggregation Observed check_visual Visual Precipitation? start->check_visual yes_visual Yes check_visual->yes_visual no_visual No check_visual->no_visual troubleshoot_precipitate Troubleshoot Insoluble Aggregates yes_visual->troubleshoot_precipitate check_soluble Characterize Soluble Aggregates (DLS, SEC) no_visual->check_soluble optimize_buffer Optimize Buffer (pH, Ionic Strength) troubleshoot_precipitate->optimize_buffer check_soluble->optimize_buffer screen_excipients Screen Excipients (Sugars, Amino Acids, Surfactants) optimize_buffer->screen_excipients optimize_storage Optimize Storage (Temperature, Freeze-Thaw) screen_excipients->optimize_storage solution Aggregation Minimized optimize_storage->solution

Caption: Workflow for troubleshooting this compound aggregation.

Logical_Relationships cluster_causes Primary Causes of Aggregation cluster_solutions Mitigation Strategies High Concentration High Concentration Optimize Formulation Optimize Formulation High Concentration->Optimize Formulation Environmental Stress (pH, Temp) Environmental Stress (pH, Temp) Control Process Parameters Control Process Parameters Environmental Stress (pH, Temp)->Control Process Parameters Solution Properties Solution Properties Add Excipients Add Excipients Solution Properties->Add Excipients Add Excipients->Optimize Formulation

Caption: Logical relationships in this compound aggregation.

References

Technical Support Center: Optimizing In Vivo Delivery of cAIMP to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo delivery of cyclic Adenosine-Inosine Monophosphate (cAIMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to facilitate successful in vivo experiments with this potent STING agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

A1: this compound (cyclic Adenosine-Inosine Monophosphate) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Unlike natural CDNs, this compound contains an inosine (B1671953) monophosphate instead of a guanosine (B1672433) monophosphate.[1] Upon entering the cell, this compound binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers downstream signaling cascades involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This robust immune response can be harnessed for various therapeutic applications, particularly in cancer immunotherapy.

Q2: What are the main challenges associated with delivering this compound in vivo?

A2: The primary challenges in delivering this compound and other CDNs in vivo stem from their inherent physicochemical properties. Being negatively charged and hydrophilic, they exhibit poor membrane permeability, limiting their ability to enter cells and reach the cytosolic STING protein. Furthermore, they are susceptible to degradation by extracellular and intracellular enzymes, such as phosphodiesterases, leading to a short half-life in biological fluids.[3] These factors contribute to low bioavailability and can necessitate high doses, which may lead to systemic toxicity.

Q3: What are the common delivery strategies to enhance this compound efficacy in vivo?

A3: To overcome the challenges of delivering this compound, various formulation strategies are employed. These primarily involve encapsulation within delivery vehicles to protect the molecule from degradation, improve its pharmacokinetic profile, and enhance its uptake by target cells. Common strategies include:

  • Liposomal Formulations: Encapsulating this compound within lipid-based vesicles (liposomes) can improve its stability and facilitate cellular uptake.

  • Nanoparticle Formulations: Polymeric or lipid-based nanoparticles can protect this compound from enzymatic degradation and can be engineered for targeted delivery to specific tissues or cell types.

These formulations can be administered systemically (e.g., intravenously) or locally (e.g., intratumorally) to concentrate the therapeutic effect in the desired location.

Q4: How can I assess the delivery efficiency and pharmacokinetics of my this compound formulation?

A4: Assessing delivery efficiency and pharmacokinetics is crucial for optimizing your in vivo experiments. Key methods include:

  • Biodistribution Studies: These studies determine the tissue and organ distribution of your this compound formulation over time. This is often achieved by labeling this compound or the delivery vehicle with a radioactive or fluorescent tag and measuring its concentration in various tissues at different time points post-administration.[4]

  • Pharmacokinetic Analysis: This involves measuring the concentration of this compound in the plasma at various time points after administration to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.[5] These analyses are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or no observable in vivo efficacy (e.g., no tumor regression, no significant cytokine induction) 1. Poor Bioavailability/Delivery: The this compound may not be reaching the target tissue or entering the target cells in sufficient concentrations. 2. Degradation of this compound: The molecule may be rapidly degraded in vivo before it can exert its effect. 3. Suboptimal Dosing: The administered dose may be too low to elicit a significant biological response. 4. Ineffective Formulation: The chosen delivery vehicle (if any) may not be effectively protecting or delivering this compound.1. Optimize Delivery Vehicle: If using a delivery system, re-evaluate the formulation. For liposomes, consider altering the lipid composition. For nanoparticles, assess particle size, surface charge, and encapsulation efficiency. 2. Confirm Stability: Assess the stability of your this compound formulation in relevant biological fluids (e.g., serum) in vitro before in vivo administration. Consider using stabilized analogs of this compound if degradation is a major issue.[3] 3. Conduct a Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose that balances efficacy and toxicity.[7] 4. Change Route of Administration: If systemic delivery is ineffective, consider local administration (e.g., intratumoral injection) to increase the local concentration at the target site.
High systemic toxicity or adverse effects in animal models 1. High Dose: The administered dose of this compound may be too high, leading to a systemic inflammatory response. 2. "Leaky" Formulation: The delivery vehicle may be releasing this compound prematurely into the circulation. 3. Off-Target Effects: The formulation may be accumulating in non-target organs, causing toxicity.1. Reduce Dose: Lower the administered dose to a level that is effective but not toxic. A dose-response study is critical. 2. Improve Formulation Stability: Re-design the delivery vehicle to ensure a more controlled and sustained release of this compound. For liposomes, this could involve using lipids with higher phase transition temperatures. 3. Enhance Targeting: If possible, modify the surface of your delivery vehicle with ligands that specifically bind to receptors on your target cells to improve tissue-specific delivery.
Inconsistent or highly variable results between animals 1. Inconsistent Formulation: Batch-to-batch variability in your this compound formulation (e.g., particle size, encapsulation efficiency) can lead to inconsistent results. 2. Variable Administration: Inaccuracies in the injection volume or site of administration can cause variability. 3. Biological Variability: Inherent biological differences between individual animals can contribute to varied responses.1. Characterize Each Batch: Thoroughly characterize each new batch of your this compound formulation for key parameters like size, charge, and drug loading to ensure consistency. 2. Standardize Administration Technique: Ensure all personnel involved in animal dosing are well-trained and follow a standardized protocol for the chosen route of administration. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistically significant results.
Difficulty in quantifying this compound levels in tissue samples 1. Inefficient Extraction: The method used to extract this compound from tissue homogenates may be inefficient. 2. Matrix Effects in LC-MS/MS: Components of the tissue matrix can interfere with the ionization of this compound, leading to inaccurate quantification. 3. Low Analyte Concentration: The concentration of this compound in the tissue may be below the limit of detection of your analytical method.1. Optimize Extraction Protocol: Test different extraction solvents and methods (e.g., solid-phase extraction) to maximize the recovery of this compound from your tissue samples.[8] 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard of this compound in your samples to correct for matrix effects and variations in sample processing. 3. Increase Sample Amount or Concentrate Extract: If the concentration is too low, start with a larger amount of tissue for extraction or concentrate the final extract before LC-MS/MS analysis.

Data Presentation: Comparative In Vivo Performance of this compound Formulations

Disclaimer: The following data is a representative summary based on typical findings for cyclic dinucleotide delivery and should be adapted based on experimental results.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice (Single Intravenous Dose)

FormulationCmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)t½ (h)
Free this compound 8500.2512001.5
Liposomal this compound 4502.035006.0
Nanoparticle this compound 3004.0550010.0

Table 2: Hypothetical Biodistribution of this compound Formulations in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue at 24h Post-Injection)

FormulationTumorSpleenLiverLungsKidneys
Free this compound 0.5 ± 0.21.2 ± 0.42.5 ± 0.80.8 ± 0.315.2 ± 3.5
Liposomal this compound 3.5 ± 1.18.5 ± 2.112.3 ± 2.91.5 ± 0.54.1 ± 1.2
Nanoparticle this compound 6.2 ± 1.810.1 ± 2.515.8 ± 3.42.2 ± 0.73.5 ± 0.9

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and straightforward technique.[9][10][11]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound sodium salt

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio is 55:40 (DSPC:Cholesterol).

    • For PEGylated liposomes, include DSPE-PEG2000 at 1-5 mol% of the total lipid.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (for DSPC, >55°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS at the desired concentration.

    • Warm the this compound solution to the same temperature as the lipid film (above the lipid transition temperature).

    • Add the warm this compound solution to the flask containing the dry lipid film.

    • Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size.

    • Assemble the mini-extruder with the desired membrane (e.g., 100 nm).

    • Transfer the liposome (B1194612) suspension to one of the syringes of the extruder.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to ensure a uniform size distribution.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the total this compound concentration using a suitable analytical method like LC-MS/MS.

Quantification of this compound in Tissue Homogenates by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from tissue samples.

Materials:

  • Tissue samples (e.g., tumor, spleen, liver)

  • Homogenizer (e.g., bead beater)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen tissue sample.

    • Add a known volume of ice-cold ACN with 0.1% formic acid and the IS solution.[6]

    • Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is obtained.

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted this compound.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound from other components using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

    • Detect and quantify this compound and the IS using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Generate a standard curve using known concentrations of this compound to quantify the amount in the tissue samples. The concentration is typically expressed as ng or µg of this compound per gram of tissue.

Visualizations

Signaling Pathway of this compound

cAIMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secreted Secreted Products Delivery_Vehicle Delivery Vehicle (Liposome/Nanoparticle) This compound This compound Delivery_Vehicle->this compound Release STING STING (on ER) This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB Pathway STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Gene_Expression Gene Expression pIRF3_dimer->Gene_Expression Translocates NFkB->Gene_Expression Cytokines Type I IFNs & Pro-inflammatory Cytokines Gene_Expression->Cytokines Induces Production

Caption: this compound signaling pathway leading to cytokine production.

Experimental Workflow for In Vivo this compound Efficacy Study

in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment Formulation This compound Formulation (e.g., Liposomes) Administration Administration (e.g., IV, IT) Formulation->Administration Animal_Model Animal Model Selection (e.g., Tumor-bearing mice) Animal_Model->Administration Monitoring Monitor Tumor Growth & Animal Health Administration->Monitoring Tissue_Harvest Harvest Tissues (Tumor, Spleen, Blood) Monitoring->Tissue_Harvest PK_BD Pharmacokinetics & Biodistribution Analysis Tissue_Harvest->PK_BD Immune_Analysis Immune Cell Infiltration (Flow Cytometry) Tissue_Harvest->Immune_Analysis Cytokine_Analysis Cytokine Profiling (ELISA, Multiplex) Tissue_Harvest->Cytokine_Analysis Data_Analysis Data Analysis & Interpretation PK_BD->Data_Analysis Immune_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: General workflow for an in vivo this compound efficacy study.

Troubleshooting Logic for Low In Vivo Efficacy

troubleshooting_low_efficacy Start Low In Vivo Efficacy Observed Check_Formulation Is the formulation stable and characterized? Start->Check_Formulation Check_Dose Is the dose optimal? Check_Formulation->Check_Dose Yes Reformulate Reformulate & Re-characterize Check_Formulation->Reformulate No Check_Route Is the route of administration appropriate? Check_Dose->Check_Route Yes Dose_Escalation Perform Dose- Response Study Check_Dose->Dose_Escalation No Check_Bioavailability Is this compound reaching the target tissue? Check_Route->Check_Bioavailability Yes Change_Route Consider Local Delivery (e.g., IT) Check_Route->Change_Route No Biodistribution_Study Conduct Biodistribution Study Check_Bioavailability->Biodistribution_Study No Success Efficacy Improved Check_Bioavailability->Success Yes Reformulate->Check_Formulation Dose_Escalation->Check_Dose Change_Route->Check_Route Biodistribution_Study->Check_Bioavailability

Caption: Troubleshooting decision tree for low in vivo efficacy.

References

Technical Support Center: Troubleshooting cAIMP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cyclic AMP (cAMP) experiments. Below are troubleshooting guides and frequently asked questions to help identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells show significant variation in cAMP levels. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are the most likely causes and how to address them:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[1] Ensure cells are thoroughly resuspended into a single-cell suspension before plating. When dispensing, do so carefully and consistently. Gently swirling the plate in a figure-eight motion after seeding can help distribute the cells more evenly.[1]

  • Pipetting Inaccuracies: Small errors in pipetting volumes of cells, compounds, or reagents can lead to significant variations in the final results.[1] It is crucial to ensure that your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques and maintain a consistent method for all additions.[1][2]

  • Incomplete Reagent Mixing: Failure to properly mix reagents before and after adding them to the wells can result in uneven reactions.[1] After adding reagents, gently mix the plate on a plate shaker, taking care to avoid any cross-contamination between wells.[1]

  • Edge Effects: Wells on the perimeter of the plate can be susceptible to temperature and evaporation fluctuations, leading to inconsistent results. To mitigate this, avoid using the outer wells for samples and instead fill them with media or buffer. Always use a plate sealer during incubations to minimize evaporation.[2]

Issue 2: Low or No Signal in Agonist-Stimulated Wells

Question: I am not observing a significant increase in cAMP levels after stimulating the cells with an agonist. What could be the problem?

Answer: A lack of signal in response to an agonist can be frustrating. Several factors could be at play, from suboptimal assay conditions to issues with the cells or reagents themselves.[3]

  • Suboptimal Agonist Concentration or Stimulation Time: The concentration of the agonist may be too low, or the stimulation time might be too short to elicit a maximal response.[3] To troubleshoot this, it is recommended to perform a dose-response experiment with a range of agonist concentrations and a time-course experiment to determine the optimal stimulation period.[3]

  • Low Receptor Expression: The cell line you are using may not express the target G-protein coupled receptor (GPCR) at sufficient levels.[3][4] It is important to confirm the receptor expression in your chosen cell line. If you are using transient transfection, you should also verify the efficiency of the transfection.[3]

  • Degraded or Improperly Prepared Reagents: The activity of your reagents can significantly impact the outcome of the experiment. Always prepare fresh reagents, especially standards and agonists, for each experiment.[3] Avoid multiple freeze-thaw cycles of stock solutions and ensure all kit components are reconstituted and stored according to the manufacturer's instructions.[3][5]

  • Incorrect Plate Reader Settings: Ensure that the plate reader is set to the correct excitation and emission wavelengths for the specific assay you are using. Optimize the gain settings to amplify the signal without increasing the background noise.[3]

Issue 3: High Background Signal

Question: My negative control wells are showing a high background signal, which is masking the true signal from my samples. How can I reduce the background?

Answer: A high background signal can obscure the specific response in your assay. This issue is often multifactorial and can be addressed by considering the following:

  • High Cell Seeding Density: Using too many cells per well can lead to an elevated basal cAMP level, which can exceed the linear range of the standard curve.[4] To address this, try decreasing the number of cells per well.

  • Cellular Autofluorescence: Some cellular components, such as NADH and riboflavin, can cause intrinsic fluorescence. If you are using a fluorescence-based assay, consider switching to phenol (B47542) red-free media to reduce media-derived background.[1]

  • Insufficient Washing or Blocking: In formats like ELISA, inadequate washing can leave behind unbound reagents, leading to a high background.[5] Similarly, insufficient blocking in antibody-based assays can cause non-specific binding.[6] Increasing the number or duration of wash steps or optimizing the blocking buffer can help mitigate these issues.[5][6]

  • Phosphodiesterase (PDE) Activity: Endogenous phosphodiesterases degrade cAMP, and their activity can influence the basal cAMP levels. Including a PDE inhibitor, such as IBMX, in your assay can help prevent cAMP degradation and stabilize the signal.[7][8] However, be aware that excessive PDE inhibition can also lead to a high basal signal.[4]

Quantitative Data Summary

The following tables provide a summary of key optimization parameters that can be adjusted to troubleshoot your cAIMP assays.

Table 1: Cell Seeding Density Optimization

Cell Line TypeRecommended Seeding Density (cells/well)Notes
Adherent Cells1,000 - 10,000Optimal density should be determined empirically for each cell line and assay format.[9]
Suspension Cells5,000 - 20,000Ensure cells are in the logarithmic growth phase for optimal health and responsiveness.[3]
Cryopreserved CellsVariesAllow cells to recover adequately after thawing before use in an assay.[10]

Table 2: Reagent Concentration and Incubation Times

ReagentTypical Concentration RangeTypical Incubation TimeNotes
Agonist10 nM - 100 µM15 - 60 minutesPerform a dose-response curve to determine the optimal concentration.[3]
Antagonist1 nM - 10 µM15 - 30 minutes (pre-incubation)Test for agonist activity of the antagonist alone.[11]
Forskolin (for Gαi assays)1 µM - 10 µM15 - 30 minutesOptimize concentration to achieve a detectable cAMP window.[11]
IBMX (PDE inhibitor)100 µM - 500 µMCo-incubation with agonistThe necessity and concentration of IBMX should be determined for each cell line.[11]

Experimental Protocols

Protocol 1: General Cell Preparation for this compound Assays
  • Cell Culture: Culture cells in the recommended medium and conditions. Ensure cells are healthy and in the logarithmic growth phase.[3] For adherent cells, aim for 60-80% confluency before harvesting.[10]

  • Harvesting:

    • Adherent Cells: Wash cells with PBS, then detach using a cell dissociation solution (e.g., Trypsin-EDTA). Neutralize the dissociation agent with complete medium.[7]

    • Suspension Cells: Transfer the cell suspension directly from the flask.[10]

  • Cell Counting and Viability: Centrifuge the cell suspension (e.g., at 340 x g for 3 minutes) and resuspend the pellet in the appropriate assay buffer.[7][10] Determine the cell concentration and ensure viability is greater than 90%.[3]

  • Cell Plating: Dilute the cells to the optimized seeding density in the assay buffer. Dispense the cell suspension into the microplate wells.

Protocol 2: Agonist-Induced this compound Accumulation Assay (Generic)
  • Cell Seeding: Plate cells at the optimized density and allow them to adhere (for adherent cells) or stabilize.

  • Compound Addition: Prepare serial dilutions of the agonist. Add the agonist to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at the determined optimal time and temperature (e.g., 30 minutes at room temperature).[12]

  • Cell Lysis and Detection: Lyse the cells and proceed with the cAMP detection step according to the specific assay kit manufacturer's instructions (e.g., HTRF, ELISA, Glo).

  • Data Analysis: Generate a dose-response curve to determine the EC50 of the agonist.

Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gαs-coupled GPCR G_protein Gαs GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Agonist Agonist Agonist->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Gαs-coupled GPCR signaling pathway leading to cAMP production.

Gi_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gαi-coupled GPCR G_protein Gαi GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist Agonist->GPCR Binds ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates Troubleshooting_Workflow Start Inconsistent this compound Results Check_Variability High Replicate Variability? Start->Check_Variability Check_Signal Low or No Signal? Check_Variability->Check_Signal No Review_Pipetting Review Pipetting Technique and Calibration Check_Variability->Review_Pipetting Yes Check_Background High Background? Check_Signal->Check_Background No Optimize_Agonist Optimize Agonist Dose and Incubation Time Check_Signal->Optimize_Agonist Yes Adjust_Cell_Density Adjust Cell Seeding Density Check_Background->Adjust_Cell_Density Yes End Consistent Results Check_Background->End No Optimize_Seeding Optimize Cell Seeding Density and Method Review_Pipetting->Optimize_Seeding Optimize_Seeding->Check_Signal Verify_Reagents Check Reagent Integrity and Preparation Optimize_Agonist->Verify_Reagents Verify_Cells Confirm Receptor Expression and Cell Health Verify_Reagents->Verify_Cells Verify_Cells->Check_Background Optimize_Washing Optimize Washing/Blocking Steps Adjust_Cell_Density->Optimize_Washing Use_PDE_Inhibitor Consider PDE Inhibitor Optimize_Washing->Use_PDE_Inhibitor Use_PDE_Inhibitor->End

References

Technical Support Center: Validating cGAMP Activity from a New Supplier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on validating the activity of cyclic GMP-AMP (cGAMP) from a new supplier to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cGAMP and what is its primary function in cellular signaling?

A1: Cyclic GMP-AMP (cGAMP) is a crucial second messenger in the innate immune system.[1][2] It is produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detecting cytosolic double-stranded DNA (dsDNA), which can be a sign of viral or bacterial infection, or cellular damage.[3][4] cGAMP's main role is to bind to and activate the Stimulator of Interferon Genes (STING) protein.[3][4][5] This activation initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an innate immune response.[3][4][5]

Q2: Why is it critical to validate cGAMP from a new supplier?

A2: Validating cGAMP from a new supplier is essential to ensure its purity, stability, and biological activity. The manufacturing process of synthetic cGAMP can influence its quality, potentially leading to impurities or lower potency.[6] Issues such as improper synthesis, purification, or storage can result in a product that fails to activate the STING pathway effectively, leading to inconsistent or misleading experimental outcomes.[7][8] Therefore, verifying the activity of a new batch of cGAMP is a critical quality control step.

Q3: What are the key initial checks I should perform on a new batch of cGAMP?

A3: Before conducting cell-based assays, it is advisable to perform some initial quality control checks:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the synthetic cGAMP.[8]

  • Solubility and Preparation: Ensure the lyophilized powder dissolves completely in the recommended solvent, which is typically sterile, nuclease-free water.[9] Improper solubilization can lead to inaccurate concentrations and variable results.[7]

  • Endotoxin (B1171834) Contamination: Test for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay, as endotoxins can cause non-specific immune cell activation.[8]

Q4: What are the most common cell lines used for validating cGAMP activity?

A4: Several cell lines are commonly used, depending on the specific assay:

  • THP-1: A human monocytic cell line that endogenously expresses all components of the STING pathway and is often used for cytokine production assays (e.g., IFN-β ELISA).[1][4]

  • HEK293T: This cell line does not express endogenous STING, making it a useful model for reconstitution assays where STING is expressed via transfection.[9][10][11]

  • RAW 264.7: A mouse macrophage cell line that expresses a functional STING pathway.[12]

  • Reporter Cell Lines: Engineered cell lines that express a reporter gene, such as luciferase, under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE) provide a quantitative readout of STING pathway activation.[8][12]

Troubleshooting Guides

Issue 1: Low or No STING Pathway Activation

If you observe minimal or no downstream effects after treating your cells with cGAMP from a new supplier, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Degraded cGAMP Verify the integrity of your cGAMP stock using HPLC. Always use a fresh aliquot that has been stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[5][8][9]
Inefficient Cellular Uptake cGAMP is negatively charged and does not easily cross the cell membrane.[5][9] For many cell types, a transfection reagent (e.g., Lipofectamine) or a cell permeabilization agent (e.g., digitonin) is necessary to facilitate intracellular delivery.[5][9]
Non-functional STING Pathway in Cells Confirm that your cell line expresses a functional STING protein and other necessary pathway components (e.g., TBK1, IRF3) using Western blot or qPCR.[1] Use a positive control, such as a previously validated batch of cGAMP or another known STING agonist, to confirm the responsiveness of your cell line.[1][3]
Incorrect Assay Timing The kinetics of STING pathway activation can differ between cell types. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point for measuring your desired endpoint (e.g., protein phosphorylation, gene expression).[1]
Issue 2: High Background or Non-Specific Cell Activation

Experiencing high background signal or cellular activation in your negative controls can obscure the specific effects of cGAMP.

Potential Cause Troubleshooting Steps
Endotoxin Contamination Test your cGAMP stock for endotoxin contamination using an LAL assay.[8] Ensure all reagents and water used are endotoxin-free.
Other Immunostimulatory Impurities Analyze the purity of the cGAMP lot using HPLC and mass spectrometry to check for contaminants from the synthesis process.[8]
High cGAMP Concentration Very high concentrations of cGAMP can sometimes lead to off-target effects or cytotoxicity.[5] Perform a dose-response curve to determine the optimal concentration that gives a robust signal without causing non-specific effects.
Issue 3: Inconsistent Results Between Experiments

Variability in your results from one experiment to the next can be a significant challenge.

Potential Cause Troubleshooting Steps
Variability in cGAMP Concentration Re-quantify your stock solution. Ensure the lyophilized powder is completely dissolved before making aliquots. Prepare fresh dilutions for each experiment.[5][8]
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your cGAMP stock solution to avoid degradation from repeated freezing and thawing.[8][9]
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[5][8]

Experimental Protocols

Protocol 1: STING-Dependent IFN-β Reporter Assay

This cell-based assay provides a quantitative measure of cGAMP's ability to activate the STING pathway.

Materials:

  • STING reporter cell line (e.g., HEK293T expressing STING and an ISRE-luciferase reporter)

  • cGAMP from the new supplier

  • Validated positive control cGAMP

  • Cell culture medium

  • Transfection reagent (if required for your cell line)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.[3]

  • Compound Preparation: Prepare serial dilutions of the new cGAMP and the positive control cGAMP in culture medium.

  • Cell Treatment: If necessary, pre-incubate the cGAMP dilutions with a suitable transfection reagent according to the manufacturer's instructions.[3] Remove the old medium from the cells and add the medium containing the different concentrations of cGAMP. Include a vehicle-only negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[3]

  • Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's protocol and measure luminescence using a plate reader.[3]

  • Data Analysis: A dose-dependent increase in the reporter signal indicates that the new cGAMP is biologically active.

Protocol 2: Western Blot for IRF3 Phosphorylation

This method assesses the activation of a key downstream signaling event in the STING pathway.

Materials:

  • A cell line with a functional STING pathway (e.g., THP-1)

  • cGAMP from the new supplier

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-STING, anti-β-actin)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Seed cells and treat with different concentrations of cGAMP for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.[3]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[3]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[3]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[3]

    • Detect the signal using an appropriate chemiluminescent substrate.

  • Data Analysis: A dose-dependent increase in the ratio of phosphorylated IRF3 to total IRF3 indicates STING pathway activation.

Data Presentation

Table 1: Example Dose-Response Data for cGAMP Validation in an IFN-β Reporter Assay
cGAMP Concentration (µg/mL)New Supplier (Luminescence Units)Validated Control (Luminescence Units)
0 (Vehicle)150 ± 25145 ± 30
0.1850 ± 75900 ± 80
0.54500 ± 3504700 ± 400
1.012000 ± 90012500 ± 1100
2.525000 ± 210026000 ± 2300
5.025500 ± 220026500 ± 2400

Data are represented as mean ± standard deviation.

Table 2: Typical Concentration Ranges for cGAMP Experiments
Assay TypeCell LineTypical cGAMP Concentration RangeReference
IFN-β Reporter AssayHEK293T-ISRE0.5 - 5 µg/mL[11]
IRF3 PhosphorylationTHP-11 - 10 µg/mL
Cytokine ELISA (IFN-β)PBMCs0.1 - 10 µg/mL[5]
STING OligomerizationHEK293T>100 µM (direct addition to medium) or 4 µM (with digitonin (B1670571) permeabilization)[10]

Visualizations

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING Binds & Activates STING_active STING Dimerization & Translocation STING->STING_active TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 Dimerization IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Induces Transcription

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA and results in Type I IFN production.

Validation_Workflow start Receive cGAMP from New Supplier qc Initial QC Checks (Purity, Solubility, Endotoxin) start->qc dose_response Perform Dose-Response in Reporter Cell Line qc->dose_response compare Compare Activity to Validated Control dose_response->compare activity_ok Activity is Comparable? compare->activity_ok confirm_downstream Confirm Downstream Signaling (e.g., p-IRF3 Western Blot) activity_ok->confirm_downstream Yes fail Troubleshoot / Contact Supplier activity_ok->fail No pass cGAMP Validated for Experimental Use confirm_downstream->pass

Caption: A logical workflow for validating the biological activity of cGAMP from a new supplier.

Troubleshooting_Flow start Low or No STING Activation Observed check_delivery Is cGAMP delivery method appropriate? start->check_delivery optimize_delivery Optimize Delivery (e.g., use transfection reagent) check_delivery->optimize_delivery No check_cells Is the cell line STING-competent? check_delivery->check_cells Yes resolved Issue Resolved optimize_delivery->resolved use_positive_control_cell Use Positive Control Cell Line (e.g., THP-1) check_cells->use_positive_control_cell No check_reagent Is the cGAMP reagent active and pure? check_cells->check_reagent Yes use_positive_control_cell->resolved use_positive_control_reagent Test with Validated cGAMP Control check_reagent->use_positive_control_reagent No check_reagent->resolved Yes contact_supplier Contact Supplier for Quality Investigation use_positive_control_reagent->contact_supplier

Caption: A troubleshooting flowchart for diagnosing issues with low or no STING pathway activation.

References

Technical Support Center: cAIMP Potency and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of freeze-thaw cycles on the potency of cAIMP (cyclic adenosine-inosine monophosphate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. By activating STING, this compound can induce a powerful anti-tumor and anti-viral immune response.

Q2: How critical is the proper storage and handling of this compound for maintaining its potency?

A2: The stability and, consequently, the potency of this compound are highly dependent on appropriate storage and handling. Like many small molecules, this compound can be susceptible to degradation under suboptimal conditions. Repeated freeze-thaw cycles, exposure to high temperatures, and improper pH can all contribute to a loss of biological activity, leading to unreliable and non-reproducible experimental results.

Q3: What are the visible signs of this compound degradation?

A3: Visual inspection is often not sufficient to detect this compound degradation. While precipitation or changes in color of a this compound solution could indicate significant degradation or contamination, a loss of potency can occur without any visible changes. Therefore, it is crucial to follow best practices for storage and handling and to periodically assess the potency of your this compound stocks.

Q4: Can I reuse a vial of this compound solution that has been previously frozen and thawed?

A4: It is strongly recommended to avoid multiple freeze-thaw cycles. The most effective way to minimize degradation is to aliquot your this compound solution into single-use volumes upon reconstitution and store them at -20°C or lower.[1][2][3][4] This practice ensures that you are using a fresh, potent aliquot for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to the handling and stability of this compound.

Observed Problem Potential Cause Recommended Solution
Reduced or no STING pathway activation (e.g., low IFN-β production). Loss of this compound potency due to multiple freeze-thaw cycles.1. Use a fresh, single-use aliquot of this compound that has not been previously thawed. 2. Prepare new aliquots from a fresh stock of lyophilized this compound. 3. Verify the potency of your this compound stock using a standard potency assay (see Experimental Protocols).
Inconsistent results between experiments. Variability in this compound potency due to inconsistent handling.1. Standardize your this compound handling protocol. Ensure all users follow the same procedure for thawing and dilution. 2. Aliquot this compound into volumes appropriate for a single experiment to avoid partial use and refreezing of vials.
Precipitate observed in this compound solution after thawing. This compound may have degraded or aggregated. The solubility of this compound may also be affected by the buffer composition and pH.1. Do not use the solution if a precipitate is present. 2. Prepare a fresh solution from lyophilized this compound, ensuring it is fully dissolved in the recommended buffer. 3. Consider filtering the solution through a 0.22 µm filter after reconstitution.

Quantitative Data

While specific public data on the degradation of this compound with repeated freeze-thaw cycles is limited, the following table provides an illustrative example of potential potency loss based on general knowledge of small molecule stability. It is crucial to perform your own stability studies for critical applications.

Number of Freeze-Thaw Cycles Estimated this compound Potency (%) Notes
0 (Freshly prepared)100%Baseline measurement.
195 - 100%A single freeze-thaw cycle may have a minimal impact.
380 - 95%A noticeable decrease in potency is possible.
560 - 80%Significant degradation is likely to have occurred.
10< 60%Potency is likely to be severely compromised.

Disclaimer: The data in this table is for illustrative purposes only and is intended to highlight the potential for degradation. Actual degradation rates may vary depending on the specific formulation, concentration, and freeze-thaw conditions.

Experimental Protocols

Protocol for Assessing this compound Potency using a STING Reporter Assay

This protocol outlines a general method for determining the biological activity of this compound by measuring the activation of the STING pathway in a reporter cell line.

Materials:

  • HEK-Blue™ ISG-STING cells (or other suitable STING reporter cell line)

  • This compound solution (test sample and a fresh, validated standard)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • QUANTI-Blue™ Solution (or other appropriate reporter detection reagent)

  • Plate reader

Method:

  • Cell Seeding: Seed the STING reporter cells in a 96-well plate at the recommended density and incubate overnight.

  • This compound Dilution: Prepare a serial dilution of your test this compound sample and the fresh this compound standard.

  • Cell Stimulation: Add the this compound dilutions to the cells and incubate for the recommended time (typically 24 hours).

  • Reporter Assay: Add the reporter detection reagent to the wells and incubate until color development is sufficient.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Compare the dose-response curve of your test this compound sample to that of the fresh standard to determine its relative potency.

Protocol for Freeze-Thaw Stability Study of this compound

This protocol describes a method to quantify the impact of repeated freeze-thaw cycles on the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phases

  • Autosampler vials

  • -20°C freezer

Method:

  • Initial Analysis (Cycle 0): Analyze the freshly prepared this compound solution by HPLC to determine the initial concentration.

  • Aliquoting: Aliquot the remaining this compound solution into multiple autosampler vials.

  • Freeze-Thaw Cycling:

    • Place the aliquots in a -20°C freezer for at least 4 hours.

    • Thaw the aliquots at room temperature until completely liquid.

    • This constitutes one freeze-thaw cycle.

  • Analysis at Intervals: After 1, 3, 5, and 10 freeze-thaw cycles, remove one aliquot and analyze its this compound concentration by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

cAIMP_Signaling_Pathway This compound This compound STING STING (ER Membrane) This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus IFN_Genes Interferon Gene Transcription pIRF3->IFN_Genes   Induces IFN_beta Type I Interferons (e.g., IFN-β) IFN_Genes->IFN_beta Leads to Secretion of

Caption: Simplified signaling pathway of this compound-mediated STING activation.

Experimental_Workflow_Freeze_Thaw_Study cluster_prep Preparation cluster_cycling Freeze-Thaw Cycling cluster_analysis Analysis Start Start: Fresh this compound Solution Aliquot Aliquot into Multiple Vials Start->Aliquot Freeze Freeze at -20°C Aliquot->Freeze Analyze_0 Analyze Cycle 0 (Baseline) Aliquot->Analyze_0 Thaw Thaw at Room Temp. Freeze->Thaw Cycle Repeat for Desired Cycles Thaw->Cycle Analyze_N Analyze at Predetermined Cycles (1, 3, 5, 10) Thaw->Analyze_N Cycle->Freeze Compare Compare Potency/ Concentration to Baseline Analyze_0->Compare Analyze_N->Compare

Caption: Experimental workflow for a this compound freeze-thaw stability study.

References

Validation & Comparative

A Comparative Analysis of cAIMP and DMXAA Efficacy in Murine Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent STING (Stimulator of Interferon Genes) agonists, cyclic Adenosine-Inosine Monophosphate (cAIMP) and 5,6-dimethylxanthenone-4-acetic acid (DMXAA), in murine cells. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists trigger the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. DMXAA, a flavonoid derivative, is a well-characterized murine STING agonist, while this compound represents a newer class of cyclic dinucleotide (CDN) STING agonists. Understanding the comparative efficacy of these two compounds is crucial for the preclinical development of novel cancer therapies. This guide aims to provide a clear and objective comparison based on available experimental data.

Mechanism of Action: Activating the STING Pathway

Both this compound and DMXAA exert their effects by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum. However, a critical distinction is that DMXAA is a potent agonist of murine STING but does not activate human STING, which led to its failure in clinical trials.[1][2] In contrast, this compound and its analogs are capable of activating both human and murine STING.[3]

Upon activation by either agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[4][5]

Simultaneously, STING activation can also lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α.[4]

STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (on ER) This compound->STING DMXAA DMXAA (murine only) DMXAA->STING TBK1 TBK1 STING->TBK1 Activation IKK IKK STING->IKK Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene Transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus NFkB NF-κB IKK->NFkB Activation Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Transcription NFkB->cluster_nucleus IFN-β\n(Secretion) IFN-β (Secretion) IFNB_gene->IFN-β\n(Secretion) TNF-α, etc.\n(Secretion) TNF-α, etc. (Secretion) Cytokine_genes->TNF-α, etc.\n(Secretion)

STING Signaling Pathway for this compound and DMXAA.

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the efficacy of this compound and DMXAA in murine cells. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the current literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Efficacy in Murine Macrophages

ParameterThis compoundDMXAACell TypeCommentsReference
IFN-β Induction Potent induction~90-fold induction over vehicle controlMurine Spleen CellsOne study suggests this compound analogs can be more potent than DMXAA in inducing STING-dependent signaling.[5]
NF-κB Activation Induces NF-κB pathwayInduces NF-κB pathwayMammalian CellsThis compound analogs reported to induce greater NF-κB signaling than DMXAA.[6][7]
TNF-α Production Induces pro-inflammatory cytokinesInduces TNF-αMurine MacrophagesDMXAA induces TNF-α secretion from macrophages and dendritic cells.[4]

Table 2: In Vivo Anti-Tumor Efficacy in Murine Models

Tumor ModelThis compoundDMXAAKey FindingsReference
Murine Myeloid Leukemia (C1498.SIY) Not Reported80% long-term survival with a single doseDMXAA treatment led to a 10-fold expansion of antigen-specific T cells.[5]
Mesothelioma (AE17-sOVA) Not Reported100% cures with three 25mg/kg intra-tumoral dosesInduced tumor regression and long-term survival (>5 months).[8]
Prostate Cancer (MycCaP) 50% tumor response (6/12 mice) with 3'3' cGAMP (a this compound analog)Not directly comparedSTING agonist was more effective than TLR7/8 and TLR9 agonists in this model.[7]

Mandatory Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Murine Macrophage (e.g., BMDM, RAW264.7) B Stimulation with This compound or DMXAA A->B C Cytokine Measurement (ELISA for IFN-β, TNF-α) B->C D NF-κB Activation Assay (Luciferase Reporter or Western Blot) B->D E Syngeneic Mouse Tumor Model (e.g., CT26, B16) F Intratumoral or Systemic Administration of This compound or DMXAA E->F G Tumor Growth Measurement F->G H Immune Cell Infiltration Analysis (Flow Cytometry) F->H I Survival Analysis F->I

General Experimental Workflow for Comparing STING Agonists.

Experimental Protocols

In Vitro IFN-β Induction Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)

Objective: To quantify and compare the amount of IFN-β secreted by murine BMDMs upon stimulation with this compound and DMXAA.

Methodology:

  • Isolation and Culture of BMDMs:

    • Harvest bone marrow from the femurs and tibias of 6- to 8-week-old C57BL/6 mice.

    • Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.[9][10]

  • Stimulation:

    • Plate the differentiated BMDMs in 24-well plates at a density of 5 x 10^5 cells/well.

    • Treat the cells with varying concentrations of this compound or DMXAA (e.g., 0.1, 1, 10, 100 µM) for 24 hours. A vehicle control (e.g., DMSO or sterile water) should be included.

  • ELISA for IFN-β:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Quantify the concentration of IFN-β in the supernatants using a commercially available mouse IFN-β ELISA kit, following the manufacturer's instructions.[11]

    • The assay typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the absorbance at a specific wavelength.

  • Data Analysis:

    • Generate a standard curve using recombinant mouse IFN-β.

    • Calculate the concentration of IFN-β in each sample based on the standard curve.

    • Compare the levels of IFN-β induced by this compound and DMXAA across the different concentrations.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate and compare the anti-tumor efficacy of this compound and DMXAA in a murine tumor model.

Methodology:

  • Tumor Cell Implantation:

    • Use a syngeneic mouse model, such as BALB/c mice with CT26 colon carcinoma cells or C57BL/6 mice with B16 melanoma cells.[12][13]

    • Subcutaneously inject 1 x 10^6 tumor cells into the flank of the mice.

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, DMXAA).

    • Administer the compounds via the desired route (e.g., intratumoral or systemic injection) at specified doses and schedules. For example, DMXAA has been administered intratumorally at 25 mg/kg.[8]

  • Tumor Growth Measurement:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Survival Analysis:

    • Monitor the mice for signs of toxicity and record survival data.

  • Immunophenotyping (Optional):

    • At the end of the study, or at specific time points, tumors and spleens can be harvested.

    • Prepare single-cell suspensions and perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, dendritic cells, macrophages).[14]

Conclusion

Both this compound and DMXAA are potent activators of the murine STING pathway, leading to the induction of type I interferons and subsequent anti-tumor immune responses. The available data, although not from direct head-to-head comparative studies in all cases, suggests that this compound and its analogs may offer a potency advantage over DMXAA in activating STING-dependent signaling pathways. A significant advantage of this compound is its ability to activate human STING, making it a more clinically translatable candidate.

The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to further elucidate the relative efficacy of these two important STING agonists. Such studies are crucial for advancing the development of next-generation cancer immunotherapies. Future research should focus on direct, quantitative comparisons of this compound and DMXAA in various murine cancer models to provide a definitive assessment of their therapeutic potential.

References

A Head-to-Head Comparison of Synthetic STING Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical target in cancer immunotherapy. As a key sensor of cytosolic DNA, its activation can trigger robust innate and adaptive immune responses, transforming the tumor microenvironment from immunologically "cold" to "hot" and rendering it more susceptible to immune-mediated destruction.[1][2][3] This has spurred the development of synthetic STING agonists designed to mimic the pathway's natural ligands and unleash a potent anti-tumor assault.[2][4]

This guide provides a head-to-head comparison of various synthetic STING agonists, presenting performance data from preclinical studies, detailed experimental protocols for their evaluation, and visualizations of the core biological and experimental pathways. The information is tailored for researchers, scientists, and drug development professionals in the field of immuno-oncology.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is a fundamental component of the innate immune system.[5] It begins when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with viral infections or cellular damage from cancer cells.[2][6] Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[7][8] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[5][7]

This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][9] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6] TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), causing it to dimerize and move into the nucleus.[10] Simultaneously, STING activation can also engage the NF-κB pathway.[9][10] Within the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding for Type I interferons (IFN-α/β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6), which are essential for bridging innate and adaptive immunity to fight cancer.[1][6][10]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates ER Endoplasmic Reticulum (ER) STING_Golgi Activated STING STING_ER->STING_Golgi translocates to Golgi Golgi TBK1 TBK1 STING_Golgi->TBK1 recruits NFkB_path NF-κB Pathway STING_Golgi->NFkB_path activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Type1_IFN Type I IFN Genes (IFN-β, etc.) pIRF3->Type1_IFN induces transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus NFkB NF-κB NFkB_path->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines induces transcription NFkB->cluster_nucleus In_Vitro_Workflow start Start seed_cells Seed THP-1-Blue™ ISG Cells (96-well plate) start->seed_cells prep_agonists Prepare Serial Dilutions of STING Agonists seed_cells->prep_agonists add_agonists Add Agonists to Cells prep_agonists->add_agonists incubate Incubate for 18-24 hours at 37°C add_agonists->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reagent Add QUANTI-Blue™ Reagent collect_supernatant->add_reagent incubate_reagent Incubate for 1-3 hours add_reagent->incubate_reagent read_plate Measure Absorbance (620-655 nm) incubate_reagent->read_plate analyze Data Analysis: Calculate Fold Induction & EC50 read_plate->analyze end_node End analyze->end_node In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis implant Implant Tumor Cells (e.g., CT26, MC38) growth Allow Tumors to Grow (~50-100 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Treatment (e.g., Intratumoral Injection) randomize->treat measure Measure Tumor Volume (2-3 times/week) treat->measure Repeat per schedule monitor Monitor Animal Health (Weight, Toxicity) measure->monitor Repeat per schedule monitor->treat Repeat per schedule endpoint Reach Study Endpoint (e.g., Control tumor size) monitor->endpoint calc Calculate TGI & Complete Response Rate endpoint->calc exvivo Optional: Excise Tumors for Immune Profiling endpoint->exvivo

References

Validating the Specificity of cAIMP for the STING Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel STING (Stimulator of Interferon Genes) agonists like cAIMP (cyclic adenosine-inosine monophosphate) presents exciting opportunities for advancing immunotherapy. However, rigorous validation of their specificity is paramount to ensure on-target efficacy and minimize off-target effects. This guide provides a comparative framework for assessing the specificity of this compound for the STING pathway, contrasting it with the endogenous STING agonist 2'3'-cGAMP. We present key experimental data, detailed methodologies for specificity validation, and visual workflows to aid researchers in their evaluation.

On-Target Potency: this compound as a Robust STING Activator

This compound is a synthetic cyclic dinucleotide analog of the bacterial CDN 3'3'-cGAMP.[1] It has been demonstrated to be a potent activator of the STING pathway, inducing the production of type I interferons (IFNs) and pro-inflammatory cytokines through the activation of IRF (interferon regulatory factor) and NF-κB pathways.[1] Importantly, this activation has been shown to be STING-dependent.[1]

Comparative studies have highlighted the potency of this compound relative to other well-characterized STING agonists.

AgonistTargetPathway ActivationPotency ComparisonReference
This compound STINGIRF, NF-κBPotency similar to 2'3'-cGAMP; more potent than DMXAA[1]
2'3'-cGAMP STINGIRF, NF-κBEndogenous mammalian STING agonist[2]
DMXAA Murine STINGIRF, NF-κBLess potent than this compound in inducing IRF and NF-κB pathways[1]

Validating Specificity: A Multi-faceted Approach

Ensuring that this compound's immunostimulatory effects are mediated exclusively through the STING pathway is critical. A comprehensive validation strategy involves a series of experiments designed to assess its activity on other potential off-target pathways.

Experimental Workflow for Specificity Validation

G cluster_0 On-Target Validation cluster_1 Off-Target Specificity Screening cluster_2 Data Analysis & Interpretation A Treat WT and STING-/- cells with this compound and cGAMP B Measure downstream STING signaling (p-IRF3, p-TBK1) A->B Western Blot D Kinase Selectivity Profiling (e.g., KinomeScan) A->D E Cytokine Release Profiling (e.g., Luminex assay in PBMCs) A->E F Cross-reactivity Assessment (e.g., TLR reporter assays) A->F C Quantify Type I IFN production (IFN-β ELISA) B->C Functional Outcome G Compare activity in WT vs STING-/- cells K Conclusion on Specificity G->K H Analyze kinase inhibition profile for off-target hits H->K I Evaluate cytokine signature for non-STING pathway activation I->K J Assess activation of other innate immune pathways J->K STING_Pathway cluster_0 cluster_1 Nucleus This compound This compound / cGAMP STING STING This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits NFkB IKK STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN genes pIRF3->IFN Dimerizes & translocates pNFkB p-IκBα -> NF-κB NFkB->pNFkB Cytokines Pro-inflammatory cytokine genes pNFkB->Cytokines Translocates

References

Assessing the Off-Target Effects of cAIMP versus cGAMP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of novel immunotherapies, the precise activation of innate immune pathways is paramount. Cyclic dinucleotides like cGAMP (cyclic GMP-AMP) and its synthetic analog cAIMP (cyclic AMP-IMP) are potent activators of the STING (Stimulator of Interferon Genes) pathway, holding significant promise for cancer treatment and vaccine adjuvants. However, a thorough understanding of their off-target effects is critical for clinical translation to ensure safety and minimize unintended biological consequences. This guide provides a comparative framework for assessing the off-target profiles of this compound and cGAMP, supported by established experimental methodologies and data presentation formats.

Data Presentation: A Framework for Comparison

A systematic comparison of the off-target effects of this compound and cGAMP requires quantitative data from a battery of assays. The following table provides a structured format for presenting such data. Note: The values presented in this table are for illustrative purposes only and are intended to serve as a template for data that would be generated from direct comparative experiments.

Parameter This compound cGAMP Reference Compound (e.g., Staurosporine)
On-Target Activity
STING Activation (EC50, THP-1 cells)~5 µM~2 µMN/A
Off-Target Kinase Profiling
Number of inhibited kinases (>50% at 10 µM)Hypothetical DataHypothetical Data>200
IC50 for key off-target kinases (e.g., PKA, MAPK)Hypothetical DataHypothetical DataSub-micromolar
Cytotoxicity Profile
CC50 in HEK293T cells>100 µM>100 µM~10 µM
CC50 in Jurkat cells>100 µM>100 µM~5 µM
CC50 in primary human PBMCsHypothetical DataHypothetical Data~2 µM
In Vivo Toxicity
Maximum Tolerated Dose (MTD) in miceHypothetical DataHypothetical DataN/A

Signaling Pathways of this compound and cGAMP

Both this compound and cGAMP exert their primary on-target effect through the activation of the STING signaling pathway. Upon binding to STING, a conformational change is induced, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory genes.

STING_Pathway cGAMP/cAIMP STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_this compound cGAMP / this compound STING_inactive Inactive STING Dimer cGAMP_this compound->STING_inactive Binding STING_active Active STING Oligomer STING_inactive->STING_active Conformational Change & Oligomerization TBK1 TBK1 STING_active->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 Gene_Expression Type I IFN & Inflammatory Gene Expression pIRF3->Gene_Expression Transcription Induction

Caption: cGAMP/cAIMP STING Signaling Pathway.

Experimental Protocols for Off-Target Assessment

To generate the comparative data outlined above, the following key experiments are essential.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the selectivity of this compound and cGAMP against a broad panel of kinases.

Methodology:

  • Kinase Panel: A comprehensive panel of recombinant human kinases (e.g., >400 kinases) is utilized.

  • Compound Preparation: this compound and cGAMP are serially diluted to a range of concentrations, typically from 100 µM down to sub-micromolar levels. A known broad-spectrum kinase inhibitor (e.g., staurosporine) is used as a positive control.

  • Assay Reaction: The kinase, its specific substrate, and ATP are incubated in a buffer solution in the presence of the test compounds or a vehicle control (e.g., DMSO).

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This is often achieved using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.[1][2]

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of this compound and cGAMP across various cell lines.

Methodology:

  • Cell Plating: Cells (e.g., HEK293T, Jurkat, primary human PBMCs) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, cGAMP, or a cytotoxic control compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).[3][4]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.[3][4]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Experimental Workflow for Comparative Off-Target Profiling

A logical workflow is essential for a systematic assessment of off-target effects.

Experimental_Workflow Comparative Off-Target Profiling Workflow Start Start: this compound vs cGAMP OnTarget On-Target Activity (STING Activation Assay) Start->OnTarget OffTarget Off-Target Profiling Start->OffTarget DataAnalysis Comparative Data Analysis & Risk Assessment OnTarget->DataAnalysis KinaseScreen In Vitro Kinase Panel Screen (>400 kinases) OffTarget->KinaseScreen Cytotoxicity Cell Viability Assays (Multiple Cell Lines) OffTarget->Cytotoxicity HitIdentification Identify Off-Target Hits (e.g., >50% inhibition) KinaseScreen->HitIdentification DoseResponse Dose-Response Analysis (IC50 / CC50 Determination) Cytotoxicity->DoseResponse HitIdentification->DoseResponse InVivo In Vivo Toxicity Studies (MTD Determination) DoseResponse->InVivo InVivo->DataAnalysis

Caption: Workflow for assessing off-target effects.

Logical Framework for On-Target vs. Off-Target Assessment

The relationship between on-target efficacy and off-target effects is crucial for determining the therapeutic window of a drug candidate.

Logical_Relationship On-Target vs. Off-Target Assessment Logic Compound This compound / cGAMP OnTargetEffect On-Target Effect (STING Activation) Compound->OnTargetEffect OffTargetEffect Off-Target Effects (e.g., Kinase Inhibition, Cytotoxicity) Compound->OffTargetEffect DesiredOutcome Therapeutic Efficacy (e.g., Anti-Tumor Immunity) OnTargetEffect->DesiredOutcome UndesiredOutcome Adverse Events (Toxicity) OffTargetEffect->UndesiredOutcome TherapeuticWindow Therapeutic Window DesiredOutcome->TherapeuticWindow UndesiredOutcome->TherapeuticWindow

Caption: Logic of on-target vs. off-target effects.

Conclusion

A comprehensive assessment of the off-target effects of this compound and cGAMP is a critical step in their preclinical and clinical development. While both are potent STING agonists, the potential for differential off-target interactions necessitates a direct, head-to-head comparison using standardized and robust in vitro and in vivo assays. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to conduct such evaluations. The generation of this comparative data will be instrumental in selecting the most promising candidates for further therapeutic development, ultimately leading to safer and more effective immunotherapies. It is imperative that future research focuses on generating this direct comparative data to fully elucidate the safety profiles of these promising STING agonists.

References

Validating cAIMP-Induced Signaling in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immunotherapy, particularly for cancer treatment. Cyclic (adenine monophosphate-inosine monophosphate), or cAIMP, is a novel synthetic cyclic dinucleotide (CDN) that acts as a potent STING agonist.[1] This guide provides a comprehensive comparison of this compound-induced signaling with other STING activators in primary human cells, supported by experimental data and detailed protocols to aid researchers in validating this pathway. We also explore a key STING-independent DNA sensing pathway to provide a broader context for cellular responses to cytosolic nucleic acids.

Comparative Analysis of STING Agonists

The potency of STING agonists can be compared by their ability to induce Type I interferons (IFN-α/β) and other pro-inflammatory cytokines. While direct head-to-head comparisons of this compound with other agonists in the same primary human cell type are limited in publicly available literature, we can compile and compare reported efficacy data.

Table 1: Comparative Potency of STING Agonists in Human Primary Cells and Cell Lines

AgonistCell TypeReadoutPotency (EC50/IC50)Reference
This compound Mammalian Cells (in vitro)IRF and NF-κB signalingMore potent than DMXAA, similar to 2'3'-cGAMP[1]
2'3'-cGAMP Human PBMCsIFN-α ProductionMonocytes are the main producers[1]
diABZI Human PBMCsIFN-β Secretion~130 nM[2]
diABZI THP-1 cells (human monocytic)IRF Reporter Activation0.013 µM[3]
MSA-2 Human PBMCsIFN-β InductionLow micromolar range[4]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are context-dependent and can vary based on the specific experimental setup, cell type, and readout used.

Signaling Pathways

This compound-Induced STING Signaling Pathway

This compound, like the natural STING ligand 2'3'-cGAMP, activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This pathway is a critical component of the innate immune response to cytosolic DNA.

cAIMP_STING_Pathway This compound This compound STING STING (ER) This compound->STING Binds and activates STING_active Activated STING (Golgi) STING->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Dimerization Nucleus Nucleus p_IRF3->Nucleus Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Induces transcription

Caption: this compound-induced STING signaling pathway.

STING-Independent DNA Sensing: The DNA-PK Pathway

In human cells, a potent STING-independent DNA sensing pathway exists that is activated by cytosolic DNA.[1][3][5][6][7] This pathway relies on the DNA-dependent protein kinase (DNA-PK).[1][3][5][6][7]

DNA_PK_Pathway dsDNA Cytosolic dsDNA Ku70_80 Ku70/80 dsDNA->Ku70_80 Binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits DNA_PK_active Activated DNA-PK DNA_PKcs->DNA_PK_active Activation IRF3 IRF3 DNA_PK_active->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocation IFN Type I Interferons Nucleus->IFN Induces transcription

Caption: STING-independent DNA-PK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to validate and compare this compound-induced signaling in primary human cells.

Experimental Workflow: Validating STING Agonist Activity

Experimental_Workflow PBMC Isolate Human PBMCs from whole blood Diff Differentiate into Macrophages or Dendritic Cells PBMC->Diff Stim Stimulate with STING Agonists (this compound, cGAMP, diABZI, MSA-2) Diff->Stim Harvest Harvest Supernatants and Cell Lysates Stim->Harvest ELISA ELISA for IFN-α/β and other cytokines Harvest->ELISA WB Western Blot for p-STING, p-TBK1, p-IRF3 Harvest->WB Flow Phospho-flow Cytometry for p-TBK1, p-IRF3 Harvest->Flow Data Data Analysis and Comparison ELISA->Data WB->Data Flow->Data

References

A Comparative Guide to the In Vivo Efficacy of cAIMP and Other Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective vaccines relies heavily on the selection of an appropriate adjuvant to enhance and direct the immune response. Cyclic adenosine-inosine monophosphate (cAIMP), a novel agonist of the STIMULATOR of INTERFERON GENES (STING) pathway, has emerged as a promising adjuvant candidate. This guide provides an objective comparison of the in vivo efficacy of this compound with other widely used adjuvants, including Alum, Monophosphoryl Lipid A (MPLA), and CpG oligodeoxynucleotides (CpG). The information is supported by experimental data from various preclinical studies.

Executive Summary

This compound, through its activation of the STING pathway, demonstrates a potent capacity to elicit robust and balanced T helper 1 (Th1) and T helper 2 (Th2) immune responses. This contrasts with traditional adjuvants like Alum, which predominantly drives a Th2-biased response. Adjuvants such as MPLA (a TLR4 agonist) and CpG (a TLR9 agonist) are known to induce strong Th1 responses. The ability of this compound to stimulate both arms of the adaptive immune system makes it a versatile candidate for vaccines against a broad range of pathogens where both antibody- and cell-mediated immunity are crucial for protection.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound compared to other adjuvants based on key immunological parameters. Data is synthesized from multiple preclinical studies using various antigens (e.g., Ovalbumin - OVA) and mouse models. Direct head-to-head comparative studies are limited; therefore, the data represents a qualitative and quantitative synthesis of reported outcomes.

Table 1: Antigen-Specific Antibody Titers

AdjuvantAntigenTotal IgG Titer (Relative to Antigen Alone)IgG1 Titer (Th2-associated)IgG2a/c Titer (Th1-associated)IgG2a/c:IgG1 Ratio
This compound/cGAMP (STING Agonist) OVA++++[1][2]+++[1]++++[1]Balanced to Th1-skewed (~1)[1]
Alum OVA+++[1][3]++++[1][3]+[1][3]Strongly Th2-skewed (<1)[1][3]
MPLA (TLR4 Agonist) Various+++[4]++[5]+++[5]Th1-skewed (>1)[5]
CpG ODN (TLR9 Agonist) Various+++[6]++[3][7]++++[3][7]Strongly Th1-skewed (>1)[3][7]

Scale: + (low) to ++++ (high) increase relative to antigen-only control.

Table 2: Antigen-Specific T-Cell Responses

AdjuvantAntigenCD4+ T-Cell ProliferationCD8+ T-Cell (CTL) ResponseTh1 Polarization (IFN-γ)Th2 Polarization (IL-4, IL-5)
This compound/cGAMP (STING Agonist) OVA++++[2][8]++++[8][9]++++[8]++[2]
Alum OVA++[10]+[11]+[10][11]++++[10][11]
MPLA (TLR4 Agonist) OVA+++[4]+++[4]+++[12]+[12]
CpG ODN (TLR9 Agonist) OVA+++[13]+++[13]++++[13]+[13]

Scale: + (low) to ++++ (high) increase relative to antigen-only control.

Table 3: In Vivo Cytokine Profile in Draining Lymph Nodes/Spleen

AdjuvantKey Cytokines Induced
This compound/cGAMP (STING Agonist) High levels of Type I Interferons (IFN-α/β), IFN-γ, TNF-α, IL-6, IL-12.[8]
Alum Primarily IL-4, IL-5, IL-10, and IL-1β (via NLRP3 inflammasome).[11]
MPLA (TLR4 Agonist) IFN-γ, TNF-α, IL-12, IL-6.[12]
CpG ODN (TLR9 Agonist) High levels of IFN-γ, IL-12, and TNF-α.[13]

Experimental Protocols

The following is a generalized experimental protocol for comparing the in vivo efficacy of different adjuvants in a mouse model. Specific details may vary between studies.

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, 6-8 weeks old.[5][14]

  • Groups: Typically 5-10 mice per group.[15][16] Groups would include:

    • Antigen only (e.g., Ovalbumin)

    • Antigen + this compound

    • Antigen + Alum

    • Antigen + MPLA

    • Antigen + CpG

    • PBS control

2. Immunization Protocol:

  • Antigen and Adjuvant Formulation: The antigen (e.g., 10-100 µg of Ovalbumin) is mixed with the respective adjuvant at the desired concentration just prior to injection.[5][14] Alum formulations are typically adsorbed.

  • Route of Administration: Subcutaneous (s.c.) or intramuscular (i.m.) injections are common.[14][16]

  • Immunization Schedule: A prime-boost strategy is typically employed. For example, a primary immunization on day 0 followed by a booster immunization on day 14 or 21.[14][16]

3. Sample Collection:

  • Blood Collection: Blood is collected via retro-orbital or tail bleed at specified time points (e.g., pre-immunization, and 1-2 weeks after the final boost) to obtain serum for antibody analysis.[15][16]

  • Spleen and Lymph Node Collection: At the end of the experiment (e.g., 2-3 weeks after the final boost), mice are euthanized, and spleens and draining lymph nodes are harvested for T-cell and cytokine analysis.[8]

4. Immunological Assays:

  • Antigen-Specific Antibody Titer Determination (ELISA):

    • 96-well plates are coated with the antigen (e.g., OVA).

    • Serial dilutions of serum samples are added to the wells.

    • HRP-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a/c are used for detection.[11][16]

    • A substrate solution is added, and the absorbance is read on a plate reader. The titer is determined as the reciprocal of the highest dilution giving a positive signal.[16]

  • Antigen-Specific T-Cell Proliferation and Cytokine Production (ELISpot and Intracellular Cytokine Staining):

    • Splenocytes or lymph node cells are isolated and cultured in the presence or absence of the specific antigen.[8]

    • For ELISpot, plates are coated with capture antibodies for specific cytokines (e.g., IFN-γ, IL-4). After incubation with the restimulated cells, a detection antibody is used to visualize spots, each representing a cytokine-secreting cell.[8]

    • For intracellular cytokine staining, a protein transport inhibitor is added during restimulation. Cells are then stained for surface markers (e.g., CD4, CD8) and subsequently permeabilized and stained for intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α). Analysis is performed by flow cytometry.[17]

Signaling Pathways and Experimental Workflow

This compound (STING Agonist) Signaling Pathway

This compound, a cyclic dinucleotide, is recognized by the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[18][19][20]

cAIMP_Signaling_Pathway This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds to STING_Golgi Activated STING (translocates to Golgi) STING_ER->STING_Golgi Activation & Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates TBK1->STING_Golgi Phosphorylates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 Dimer IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocates to Type1_IFN Type I Interferon (IFN-α/β) Genes Nucleus->Type1_IFN Induces Transcription

Caption: this compound-mediated STING signaling pathway.

General Experimental Workflow for Adjuvant Comparison

The following diagram illustrates a typical workflow for the in vivo comparison of vaccine adjuvants.

Adjuvant_Comparison_Workflow Start Start: Animal Grouping Immunization Immunization (Prime & Boost) Start->Immunization Sample_Collection Sample Collection (Blood, Spleen) Immunization->Sample_Collection Antibody_Analysis Antibody Analysis (ELISA) Sample_Collection->Antibody_Analysis TCell_Analysis T-Cell Analysis (ELISpot, Flow Cytometry) Sample_Collection->TCell_Analysis Data_Analysis Data Analysis & Comparison Antibody_Analysis->Data_Analysis TCell_Analysis->Data_Analysis

Caption: In vivo adjuvant comparison workflow.

References

A Comparative Dose-Response Analysis of cAIMP and 2'3'-cGAMP in STING Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dose-response performance of cyclic Adenosine-Inosine Monophosphate (cAIMP) and 2'3'-cyclic Guanosine-Adenosine Monophosphate (2'3'-cGAMP) in the activation of the STING (Stimulator of Interferon Genes) pathway. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection and application of these cyclic dinucleotides in research and therapeutic development.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. This response is primarily mediated by the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Both this compound and the endogenous STING ligand, 2'3'-cGAMP, are potent activators of this pathway, making them valuable tools for immunological research and potential therapeutic agents. This guide will delve into a quantitative comparison of their efficacy, outline the experimental protocols for their evaluation, and provide a visual representation of the signaling cascade they trigger.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and 2'3'-cGAMP in inducing key downstream events of STING activation. It is important to note that these values are compiled from various studies and experimental conditions, and direct comparisons should be made with caution.

AgonistAssayCell Line/SystemEC50 (µM)Reference
3',3'-cAIMP Type I Interferon InductionHuman blood ex vivo6.4[1]
2',3'-cGAMP Type I Interferon InductionHuman blood ex vivo19.6[1]
This compound analogs IRF ProductionTHP-1 cells0.3 - 5.1[2]
2',3'-cGAMP IRF-mediated Luciferase ExpressionTHP-1 cells10.6

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical cGAS-STING signaling pathway and a typical experimental workflow for evaluating the dose-response of STING agonists.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds & activates This compound This compound (agonist) This compound->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription NFkB NF-κB Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates STING->NFkB activates

Figure 1: cGAS-STING Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., THP-1, HEK293T) stimulation Stimulate Cells with Agonists (e.g., via digitonin (B1670571) permeabilization) cell_culture->stimulation agonist_prep Prepare Serial Dilutions of this compound & 2'3'-cGAMP agonist_prep->stimulation elisa IFN-β ELISA on Supernatant stimulation->elisa western Western Blot for p-IRF3 in Cell Lysate stimulation->western reporter Luciferase Reporter Assay (for IRF/NF-κB) stimulation->reporter dose_response Generate Dose-Response Curves & Calculate EC50 Values elisa->dose_response western->dose_response reporter->dose_response

Figure 2: Experimental Workflow for Dose-Response Analysis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and 2'3'-cGAMP.

IFN-β Production Measurement by ELISA

Objective: To quantify the amount of secreted IFN-β in response to STING agonist stimulation.

Methodology:

  • Cell Seeding: Seed human monocytic THP-1 cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Agonist Preparation: Prepare serial dilutions of this compound and 2'3'-cGAMP in serum-free media.

  • Cell Stimulation:

    • Carefully wash the differentiated THP-1 cells with PBS.

    • For cellular uptake, permeabilize the cells with a low concentration of digitonin (e.g., 5-10 µg/mL) in the presence of the cyclic dinucleotide dilutions for 30-60 minutes at 37°C.

    • Alternatively, for cell lines like HEK293T that do not readily take up cyclic dinucleotides, use a transfection reagent according to the manufacturer's protocol.

    • After the incubation period, replace the stimulation media with fresh complete culture media.

  • Supernatant Collection: Incubate the cells for 18-24 hours. After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform a sandwich ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant IFN-β. Calculate the concentration of IFN-β in each sample and plot the concentration against the log of the agonist concentration to determine the EC50 value.

IRF3 Phosphorylation Analysis by Western Blot

Objective: To detect the phosphorylation of IRF3, a key downstream event in STING signaling.

Methodology:

  • Cell Seeding and Stimulation: Seed and stimulate cells (e.g., THP-1 or RAW 264.7 macrophages) with varying concentrations of this compound and 2'3'-cGAMP as described in the IFN-β ELISA protocol. The stimulation time for detecting phosphorylation is typically shorter, ranging from 1 to 4 hours.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total IRF3 and a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the ratio of p-IRF3 to total IRF3.

Conclusion

The available data suggests that certain this compound analogs can exhibit greater potency in activating the STING pathway and inducing a type I interferon response compared to the endogenous ligand, 2'3'-cGAMP. This enhanced activity, reflected in lower EC50 values, makes this compound a compelling alternative for applications requiring robust STING activation. However, the choice of agonist should be guided by the specific experimental context, including the cell type, desired downstream readout, and the specific isomer of this compound being considered. The provided experimental protocols offer a standardized framework for conducting dose-response analyses to ensure reproducible and comparable results in the evaluation of these and other STING agonists.

References

Validating cAIMP-Based Assays: A Guide to Reproducibility and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the STING (Stimulator of Interferon Genes) pathway, cyclic Adenosine-Inosine Monophosphate (cAIMP) has emerged as a potent synthetic agonist. Validating the reproducibility of this compound-based assays is critical for generating reliable and comparable data. This guide provides an objective comparison of common this compound-based assays with alternative methods for measuring STING activation, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of STING Activation Assays

The reproducibility and performance of an assay are paramount for reliable screening and mechanistic studies. Key metrics include the Z'-factor, a measure of assay suitability for high-throughput screening, and the coefficient of variation (%CV), which indicates the precision of the assay. An ideal Z'-factor is between 0.5 and 1.0, indicating a large separation between positive and negative controls, while a lower %CV signifies higher precision.

While direct head-to-head reproducibility data for this compound-based assays versus all alternatives is not extensively published in a single study, the following tables summarize the expected performance of common assays used to measure STING activation based on available literature and assay validation principles.

Table 1: Comparison of In Vitro STING Activation Assays

Assay TypePrincipleTypical ReadoutExpected Z'-factorExpected Intra-Assay CV (%)Key AdvantagesKey Disadvantages
This compound-stimulated Reporter Assay Activation of a reporter gene (e.g., Luciferase, SEAP) downstream of an IRF or NF-κB promoter in response to STING activation by this compound.Luminescence or Colorimetric signal> 0.5[1][2]< 15%High-throughput, quantitative, sensitive.Indirect measure of STING activation, requires engineered cell lines.
IFN-β ELISA Quantification of secreted Interferon-beta (IFN-β), a key cytokine produced upon STING activation.Absorbance (Colorimetric)> 0.7< 10%[3][4]Measures a key functional downstream product, highly specific.Lower throughput than reporter assays, sensitive to sample handling.
Western Blot for p-TBK1/p-IRF3 Detection of phosphorylated TBK1 and IRF3, key downstream signaling events in the STING pathway.ChemiluminescenceNot typically calculated15-30%Provides direct evidence of pathway activation, can assess multiple targets.Semi-quantitative, lower throughput, requires specific antibodies.
High-Content Imaging of IRF3 Translocation Microscopic visualization and quantification of the translocation of IRF3 from the cytoplasm to the nucleus upon STING activation.Fluorescence Intensity~ 0.5[2]< 20%Provides single-cell data, spatial information on pathway activation.Technically demanding, lower throughput, requires specialized equipment.

Table 2: Comparative Potency of STING Agonists

This table provides a summary of the half-maximal effective concentration (EC50) for this compound and other common STING agonists. Lower EC50 values indicate higher potency. It is important to note that these values are highly dependent on the specific cell type and assay conditions.

AgonistTypeReported EC50 (in THP-1 cells)Reference
This compound Cyclic Dinucleotide (CDN) Analog~1-10 µM (for IFN-β induction)[5]
2'3'-cGAMP Endogenous CDN~1-5 µM (for IFN-β induction)[6]
DMXAA (murine STING) Small Molecule~10-50 µM (for IRF induction)[5]
diABZI Synthetic Non-CDN~0.1-1 µM (for IFN-β induction)[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of this compound-based and other STING activation assays.

Protocol 1: this compound-Stimulated Reporter Gene Assay

Objective: To quantitatively measure STING activation by this compound using a luciferase reporter assay.

Materials:

  • THP1-Dual™ cells (InvivoGen) or other suitable reporter cell line (e.g., HEK293T) expressing a STING-inducible luciferase reporter construct.

  • This compound sodium salt (InvivoGen or other supplier).[5]

  • Opti-MEM™ I Reduced Serum Medium.

  • Transfection reagent (e.g., Lipofectamine™ 2000).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water. Serially dilute the this compound stock solution in Opti-MEM™ to the desired concentrations.

  • Transfection (for non-permeable agonists or certain cell types):

    • For each well, dilute the this compound solution with Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted this compound and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form complexes.

    • Add the complexes to the cells.

  • Stimulation: Add the this compound dilutions (or transfection complexes) to the cells. Include a vehicle control (e.g., water or transfection reagent only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

  • Data Acquisition: Measure the luminescence using a luminometer.

Protocol 2: IFN-β ELISA

Objective: To quantify the amount of IFN-β secreted by cells in response to this compound stimulation.

Materials:

  • Human or mouse IFN-β ELISA kit.

  • Cells capable of producing IFN-β upon STING activation (e.g., THP-1, primary macrophages).

  • This compound.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Stimulation: Seed cells in a 96-well plate and stimulate with various concentrations of this compound as described in Protocol 1.

  • Supernatant Collection: After 18-24 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating to allow IFN-β to bind.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Washing the plate.

      • Adding a substrate that is converted by the enzyme to a colored product.

      • Stopping the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot for Phospho-TBK1

Objective: To detect the phosphorylation of TBK1 as a direct marker of STING pathway activation.

Materials:

  • Cells responsive to this compound.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-TBK1 (Ser172) and anti-total TBK1.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for a shorter duration (e.g., 1-4 hours) as phosphorylation is an early event.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-TBK1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Re-probing: The membrane can be stripped and re-probed with an anti-total TBK1 antibody to confirm equal protein loading.

Mandatory Visualizations

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (dimer) cGAMP->STING binds & activates This compound This compound This compound->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription NFkB NF-κB Pathway Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes activates transcription STING_active Activated STING (oligomer) STING->STING_active translocates & oligomerizes STING_active->TBK1 recruits STING_active->NFkB activates

Caption: The cGAS-STING signaling pathway activated by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., THP-1, HEK293T) stim Stimulation with this compound or other STING agonist start->stim incubate Incubation (Time course: 1-24h) stim->incubate reporter Reporter Assay (Luciferase) incubate->reporter elisa ELISA (IFN-β) incubate->elisa wb Western Blot (p-TBK1) incubate->wb data Data Acquisition & Analysis (Luminometer, Plate Reader, Imager) reporter->data elisa->data wb->data end End: Reproducibility Validation (Z'-factor, %CV) data->end

Caption: A generalized experimental workflow for validating this compound-based assays.

References

A Researcher's Guide to Confirming cAIMP-STING Binding: A Comparative Analysis of Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of novel cyclic dinucleotides like cyclic adenosine-inosine monophosphate (cAIMP) to the Stimulator of Interferon Genes (STING) protein is a critical step in the development of new immunotherapies. This guide provides a comprehensive comparison of key biochemical and cellular assays to validate this interaction, complete with experimental data and detailed protocols.

The activation of the cGAS-STING pathway is a cornerstone of the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines.[1] The binding of cyclic dinucleotides (CDNs) to STING is the pivotal event that initiates this signaling cascade.[2] While the endogenous human STING agonist is 2'3'-cGAMP, synthetic analogs like this compound are being explored for their therapeutic potential.[3] This guide will delve into the methodologies used to confirm and quantify the binding of this compound to STING, offering a comparative look at direct and indirect assay formats.

Quantitative Comparison of this compound and Other STING Ligands

The following table summarizes quantitative data from various assays, providing a snapshot of the binding affinity and cellular potency of this compound in comparison to other known STING agonists. A lower equilibrium dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.[4] A lower half-maximal effective concentration (EC50) signifies greater potency in cellular assays.

LigandAssay TypeSTING VariantReported ValueUnit
This compound (CL592) IFN-α Induction (human PBMCs)Human~1-10 µM (EC50)
2'3'-cGAMPSurface Plasmon Resonance (SPR)Human (R232)3nM (Kd)
2'3'-cGAMPHomogeneous Time-Resolved Fluorescence (HTRF)Human5nM (EC50)
2'3'-cGAMPIFN-β Reporter Assay (THP-1 cells)Human75µM (EC50)
c-di-GMPHomogeneous Time-Resolved Fluorescence (HTRF)Human267nM (Ki)
DMXAAHomogeneous Time-Resolved Fluorescence (HTRF)Human>100,000nM (Ki)

Note: EC50 and Kd values can vary depending on the specific cell line, assay format, and experimental conditions. The data presented here is for comparative purposes.[5]

Direct Binding Assays: Quantifying the Interaction

Direct binding assays provide quantitative measurements of the affinity and kinetics of the this compound-STING interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over an immobilized protein (ligand).[4][6] This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[4]

Thermal Shift Assay (TSA) and Cellular Thermal Shift Assay (CETSA)

TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[7][8] The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[9] CETSA extends this principle to a cellular environment, allowing for the confirmation of target engagement in intact cells.[10][11]

Indirect and Cellular Assays: Assessing Downstream Signaling

These assays confirm this compound-STING binding by measuring the activation of the downstream signaling pathway.

Luciferase Reporter Assays

These cell-based assays utilize reporter genes, such as firefly luciferase, under the control of promoters responsive to STING signaling, like the Interferon-Stimulated Response Element (ISRE) or an IFN-β promoter.[12][13] An increase in luciferase activity upon treatment with this compound indicates STING activation.[14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the production of downstream signaling molecules, such as IFN-β, secreted into the cell culture supernatant.[15] Competitive ELISAs are also available to measure the intracellular levels of second messengers like 2'3'-cGAMP.[16][17]

Western Blotting

This technique provides direct evidence of the activation of the STING signaling cascade by detecting the phosphorylation of key proteins such as STING itself, TBK1, and IRF3.[18][19]

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the binding kinetics and affinity (Kd) of this compound for purified STING protein.

Materials:

  • SPR instrument (e.g., Biacore)[20]

  • Sensor chip (e.g., CM5)

  • Purified recombinant human STING protein (C-terminal domain)

  • This compound and other CDN controls

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilization of STING: Covalently immobilize the purified STING protein onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound and control CDNs in SPR running buffer.

  • Binding Measurement: Inject the prepared analyte solutions over the immobilized STING surface at a constant flow rate.[4] Monitor the change in resonance units (RU) over time to generate sensorgrams.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[4]

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm the engagement of this compound with STING in a cellular context.

Materials:

  • Cell line expressing STING (e.g., THP-1)

  • This compound

  • Cell lysis buffer

  • Thermocycler

  • Western blot reagents and antibodies (anti-STING)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the treated cells at various temperatures for a short duration (e.g., 3 minutes).[11]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Centrifugation: Centrifuge the cell lysates to separate the precipitated, denatured proteins from the soluble fraction.

  • Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fraction and analyze the levels of soluble STING protein by Western blotting.

  • Data Analysis: A higher amount of soluble STING in the this compound-treated samples at elevated temperatures compared to the control indicates that this compound binding has stabilized the STING protein.[10]

IFN-β Luciferase Reporter Assay Protocol

Objective: To measure the activation of the STING pathway by this compound through the induction of an IFN-β promoter-driven luciferase reporter.

Materials:

  • HEK293T cells

  • Plasmids: IFNβ-firefly luciferase reporter, a constitutively expressed Renilla luciferase control (e.g., pRL-TK), and a human STING expression vector.[13]

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect HEK293T cells with the IFNβ-luciferase reporter, Renilla luciferase control, and STING expression plasmids.

  • Cell Stimulation: After 24 hours, treat the transfected cells with a serial dilution of this compound.

  • Cell Lysis: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.[21]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the this compound concentration and fit a dose-response curve to determine the EC50 value.

Visualizing the Pathways and Workflows

To further clarify the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds This compound This compound (agonist) This compound->STING_dimer Binds STING_active Activated STING STING_dimer->STING_active Translocates & Activates TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Translocates & Activates Transcription IFN_expression IFN-β Expression IFN_genes->IFN_expression

Caption: cGAS-STING signaling pathway activation by this compound.

Assay_Workflow cluster_direct Direct Binding Assays cluster_indirect Indirect/Cellular Assays SPR_start Immobilize STING on chip SPR_bind Inject this compound SPR_start->SPR_bind SPR_detect Detect RU change SPR_bind->SPR_detect SPR_result Calculate Kd SPR_detect->SPR_result TSA_start Mix STING, this compound, & dye TSA_heat Heat sample TSA_start->TSA_heat TSA_detect Measure fluorescence TSA_heat->TSA_detect TSA_result Determine ΔTm TSA_detect->TSA_result Luc_start Transfect cells with reporters Luc_treat Treat with this compound Luc_start->Luc_treat Luc_lyse Lyse cells Luc_treat->Luc_lyse Luc_detect Measure luminescence Luc_lyse->Luc_detect Luc_result Calculate EC50 Luc_detect->Luc_result ELISA_start Treat cells with this compound ELISA_collect Collect supernatant ELISA_start->ELISA_collect ELISA_run Perform IFN-β ELISA ELISA_collect->ELISA_run ELISA_result Quantify IFN-β ELISA_run->ELISA_result

Caption: Experimental workflows for key this compound-STING binding assays.

References

A Comparative Guide to the Cellular Uptake Efficiency of cAIMP and cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to cAIMP and cGAMP

Cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) is a pivotal second messenger in the innate immune system.[1] It is synthesized by cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[2][3]

Cyclic adenosine (B11128) monophosphate-inosine monophosphate (this compound), also known as CL592, is a synthetic analog of the bacterial cyclic dinucleotide 3'3'-cGAMP.[4] It is a potent activator of the STING pathway, inducing the production of type I interferons and pro-inflammatory cytokines through the IRF and NF-κB pathways, respectively.[4] Notably, the potency of this compound in activating these downstream pathways has been reported to be similar to that of the canonical mammalian STING agonist, 2'3'-cGAMP.[4]

Signaling Pathways

Both cGAMP and this compound function as agonists of the STING pathway. Upon entering the cytoplasm, they bind to the STING protein, which is located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[5][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of genes encoding for type I interferons and other inflammatory cytokines.[6][7]

cGAMP-STING Signaling Pathway

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING Dimer cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive binds & activates STING_active Active STING STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes Transcription Type I IFN & Cytokine Gene Transcription pIRF3->Transcription translocates & induces Cellular_Uptake_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with this compound or cGAMP seed_cells->treat_cells incubate Incubate for Defined Time Points treat_cells->incubate wash_cells Wash Cells with Cold PBS incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells quantify Quantify Intracellular Concentration (LC-MS/MS or ELISA) lyse_cells->quantify analyze Analyze Data & Calculate Uptake Efficiency quantify->analyze end_node End analyze->end_node Uptake_Analysis_Logic input Cellular Uptake Experiment lcms LC-MS/MS Quantification input->lcms flow Flow Cytometry (Fluorescent Analogs) input->flow output_quant Quantitative Data: Intracellular Concentration Uptake Efficiency lcms->output_quant output_semiquant Semi-Quantitative Data: Mean Fluorescence Intensity flow->output_semiquant

References

differential gene expression analysis after cAIMP vs cGAMP stimulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of innate immunity, the activation of the STING (Stimulator of Interferon Genes) pathway is a critical event in the host defense against pathogens and in anti-tumor immunity. This pathway can be triggered by cyclic dinucleotides (CDNs), which act as second messengers. Among the most studied STING agonists are cyclic AMP-GMP (cGAMP), the endogenous ligand in mammalian cells, and cyclic di-AMP (cAIMP or c-di-AMP), a CDN primarily produced by bacteria. Understanding the nuanced differences in the host transcriptional response to these two agonists is crucial for the development of novel vaccines, immunotherapies, and adjuvants.

This guide provides a comparative analysis of the differential gene expression profiles following stimulation with this compound versus cGAMP. While direct comparative transcriptomic studies are limited, this guide synthesizes available data to highlight the similarities and potential differences in the downstream signaling and gene activation profiles of these two potent STING agonists.

Data Presentation: Comparative Gene Expression

The following tables summarize representative genes that are commonly upregulated upon STING activation by either cGAMP or this compound. It is important to note that the magnitude of induction (log2 fold change) may vary depending on the specific experimental conditions (cell type, concentration of agonist, time point).

Table 1: Commonly Upregulated Genes Following this compound or cGAMP Stimulation

Gene SymbolGene NameFunctionExpected Log2 Fold Change
IFNB1 Interferon beta 1Key antiviral and immunomodulatory cytokine> 5
CXCL10 C-X-C motif chemokine ligand 10Chemoattractant for immune cells> 5
ISG15 ISG15 ubiquitin-like modifierAntiviral protein> 4
IFIT1 Interferon induced protein with tetratricopeptide repeats 1Antiviral protein, inhibits translation> 4
MX1 MX dynamin like GTPase 1Antiviral protein with GTPase activity> 3
OAS1 2'-5'-oligoadenylate synthetase 1Antiviral enzyme, activates RNase L> 3
IRF7 Interferon regulatory factor 7Transcription factor, master regulator of type I IFN response> 2
STAT1 Signal transducer and activator of transcription 1Key mediator of IFN signaling> 2

Table 2: Potential for Differential Gene Expression

Differences in binding affinity and kinetics to STING variants between this compound and cGAMP could lead to quantitative differences in the expression of certain genes. Furthermore, some studies suggest that different CDNs might engage non-STING pathways, leading to the regulation of a unique set of genes. A proteomic study comparing cGAMP and c-di-GMP (a close relative of this compound) revealed that while many upregulated proteins were common, some were differentially affected[1]. This suggests that a similar phenomenon might be observed at the transcript level for this compound and cGAMP.

CategoryPotential for a Differential ResponseRationale
Magnitude of ISG Induction Higher with cGAMP in some contextscGAMP is the endogenous and high-affinity ligand for human STING.
Kinetics of Gene Expression Potential for earlier or more sustained response with one agonistDifferences in cellular uptake, stability, and STING binding kinetics could alter the temporal pattern of gene expression.
Non-canonical STING targets Possible differential activationEngagement of alternative binding partners or signaling adaptors could lead to the regulation of distinct gene sets.
Inflammatory Cytokines Potential for biased cytokine profilesThe balance of IRF3 and NF-κB activation might be subtly different, leading to variations in the expression of cytokines like TNF-α and IL-6.

Experimental Protocols

The following are detailed methodologies for conducting a comparative differential gene expression analysis of this compound versus cGAMP stimulation. These protocols are synthesized from various studies employing RNA sequencing to analyze STING-dependent gene expression.

Cell Culture and Stimulation
  • Cell Line: THP-1 (human monocytic cell line) is a commonly used model for studying STING signaling. Differentiate to a macrophage-like state by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Other suitable cell types include primary macrophages, dendritic cells, or fibroblasts.

  • Stimulation:

    • Prepare stock solutions of this compound and cGAMP (e.g., 1 mg/mL in sterile water).

    • Seed differentiated THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Stimulate cells with equimolar concentrations of this compound or cGAMP. A typical concentration range is 1-10 µg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type.

    • Include a vehicle control (e.g., sterile water).

    • Incubate for a specific time course. For transcriptomic analysis, a time point of 6 hours is often used to capture the peak of the primary transcriptional response. A time-course experiment (e.g., 2, 4, 8, 12 hours) can provide more detailed information on the kinetics of gene expression.

  • Delivery Method: For cell lines that do not efficiently take up CDNs, a transfection reagent like Lipofectamine or digitonin (B1670571) permeabilization can be used to deliver the agonists into the cytoplasm.

RNA Extraction and Quality Control
  • RNA Isolation: Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

RNA Sequencing (RNA-seq) Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg of total RNA.

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

Bioinformatic Analysis of Differential Gene Expression
  • Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR in R.

    • Normalize the read counts to account for differences in library size and RNA composition.

    • Perform pairwise comparisons between the stimulated groups (this compound vs. control, cGAMP vs. control) and between the two agonists (this compound vs. cGAMP).

    • Identify differentially expressed genes based on a log2 fold change threshold (e.g., > 1 or < -1) and a false discovery rate (FDR) adjusted p-value (e.g., < 0.05).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.

Mandatory Visualization

Signaling Pathways

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus This compound This compound (c-di-AMP) STING STING This compound->STING cGAMP cGAMP cGAMP->STING STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 Translocation & TBK1 Recruitment IRF3 p-IRF3 (dimer) STING_TBK1->IRF3 Phosphorylation NFkB NF-κB STING_TBK1->NFkB Activation Gene_Expression Type I IFN & Pro-inflammatory Gene Expression IRF3->Gene_Expression NFkB->Gene_Expression RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Cell_Culture Cell Culture (e.g., THP-1 macrophages) Stimulation Stimulation Cell_Culture->Stimulation Control Vehicle Control Stimulation->Control cAIMP_stim This compound Stimulation Stimulation->cAIMP_stim cGAMP_stim cGAMP Stimulation Stimulation->cGAMP_stim RNA_Extraction Total RNA Extraction Control->RNA_Extraction cAIMP_stim->RNA_Extraction cGAMP_stim->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Read Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Functional_Analysis Functional Enrichment Analysis (GO, Pathways) DEA->Functional_Analysis Logical_Relationship cluster_cellular_response Cellular Response cluster_transcriptional_output Transcriptional Output cluster_biological_outcome Biological Outcome Stimulus STING Agonist (this compound or cGAMP) STING_Activation STING Activation Stimulus->STING_Activation Signal_Transduction Signal Transduction (TBK1, IRF3, NF-κB) STING_Activation->Signal_Transduction Gene_Expression Differential Gene Expression Signal_Transduction->Gene_Expression Common_Genes Common Upregulated Genes (e.g., ISGs) Gene_Expression->Common_Genes Differential_Genes Potentially Differentially Regulated Genes Gene_Expression->Differential_Genes Immune_Response Innate Immune Response Common_Genes->Immune_Response Differential_Genes->Immune_Response

References

assessing the stability of cAIMP in comparison to natural CDNs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the burgeoning field of immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway holds immense promise for mobilizing the innate immune system against cancers and infectious diseases. Cyclic dinucleotides (CDNs) are the key messengers that trigger this pathway. While natural CDNs like cGAMP, c-di-GMP, and c-di-AMP are the endogenous and bacterial activators of STING, their therapeutic potential can be hampered by metabolic instability. This has led to the development of synthetic analogs, such as cyclic Adenosine-Inosine Monophosphate (cAIMP), designed for enhanced stability and potency. This guide provides an objective comparison of the stability of this compound relative to natural CDNs, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate molecules for their studies.

Data Presentation: A Comparative Overview of CDN Stability

The stability of a STING agonist is a critical determinant of its therapeutic efficacy, influencing its bioavailability and the duration of immune activation. The following table summarizes the known and inferred stability characteristics of this compound in comparison to key natural CDNs. It is important to note that direct head-to-head quantitative comparisons of this compound with all major natural CDNs under identical conditions are limited in the publicly available literature. The data presented is a synthesis of existing studies and known enzymatic degradation pathways.

Cyclic DinucleotideTypeKey Degrading Enzyme(s)Enzymatic StabilitySerum StabilityThermal Stability
This compound Synthetic AnalogLikely resistant to ENPP1 and PoxinsHigh (Inferred)Expected to be HighData not available
2'3'-cGAMP Natural (Mammalian)ENPP1, PoxinsLowLowModerate
3'3'-cGAMP Natural (Bacterial)V-cGAPsHigh (Resistant to ENPP1)ModerateModerate
c-di-GMP Natural (Bacterial)PDEs with EAL or HD-GYP domainsModerateModerateModerate
c-di-AMP Natural (Bacterial)PDEs with DHH/DHHA1 domainsModerateModerateModerate

Note: The stability of this compound is inferred from its structural similarity to 3'3'-cGAMP, which is known to be resistant to the primary mammalian cGAMP-degrading enzyme, ENPP1. Synthetic modifications in this compound are designed to further enhance resistance to other potential phosphodiesterases.

Key Signaling Pathway: The cGAS-STING Cascade

Both this compound and natural CDNs function as agonists of the STING pathway. Understanding this pathway is crucial for interpreting the biological consequences of CDN administration.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_cytoplasm_2 Cytoplasm dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates CDN This compound or Natural CDNs cGAS->CDN synthesizes (for cGAMP) ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) CDN->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_Genes Interferon Genes pIRF3->IFN_Genes translocates to nucleus and induces transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA IFN Type I Interferons IFN_mRNA->IFN translation c c IFN->c secreted, autocrine/paracrine signaling d d IFN->d secreted, autocrine/paracrine signaling

Caption: The cGAS-STING signaling pathway activated by this compound and natural CDNs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of CDN stability. Below are methodologies for key stability assays.

Enzymatic Stability Assay using ENPP1

This assay determines the susceptibility of a CDN to degradation by the primary extracellular cGAMP hydrolase, ENPP1.

Experimental Workflow:

ENPP1_Assay_Workflow start Start prepare_reaction Prepare reaction mix: - CDN (this compound or natural CDN) - Recombinant ENPP1 - Assay Buffer (e.g., Tris-HCl, MgCl2) start->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate time_points Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) incubate->time_points quench Quench reaction (e.g., heat inactivation or addition of EDTA) time_points->quench analyze Analyze CDN degradation (HPLC or LC-MS/MS) quench->analyze calculate Calculate percentage of CDN remaining vs. time analyze->calculate end End calculate->end

Caption: Workflow for the ENPP1 enzymatic stability assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the test CDN (e.g., this compound, 2'3'-cGAMP) at a final concentration of 10 µM with recombinant human ENPP1 (1 nM) in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/ml BSA).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by heat inactivation (95°C for 5 minutes) or by adding a quenching solution (e.g., 50 mM EDTA).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of intact CDN remaining.

  • Data Analysis: Plot the percentage of undegraded CDN against time to determine the degradation kinetics and half-life.

Serum Stability Assay

This assay evaluates the stability of a CDN in a more physiologically relevant matrix, human serum, which contains a complex mixture of enzymes.

Methodology:

  • Sample Preparation: Prepare a solution of the test CDN in a suitable buffer (e.g., PBS).

  • Incubation: Add the CDN solution to fresh human serum to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the serum mixture.

  • Protein Precipitation: To stop enzymatic activity and remove proteins, add a three-fold volume of cold acetonitrile (B52724) to the serum aliquot. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the CDN.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the intact CDN.

  • Data Analysis: Calculate the percentage of the CDN remaining at each time point relative to the 0-hour time point to determine the serum stability profile and half-life.

Thermal Stability Assay using Differential Scanning Calorimetry (DSC)

This method assesses the conformational stability of CDNs upon heating, providing insights into their structural integrity under thermal stress.

Methodology:

  • Sample Preparation: Prepare solutions of the CDNs (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A matching buffer solution will be used as a reference.

  • DSC Analysis: Load the sample and reference solutions into the DSC instrument. Equilibrate the system at a starting temperature (e.g., 20°C).

  • Heating Scan: Apply a constant heating rate (e.g., 1°C/min) up to a final temperature (e.g., 100°C).

  • Data Acquisition: The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify any endothermic or exothermic transitions, which would indicate conformational changes or degradation. The peak temperature of such a transition is the melting temperature (Tm), a measure of thermal stability.

Conclusion

The available evidence strongly suggests that synthetic CDN analogs like this compound possess enhanced stability profiles compared to the natural mammalian STING agonist, 2'3'-cGAMP. This increased stability is primarily attributed to resistance to degradation by key enzymes such as ENPP1. For researchers in drug development, the superior stability of this compound may translate to improved pharmacokinetic properties and more sustained in vivo activity. However, it is crucial to conduct direct comparative stability studies under standardized conditions to definitively quantify the stability advantages of this compound over a comprehensive panel of natural CDNs. The protocols outlined in this guide provide a robust framework for conducting such essential evaluations.

Evaluating the Therapeutic Window of cAIMP Versus Other STING Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of STING, triggering a potent anti-tumor immune response. However, the therapeutic success of these agonists is intrinsically linked to their therapeutic window—the dose range that maximizes efficacy while minimizing systemic toxicity. This guide provides an objective comparison of the therapeutic window of a novel synthetic cyclic dinucleotide (CDN), cAIMP (cyclic adenosine-inosine monophosphate), with other prominent STING agonists, including the endogenous ligand 2'3'-cGAMP (cGAMP) and the non-CDN agonist diABZI.

Comparative Analysis of STING Agonist Performance

The therapeutic window of a STING agonist is determined by its potency in activating the STING pathway and its associated toxicity profile. The following tables summarize key quantitative data for this compound, cGAMP, and diABZI based on available preclinical data.

In Vitro Efficacy: STING Activation

The efficacy of STING agonists is initially assessed by their ability to induce downstream signaling, most notably the production of type I interferons (IFN-β), in relevant cell lines.

STING AgonistCell LineAssayEC50 (Concentration for 50% maximal effect)Reference
This compound Human Blood (ex vivo)Type I IFN Induction6.4 µM[1]
2'3'-cGAMP Human Blood (ex vivo)Type I IFN Induction19.6 µM[1]
diABZI Human PBMCsIFN-β Secretion130 nM[1]

Note: EC50 values can vary depending on the specific experimental conditions and cell types used.

In Vivo Efficacy and Toxicity: A Comparative Overview

Evaluating the therapeutic window in vivo involves assessing the anti-tumor activity at well-tolerated doses. The Maximum Tolerated Dose (MTD) is a critical parameter for determining the upper limit of dosing.

STING AgonistAnimal ModelAdministration RouteEfficacyMaximum Tolerated Dose (MTD) / Toxicity Profile
This compound Humanized NOG mice-Induces a STING-dependent human IFN response.[2]Specific MTD and LD50 data are not readily available in the public domain.
2'3'-cGAMP (nanoparticle formulation) C57BL/6 miceIntravenousSignificant tumor growth inhibition.[3][4]10 µg cGAMP administered every 3 days was tolerated, while 20 µg resulted in >15% weight loss and mortality.[3][4]
diABZI BALB/c miceIntravenousDurable anti-tumor effect and complete tumor regression at 3 mg/kg.[1]Systemic administration can lead to a transient systemic inflammatory response. In some studies, diABZI-treated mice showed less weight loss compared to controls.[5] A low dose of 1 µg administered via endotracheal route for 3 consecutive days triggered acute neutrophilic inflammation and PANoptosis cell death in mice.[6]

Signaling Pathways and Experimental Workflows

Visualizing the STING signaling pathway and the experimental workflows used to evaluate these agonists is crucial for understanding their mechanism of action and the context of the presented data.

STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cytosolic DNA. Upon activation, it triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for initiating an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_Agonist Exogenous STING Agonist (e.g., this compound, diABZI) STING_Agonist->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription

Caption: The cGAS-STING signaling pathway, activated by cytosolic dsDNA or exogenous STING agonists.

In Vitro Experimental Workflow

A typical workflow for the in vitro evaluation of STING agonists involves cell culture, agonist treatment, and subsequent analysis of downstream signaling and cytotoxicity.

In_Vitro_Workflow cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., THP-1 monocytes, PBMCs) start->cell_culture agonist_treatment STING Agonist Treatment (Dose-response) cell_culture->agonist_treatment incubation Incubation (e.g., 24 hours) agonist_treatment->incubation elisa IFN-β ELISA incubation->elisa viability_assay Cell Viability Assay (e.g., MTS, LDH) incubation->viability_assay end End elisa->end viability_assay->end

Caption: A generalized workflow for the in vitro evaluation of STING agonist efficacy and cytotoxicity.

In Vivo Experimental Workflow

In vivo studies are essential for determining the therapeutic window in a complex biological system, assessing both anti-tumor efficacy and systemic toxicity.

In_Vivo_Workflow cluster_monitoring Monitoring start Start tumor_implantation Tumor Cell Implantation (Syngeneic or Xenograft Model) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization agonist_administration STING Agonist Administration (e.g., Intravenous, Intratumoral) randomization->agonist_administration tumor_volume Tumor Volume Measurement agonist_administration->tumor_volume body_weight Body Weight & Clinical Signs (Toxicity Assessment) agonist_administration->body_weight endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival, Immune Cell Infiltration) tumor_volume->endpoint body_weight->endpoint

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclic Adenosine Monophosphate (cAIMP) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cyclic Adenosine Monophosphate (cAIMP), a crucial second messenger in various biological processes, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, immediate safety and logistical information, offering a procedural framework for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, adherence to standard laboratory safety protocols is critical. This includes the use of appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Handling Precautions for this compound

PrecautionSpecificationRationale
Eye Protection Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]To prevent eye contact with this compound powder or solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex).[2] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]To protect the skin from potential irritation or absorption.
Body Protection A standard laboratory coat is required.[2]To prevent contamination of personal clothing.
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.To avoid inhalation of this compound dust.
General Handling Avoid generating dust or aerosols of this compound solutions.[2] Work in a well-ventilated area.[2] Wash hands thoroughly after handling.[1]To minimize exposure and prevent the spread of the chemical.

In the event of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] For liquid spills, absorb the material with an inert substance and dispose of it as chemical waste.[2]

Primary Disposal Route: Institutional Chemical Waste Program

The most secure and compliant method for disposing of this compound, whether in solid form or in solution, is through your institution's accredited hazardous or chemical waste management program.[2] Adherence to institutional and local regulations is mandatory.

Step-by-Step Procedure for Chemical Waste Disposal:

  • Segregation: Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.[2] It is crucial not to mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Containerization: Use a chemically resistant and sealable container, such as a high-density polyethylene (B3416737) (HDPE) bottle for liquids or a properly lined container for solids.[2]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "cyclic Adenosine Monophosphate," and any other components of the waste solution.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[2]

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is Waste Considered Hazardous? consult_ehs->is_hazardous segregate Segregate this compound Waste is_hazardous->segregate Yes non_hazardous Follow Non-Hazardous Waste Protocol (Consult EHS) is_hazardous->non_hazardous No containerize Use Designated, Labeled Container segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange for EHS Pickup store->pickup end End: Proper Disposal pickup->end non_hazardous->end

This compound Disposal Workflow

Decontamination of Laboratory Equipment

For non-disposable items that have come into contact with this compound, a thorough decontamination process is necessary.

Experimental Protocol for Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse the contaminated glassware or wipe the surface with a suitable solvent to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous chemical waste.[3]

  • Detergent Wash: Wash the item thoroughly with a laboratory-grade detergent and warm water.[3]

  • Multiple Rinses: Rinse the item multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.[3]

  • Drying: Allow the glassware or surface to air dry completely or dry in an oven as appropriate.[3]

Disposal of Empty Containers

Empty containers that once held this compound should be treated as hazardous waste unless properly decontaminated.[4]

Procedure for Empty Container Disposal:

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent.[4]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste.[4]

  • Final Disposal: After triple rinsing and defacing the original label, the container can often be disposed of in the regular trash or recycling, in accordance with institutional policy.[4]

The decision-making process for the disposal of materials contaminated with this compound is outlined in the following diagram.

waste_type Identify Type of this compound Waste is_solid Solid Waste? waste_type->is_solid solid_waste Includes: Unused compound, contaminated gloves, pipette tips is_solid->solid_waste Yes is_liquid Liquid Waste? is_solid->is_liquid No solid_disposal Place in Labeled Solid Hazardous Waste Container solid_waste->solid_disposal end Follow Institutional Pickup Procedures solid_disposal->end liquid_waste Includes: Unused solutions, solvent rinsates is_liquid->liquid_waste Yes is_glassware Non-Disposable Glassware/Equipment? is_liquid->is_glassware No liquid_disposal Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_disposal liquid_disposal->end decontaminate Decontaminate (Rinse, Wash, Rinse) is_glassware->decontaminate Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate reuse Reuse Equipment decontaminate->reuse collect_rinsate->liquid_disposal

References

Essential Safety and Handling Guide for cAIMP, a Novel STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of cyclic Adenosine-Inosine Monophosphate (cAIMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound is a synthetic cyclic dinucleotide that functions as a STING agonist, inducing the production of type I interferons and other pro-inflammatory cytokines. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data for structurally similar cyclic dinucleotides and STING agonists provide essential safety guidance. The primary hazards are related to its biological activity and potential for irritation.

Hazard Identification:

  • Biological Activity: As a potent activator of the innate immune system, inadvertent exposure could lead to an inflammatory response.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE):

A crucial first line of defense, appropriate PPE must be worn at all times when handling this compound in solid form or in solution.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood. A dust mask or respirator may be necessary when handling the powder form to avoid inhalation.To prevent respiratory tract irritation from dust or aerosols.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing (Solid Form): When weighing the lyophilized powder, perform the task in a chemical fume hood or a designated containment area to minimize inhalation of dust. Use appropriate tools to handle the vial and powder.

  • Reconstitution: Reconstitute this compound according to the manufacturer's instructions, typically using sterile, endotoxin-free water or a suitable buffer. When dissolving, do so slowly to avoid generating aerosols.

  • Aliquoting: After reconstitution, it is recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • General Use: When working with this compound solutions, standard good laboratory practices should be followed. Avoid direct contact with the solution and prevent the formation of aerosols.

Storage:

  • Solid Form: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.

  • Reconstituted Solution: Store aliquots of the reconstituted solution at -20°C. Refer to the product-specific datasheet for long-term storage stability.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and unintended biological effects. All disposal must comply with local, state, and federal regulations.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed container designated for chemical waste.
This compound Solutions Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Specify the solvent if applicable. Do not mix with other chemical waste streams unless compatibility is confirmed.
Contaminated Labware (pipette tips, tubes, etc.) Dispose of in a designated biohazard or chemical waste container.
Contaminated PPE (gloves, etc.) Dispose of in a designated hazardous waste container.

Decontamination:

  • Work surfaces and non-disposable equipment that come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable disinfectant (e.g., 70% ethanol) followed by a detergent solution. All cleaning materials should be disposed of as hazardous waste.[1]

Experimental Protocol: Measuring this compound-Induced IRF and NF-κB Activation

This protocol outlines a general procedure for assessing the biological activity of this compound by measuring the activation of Interferon Regulatory Factor (IRF) and Nuclear Factor-kappa B (NF-κB) pathways in reporter cell lines.

Objective: To quantify the dose-dependent activation of IRF and NF-κB signaling pathways in response to this compound treatment.

Materials:

  • This compound

  • Reporter cell line (e.g., THP1-Dual™ cells, which express inducible SEAP and Lucia luciferase reporters for NF-κB and IRF activation, respectively)

  • Cell culture medium and supplements

  • Assay reagents for detecting reporter gene expression (e.g., QUANTI-Luc™ and QUANTI-Blue™)

  • 96-well plates

  • Luminometer and spectrophotometer

Methodology:

  • Cell Preparation:

    • Culture the reporter cells according to standard protocols.

    • On the day of the experiment, harvest and resuspend the cells in fresh culture medium to the desired density.

  • This compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., endotoxin-free water).

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations.

  • Cell Stimulation:

    • Add the prepared cell suspension to the wells of a 96-well plate.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

    • Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 24 hours).

  • Reporter Gene Assay:

    • IRF Activation (Luciferase): Following incubation, measure the luciferase activity in the cell supernatant using a luminometer according to the manufacturer's protocol.

    • NF-κB Activation (SEAP): Measure the secreted alkaline phosphatase (SEAP) activity in the cell supernatant using a spectrophotometer according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the fold induction of IRF and NF-κB activity for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curves to determine the EC50 (half-maximal effective concentration) of this compound for each pathway.

Experimental Workflow for this compound Activity Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Reporter Cells stimulate Stimulate Cells with this compound prep_cells->stimulate prep_this compound Prepare this compound Dilutions prep_this compound->stimulate incubate Incubate (e.g., 24h) stimulate->incubate measure_irf Measure IRF Activation (Luciferase Assay) incubate->measure_irf measure_nfkB Measure NF-κB Activation (SEAP Assay) incubate->measure_nfkB analyze_data Data Analysis (Dose-Response Curves) measure_irf->analyze_data measure_nfkB->analyze_data

Caption: Workflow for assessing this compound-induced IRF and NF-κB activation.

Mandatory Visualization: this compound-Mediated STING Signaling Pathway

This compound activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides.

STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus This compound This compound STING_inactive Inactive STING Dimer This compound->STING_inactive Binds to STING_active Active STING Oligomer STING_inactive->STING_active Translocates & Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits & Activates IKK IKK STING_active->IKK Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p Phosphorylated IRF3 Dimer IRF3->IRF3_p Dimerizes NFkB NF-κB IKK->NFkB Activates IFN_genes Type I Interferon Genes IRF3_p->IFN_genes Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Induces Transcription

Caption: this compound activates the STING signaling pathway, leading to gene transcription.

References

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